Monoethyl fumarate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-4-ethoxy-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H,7,8)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYMOEINVGRTEX-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
55141-86-1 (hydrochloride salt), 62008-21-3 (zinc salt), 62008-22-4 (calcium salt), 76260-93-0 (lithium salt) | |
| Record name | Ethyl fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002459054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701021503 | |
| Record name | Ethyl fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2459-05-4 | |
| Record name | Monoethyl fumarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2459-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002459054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl fumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.768 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3W849NG2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Monoethyl Fumarate from Maleic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis of monoethyl fumarate, a key intermediate in various industrial applications and an active metabolite of pharmaceutical compounds like dimethyl fumarate. The primary synthetic route discussed is the esterification of maleic anhydride followed by isomerization. This guide details the underlying reaction mechanisms, provides comprehensive experimental protocols, and summarizes key analytical data for product characterization.
Introduction and Reaction Overview
This compound (MEF) is the monoethyl ester of fumaric acid, an unsaturated dicarboxylic acid. It is recognized as the primary active metabolite of dimethyl fumarate (DMF), a drug used in the treatment of psoriasis and multiple sclerosis.[1][2] The synthesis of MEF from maleic anhydride is a cost-effective and efficient method, proceeding in two primary stages:
-
Ring-Opening Esterification: Maleic anhydride reacts with ethanol in a rapid, non-catalytic step. The alcohol acts as a nucleophile, attacking a carbonyl carbon of the anhydride ring, which leads to the formation of monoethyl maleate, the cis-isomer.[3][4]
-
Isomerization: The thermodynamically less stable monoethyl maleate (cis-isomer) is converted to the more stable this compound (trans-isomer). This step is typically slow and requires a catalyst, such as a Lewis acid or an acid chloride, to proceed efficiently.[5]
The overall reaction pathway is a cornerstone of industrial organic synthesis, valued for its atom economy and straightforward execution.
Caption: General two-step reaction mechanism for MEF synthesis.
Detailed Experimental Protocols
Successful synthesis relies on precise control of reaction conditions. Below are detailed protocols derived from established methodologies for the synthesis of monoalkyl fumarates.
Protocol 1: Lewis Acid-Catalyzed Isomerization
This protocol is adapted from a general method for isomerizing monoethyl maleate using anhydrous aluminum chloride (AlCl₃) as a Lewis acid catalyst.
-
Synthesis of Monoethyl Maleate:
-
In a reaction flask, slowly add maleic anhydride (1.0 eq) to anhydrous ethanol (1.1 - 1.5 eq) with stirring at room temperature.
-
The reaction is exothermic; maintain the temperature between 45-55°C.
-
Stir the mixture for 3-5 hours until the maleic anhydride is fully dissolved and reacted, forming a solution of monoethyl maleate. This intermediate can be used directly without isolation.
-
-
Isomerization to this compound:
-
To the solution of monoethyl maleate, slowly add anhydrous AlCl₃ (approx. 0.04 g per 4 g of monoethyl maleate) while stirring.
-
Warm the reaction mixture to 60-70°C and maintain for 30 minutes to 2 hours. Monitor the reaction progress using TLC or HPLC.
-
Upon completion, cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Dilute the cooled reaction mixture with 1N HCl (approx. 7.5 mL per 1 g of starting material).
-
Transfer the mixture to a separatory funnel. Separate the organic phase.
-
Extract the aqueous phase multiple times with ethyl acetate (e.g., 3 x 10 mL per 1 g of starting material).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., acetone/water or hexane/ethyl acetate).
-
Caption: Workflow for the synthesis and purification of MEF.
Reaction Parameters and Yields
The efficiency of the isomerization step is highly dependent on the choice of catalyst, solvent, and temperature. While specific yield data for this compound synthesis is not extensively published, data from analogous monomethyl fumarate preparations provide valuable insights.
| Parameter | Condition / Reagent | Temperature (°C) | Reaction Time (hrs) | Reported Yield | Reference |
| Catalyst | Anhydrous AlCl₃ | 70 - 75 | 4 - 5 | ~80% (for MMF) | |
| Fumaryl Chloride | 80 - 100 | 1 - 2 | Not Specified | ||
| Thiourea | 40 | 0.5 | Quantitative Conv. | ||
| Boron Tribromide | 25 - 30 | Not Specified | Not Specified | ||
| Solvent | Toluene | 70 - 75 | 4 - 5 | ~80% (for MMF) | |
| Ethyl Acetate | 80 - 100 | 1 - 2 | Not Specified | ||
| Methanol (for MMF) | 40 | 0.5 | Quantitative Conv. | ||
| Molar Ratio | Maleic Anhydride:Alcohol | 1:1 to 1:2 | - | - | |
| Table 1: Summary of reaction conditions for the synthesis of monoalkyl fumarates adapted from analogous processes. |
Product Characterization
Proper characterization of the final product is critical to ensure purity and confirm identity. This compound is typically an almost white to beige crystalline powder.
| Property | Value | Reference |
| Molecular Formula | C₆H₈O₄ | |
| Molecular Weight | 144.12 g/mol | - |
| Melting Point | 66 - 68 °C | |
| Boiling Point | 147 °C @ 16 mmHg | |
| Appearance | Almost white to beige crystalline powder | |
| Solubility | Soluble in organic solvents (ethanol, acetone), less soluble in water. | |
| Table 2: Physicochemical properties of this compound. |
Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural confirmation.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two vinylic protons with a large coupling constant (~15-16 Hz) confirming the trans configuration, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester and carboxylic acid, the vinylic carbons, and the carbons of the ethyl group.
Final purity is typically assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Conclusion
The synthesis of this compound from maleic anhydride is a robust and well-understood process. The key transformation is the catalyzed isomerization of the initially formed monoethyl maleate to the desired trans-isomer. Lewis acids like AlCl₃ are effective catalysts for this conversion. By carefully controlling reaction parameters such as temperature, reaction time, and purification methods, high-purity this compound can be reliably produced for applications in pharmaceutical development and chemical synthesis. The protocols and data presented in this guide offer a comprehensive technical foundation for researchers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl fumarate and this compound exhibit differential effects on KEAP1, NRF2 activation, and glutathione depletion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. koyonchem.com [koyonchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An Improved Process For The Synthesis Of Dimethyl Fumarate [quickcompany.in]
Monoethyl Fumarate: A Technical Guide to its Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoethyl fumarate (MEF) is an organic compound and an active metabolite of the pharmaceutical agent dimethyl fumarate (DMF). It has garnered significant interest in the scientific community for its therapeutic potential, particularly in the treatment of autoimmune diseases such as psoriasis and multiple sclerosis. This technical guide provides an in-depth overview of the chemical properties, structure, and biological activity of this compound, with a focus on its role as an activator of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway. Detailed experimental protocols for its synthesis, characterization, and biological evaluation are also presented to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound is the monoethyl ester of fumaric acid, a naturally occurring dicarboxylic acid. Its chemical structure consists of a four-carbon backbone with a trans-configured double bond, a carboxylic acid group at one end, and an ethyl ester group at the other.
Monoethyl Fumarate's Mechanism of Action in the Nrf2 Pathway: A Technical Guide
Abstract
Monoethyl fumarate (MEF), an active metabolite of the psoriasis and multiple sclerosis therapeutic dimethyl fumarate (DMF), is a known activator of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. This pathway is a critical cellular defense mechanism against oxidative stress. While both DMF and MEF are pharmacologically active, they exhibit distinct mechanisms and potencies in Nrf2 activation. This technical guide provides an in-depth exploration of MEF's mechanism of action, focusing on its interaction with the Keap1-Nrf2 complex, downstream transcriptional effects, and key differences compared to its parent compound, DMF. This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, cell biology, and therapeutic development.
The Canonical Keap1-Nrf2 Signaling Pathway
Under homeostatic conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its primary repressor, Kelch-like ECH-associated protein 1 (Keap1).[1][2][3] Keap1 functions as a substrate adaptor protein for a Cullin-3 (CUL3)-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent degradation by the proteasome.[4][5] This process ensures low basal levels of Nrf2 activity.
In response to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified. This modification induces a conformational change in the Keap1 protein, disrupting its ability to ubiquitinate Nrf2. Consequently, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a broad array of cytoprotective genes, including those involved in antioxidant synthesis (e.g., GCLC), detoxification (e.g., NQO1), and inflammation modulation (e.g., HMOX1).
This compound's Interaction with the Nrf2 Pathway
MEF, as an ester of fumaric acid, is an electrophilic molecule capable of reacting with nucleophilic thiol groups, such as those on cysteine residues. This reactivity is the basis for its ability to activate the Nrf2 pathway.
Covalent Modification of Keap1
The primary mechanism by which MEF activates Nrf2 is through the covalent modification of Keap1. However, this interaction is markedly different and less robust than that of DMF.
-
Specificity and Magnitude: Mass spectrometry studies have shown that while DMF robustly modifies multiple cysteine residues on Keap1, MEF's modification is significantly less pronounced or even undetectable on most residues. The primary target of MEF appears to be the Cys151 residue of Keap1, but even at this site, the degree of modification is substantially lower compared to DMF.
This weaker interaction with Keap1 leads to a less potent stabilization of Nrf2 compared to DMF. Consequently, MEF treatment results in a lower magnitude of Nrf2 nuclear accumulation.
Downstream Gene Expression
Following the stabilization and nuclear translocation of Nrf2, MEF induces the transcription of Nrf2 target genes. Studies in human astrocytes have demonstrated that MEF treatment leads to a concentration-dependent increase in the expression of genes such as NAD(P)H quinone dehydrogenase 1 (NQO1), Heme oxygenase-1 (HMOX1), glutamate-cysteine ligase catalytic subunit (GCLC), and Sulfiredoxin 1 (SRXN1).
However, the transcriptional response induced by MEF is distinct from that of DMF.
-
At higher concentrations (e.g., 6 µg/mL), DMF induces a greater transcriptional response for genes like NQO1, HMOX1, GCLC, and SRXN1 compared to MEF.
-
Interestingly, at lower concentrations, MEF can mediate a more robust transcriptional response for certain genes, such as Oxidative stress-induced growth inhibitor 1 (OSGIN1) and HMOX1, than DMF, despite DMF causing greater Nrf2 protein accumulation at the same concentrations. This suggests that the relationship between the magnitude of Nrf2 accumulation and the subsequent gene expression is complex and may involve other regulatory factors.
Key Mechanistic Differences: MEF vs. DMF
Understanding the differential effects of MEF and its parent compound, DMF, is critical for appreciating its specific pharmacological profile. While DMF is rapidly hydrolyzed to its active metabolite, monomethyl fumarate (MMF), which is structurally analogous to MEF, the direct comparison of MEF and DMF in vitro reveals crucial mechanistic distinctions.
Glutathione (GSH) Modulation
A primary differentiating factor is their effect on cellular glutathione (GSH), the most abundant intracellular thiol.
-
DMF is a potent electrophile that reacts readily with GSH, causing an acute, concentration-dependent depletion of the cellular GSH pool. This depletion itself acts as a significant oxidative stress signal, contributing to robust Nrf2 activation. Over time, as Nrf2-dependent genes (like GCLC, the rate-limiting enzyme in GSH synthesis) are expressed, GSH levels recover and can rise above baseline levels by 24 hours.
-
MEF , in stark contrast, does not cause an acute reduction in cellular GSH levels. This indicates that MEF is a less reactive electrophile than DMF. Despite not depleting GSH, MEF treatment does lead to a gradual increase in GSH levels by 24 hours, which is consistent with its ability to activate the Nrf2 pathway and upregulate GSH synthesis genes.
This fundamental difference suggests that DMF activates Nrf2 through at least two mechanisms: direct Keap1 modification and indirect activation via GSH depletion. MEF's action, however, appears to rely primarily on the weaker, direct modification of Keap1 without the potent initial stress signal from GSH depletion.
Data Presentation: Comparative Effects of MEF and DMF
The following tables summarize the quantitative and qualitative differences between MEF and DMF based on in vitro studies in human astrocytes and HEK 293FT cells.
Table 1: Differential Effects on Keap1, Nrf2, and GSH
| Parameter | This compound (MEF) | Dimethyl Fumarate (DMF) | Reference |
| Keap1 Cysteine Modification | Significantly less or undetectable; primarily Cys151 | Robust modification of multiple cysteine residues | |
| Nrf2 Nuclear Accumulation | Induces nuclear translocation, but to a lower magnitude | Induces significantly greater nuclear accumulation | |
| Acute Cellular GSH Levels | No acute reduction | Causes acute, concentration-dependent depletion | |
| Cellular GSH Levels (at 24h) | Increased above baseline | Recovered and increased above baseline |
Table 2: Fold Change in Nrf2 Target Gene Expression in Human Astrocytes (24h Treatment)
| Gene | Concentration | MEF (Fold Change vs. DMSO) | DMF (Fold Change vs. DMSO) | Reference |
| NQO1 | 6 µg/mL | ~2-fold | ~5-fold | |
| HMOX1 | 6 µg/mL | ~5-fold | ~15-fold | |
| GCLC | 6 µg/mL | ~1.5-fold | ~3-fold | |
| SRXN1 | 6 µg/mL | ~2-fold | ~4-fold | |
| OSGIN1 | Low Conc. | More robust induction | Less robust induction | |
| Note: Fold change values are approximated from graphical data presented in Brennan et al., 2015. |
Visualizations of Pathways and Workflows
Signaling Pathway
Experimental Workflow
Logical Relationship
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature, primarily from Brennan et al., 2015.
Cell Culture and Treatment
-
Cell Line: Primary human astrocytes or HEK 293FT cells for transfection studies.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Treatment: Cells are seeded and allowed to adhere overnight. Stock solutions of MEF and DMF are prepared in DMSO. On the day of the experiment, the medium is replaced with fresh medium containing the desired final concentrations of MEF, DMF, or a DMSO vehicle control. Cells are incubated for specified time periods (e.g., 24 hours for gene expression analysis).
Nrf2 Nuclear Translocation Analysis
-
Method: TransAM™ NRF2 ELISA kit (Active Motif).
-
Protocol:
-
After treatment, harvest cells and perform nuclear extraction using a nuclear extraction kit (e.g., NE-PER™).
-
Quantify total protein in the nuclear extracts using a BCA protein assay.
-
Dilute samples to an equal protein concentration.
-
Add 20 µg of nuclear extract to a 96-well plate coated with an oligonucleotide containing the ARE consensus binding site.
-
Incubate for 1 hour to allow Nrf2 to bind to the ARE.
-
Wash wells and add a primary antibody specific for Nrf2. Incubate for 1 hour.
-
Wash wells and add a secondary HRP-conjugated antibody. Incubate for 1 hour.
-
Wash wells and add developing solution. Measure absorbance at 450 nm with a reference wavelength of 655 nm.
-
-
Validation: Confirm nuclear fraction purity via Western blot for nuclear (e.g., HDAC1) and cytoplasmic (e.g., β-actin) markers.
Gene Expression Analysis by RT-PCR
-
Method: Real-Time Polymerase Chain Reaction.
-
Protocol:
-
After treatment, lyse cells and extract total RNA using an RNA isolation kit (e.g., RNeasy, Qiagen).
-
Reverse-transcribe 1-2 µg of RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
Perform real-time PCR using a PCR master mix, cDNA template, and specific TaqMan gene expression assays for target genes (e.g., NQO1, HMOX1) and a housekeeping gene (e.g., GAPDH).
-
Run the PCR on a real-time PCR system.
-
Calculate relative gene expression using the ΔΔCT method, normalizing to the housekeeping gene and expressing results as a fold change relative to the vehicle control.
-
Cellular Glutathione (GSH) Measurement
-
Method: GSH/GSSG-Glo™ Assay (Promega).
-
Protocol:
-
Culture and treat cells in a 96-well plate.
-
At specified time points, remove the culture medium.
-
To measure total glutathione (GSH + GSSG), add 50 µL of total glutathione lysis reagent.
-
To measure oxidized glutathione (GSSG), add 50 µL of a passive lysis buffer containing a scavenger to block free GSH.
-
Incubate and shake the plate.
-
Add 50 µL of Luciferin Generation Reagent to all wells, which converts luciferin precursor into luciferin in the presence of GSH.
-
Incubate and then add 100 µL of Luciferin Detection Reagent.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate reduced GSH levels by subtracting the GSSG value from the total glutathione value.
-
Conclusion
This compound activates the Nrf2 pathway primarily through a weak, covalent modification of Keap1, leading to Nrf2 stabilization, nuclear translocation, and the transcription of cytoprotective genes. Its mechanism is notably distinct from that of dimethyl fumarate, as it does not induce the acute depletion of cellular glutathione, a major contributing factor to DMF's potent Nrf2 activation. While pharmacologically active, the overall response to MEF in the Nrf2 pathway is generally of a lower magnitude compared to DMF. These findings underscore the unique biochemical properties of MEF and highlight that different fumaric acid esters, despite structural similarities, can have divergent effects on cellular signaling pathways, which may translate to different pharmacodynamic properties in vivo.
References
- 1. Dimethyl Fumarate and this compound Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues, and energy status and the pathways through which it attenuates degenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Chemical Activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
Beyond KEAP1: An In-depth Technical Guide to the Molecular Targets of Monoethyl Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoethyl fumarate (MEF), the primary active metabolite of the therapeutic agent dimethyl fumarate (DMF), is recognized for its immunomodulatory and neuroprotective effects. The canonical mechanism of action involves the covalent modification of Kelch-like ECH-associated protein 1 (KEAP1), leading to the activation of the nuclear factor erythroid 2-related factor 2 (NRF2) antioxidant response pathway. However, a growing body of evidence suggests that the pharmacological effects of MEF extend beyond this single target. This technical guide provides a comprehensive overview of the molecular targets of MEF beyond KEAP1, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further research and drug development in this area.
While DMF is a potent electrophile that interacts with a broad range of cellular nucleophiles, MEF exhibits more selective reactivity. Understanding the full spectrum of MEF's molecular interactions is crucial for elucidating its complete mechanism of action, identifying potential biomarkers, and designing next-generation therapeutics with improved efficacy and safety profiles.
Non-KEAP1 Molecular Targets of this compound
Emerging research has identified several potential non-KEAP1 targets of MEF, including the G protein-coupled receptor HCA2, components of the NF-κB signaling pathway, and enzymes involved in glutathione metabolism.
Hydroxycarboxylic Acid Receptor 2 (HCA2)
MEF has been identified as an agonist of the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A.[1][2][3][4][5] HCA2 is a Gi protein-coupled receptor expressed on various immune cells, including neutrophils and macrophages, as well as in adipose tissue. Activation of HCA2 by MEF is proposed to contribute to the anti-inflammatory effects of the drug. Studies using HCA2 knockout mice have demonstrated that the therapeutic effects of fumarates in models of multiple sclerosis are dependent on this receptor.
Signaling Pathway:
Upon binding of MEF, HCA2 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can modulate the activity of various downstream signaling pathways, including those involved in inflammation and immune cell migration.
Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) Pathway
The NF-κB signaling pathway is a critical regulator of inflammation. While some reports have suggested that fumarates, in general, may inhibit the NF-κB pathway, specific studies on MEF have shown that it does not inhibit NF-κB signaling. In contrast, DMF has been shown to inhibit the NF-κB pathway through direct covalent modification of the p65 subunit, with a reported IC50 of approximately 20 µM for mammosphere inhibition in breast cancer cells. This highlights a key difference in the biological activities of these related fumarate compounds.
Glutathione S-Transferases (GSTs)
Glutathione S-transferases are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione (GSH) to electrophilic compounds. DMF has been shown to deplete cellular GSH levels by forming conjugates, a reaction that can be catalyzed by GSTs. While MEF does not cause the same acute depletion of GSH as DMF, its interaction with GSTs is an area of ongoing investigation. The modulation of GST activity could represent a significant KEAP1-independent mechanism of action for MEF.
Quantitative Data
The following tables summarize the available quantitative data for the interaction of MEF and its parent compound, DMF, with non-KEAP1 targets.
Table 1: Receptor Activation and Pathway Inhibition
| Compound | Target | Assay Type | Cell Line/System | Value | Reference |
| This compound | HCA2 | Agonist Activation | - | Not Reported | |
| Dimethyl Fumarate | NF-κB (p65) | Mammosphere Inhibition | Breast Cancer Cells | IC50 ≈ 20 µM | |
| This compound | NF-κB | Cytokine Production | Splenocytes | No Inhibition |
Table 2: Effects on Glutathione
| Compound | Effect on Cellular GSH | Reference |
| Dimethyl Fumarate | Acute, concentration-dependent depletion | |
| This compound | No acute reduction; may increase over 24 hours |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
HCA2 Receptor Activation Assay (General Protocol)
This protocol describes a general method for assessing the activation of the HCA2 receptor by MEF using an IP-One assay, which measures the accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled receptor activation. While HCA2 is primarily Gi-coupled, co-transfection with a promiscuous G-protein like Gα16 can couple it to the Gq pathway for assay purposes.
Workflow Diagram:
Materials:
-
HEK293T cells
-
HCA2 and Gα16 expression plasmids
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
IP-One HTRF Assay Kit (Cisbio)
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Co-transfect the cells with HCA2 and Gα16 expression plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 24-48 hours to allow for receptor expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of MEF in assay buffer.
-
Remove the culture medium from the cells and replace it with the MEF dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for the desired time (e.g., 30 minutes).
-
-
IP-One Assay:
-
Lyse the cells and perform the IP-One HTRF assay according to the manufacturer's instructions. This typically involves adding a lysis buffer followed by the IP1-d2 and anti-IP1 cryptate reagents.
-
Incubate the plate in the dark at room temperature for the recommended time.
-
-
Data Acquisition and Analysis:
-
Measure the HTRF signal on a compatible plate reader.
-
Calculate the ratio of the acceptor and donor fluorescence signals.
-
Plot the HTRF ratio against the logarithm of the MEF concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
NF-κB Luciferase Reporter Assay
This protocol is designed to assess the effect of MEF on NF-κB transcriptional activity.
Workflow Diagram:
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
Cell culture medium
-
This compound
-
TNF-α (or other NF-κB activator)
-
Dual-Luciferase Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of MEF or a vehicle control for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.
-
Incubate for an additional 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition for each MEF concentration relative to the stimulated vehicle control.
-
Plot the percentage of inhibition against the MEF concentration to determine the IC50 value, if applicable.
-
Glutathione S-Transferase (GST) Activity Assay
This colorimetric assay measures the total GST activity in cell lysates.
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxycarboxylic Acid Receptor 2, a Pleiotropically Linked Receptor for the Multiple Sclerosis Drug, Monomethyl Fumarate. Possible Implications for the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Hydroxycarboxylic Acid Receptor 2, a Pleiotropically Linked Receptor for the Multiple Sclerosis Drug, Monomethyl Fumarate. Possible Implications for the Inflammatory Response [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. Hydroxycarboxylic acid receptor 2 mediates dimethyl fumarate's protective effect in EAE - PubMed [pubmed.ncbi.nlm.nih.gov]
Monoethyl Fumarate and Dimethyl Fumarate: A Comparative Technical Guide on Metabolism, Pharmacokinetics, and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of monoethyl fumarate (MEF) in the context of dimethyl fumarate (DMF) pharmacology. A critical clarification is that MEF is not a metabolite of DMF; the primary and pharmacologically active metabolite of DMF is monomethyl fumarate (MMF). MEF is, however, a related fumaric acid ester (FAE) and a component of the psoriasis therapeutic, Fumaderm®, which also contains DMF. This guide will elucidate the distinct and comparative metabolic pathways, pharmacokinetic profiles, and pharmacodynamic effects of DMF's metabolite, MMF, and MEF. We will delve into their differential impacts on key signaling pathways, including the Nrf2 and HCA2 pathways, supported by detailed experimental protocols and quantitative data presented for comparative analysis.
Introduction: Distinguishing this compound from Monomethyl Fumarate
Dimethyl fumarate (DMF) is a widely used oral therapeutic for relapsing-remitting multiple sclerosis and psoriasis.[1][2][3] It is well-established that DMF acts as a prodrug, undergoing rapid and extensive pre-systemic hydrolysis by esterases in the gastrointestinal tract and blood.[4][5] This enzymatic action converts DMF into its active metabolite, monomethyl fumarate (MMF), and methanol. Consequently, DMF is often undetectable in plasma following oral administration.
This compound (MEF), on the other hand, is not a product of DMF metabolism. It is a distinct fumaric acid ester that is a component, along with DMF, of a combination therapy for psoriasis, particularly in Germany. Given their structural similarities and concurrent use in some formulations, understanding the comparative pharmacology of MMF (as the active form of DMF) and MEF is crucial for researchers in the field. This guide will therefore focus on a detailed comparison of MMF and MEF.
Metabolism and Pharmacokinetics
The metabolic conversion of DMF to MMF is a rapid and efficient process, primarily mediated by carboxylesterase-1 (CES1). This conversion is essential for the systemic availability of the active compound.
Pharmacokinetic Profiles of MMF and MEF
While both MMF (derived from DMF) and MEF are absorbed after oral administration, they exhibit some differences in their pharmacokinetic profiles and biodistribution.
| Parameter | Monomethyl Fumarate (MMF) from DMF | This compound (MEF) | Reference |
| Cmax | ~96.80% (relative to MMF from Bafiertam™) | Not explicitly detailed in provided abstracts | |
| Tmax | Delayed by high-fat meals | Not explicitly detailed | |
| AUC | ~96.35% (AUC0-inf, relative to MMF from Bafiertam™) | Not explicitly detailed | |
| Half-life | ~36 hours | Not explicitly detailed | |
| Biodistribution | Higher degree of brain penetration | Preferentially partitioned into the kidney | |
| Elimination | Primarily via exhalation of CO2, with small amounts in urine and feces | Not explicitly detailed |
Pharmacodynamics and Mechanism of Action
Both MMF and MEF are pharmacologically active, but they exhibit different potencies and can elicit distinct biological responses. Their primary mechanisms of action involve the modulation of the Keap1-Nrf2 antioxidant pathway and activation of the Hydroxycarboxylic Acid Receptor 2 (HCA2).
The Nrf2 Antioxidant Response Pathway
The Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway is a key cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. Electrophilic compounds like fumarates can react with cysteine residues on KEAP1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 promotes the transcription of antioxidant and cytoprotective genes.
DMF (and by extension MMF) and MEF have differential effects on this pathway. In vitro studies have shown that DMF leads to a more robust modification of specific cysteine residues on KEAP1 compared to MEF. This results in a greater nuclear accumulation of Nrf2 and a more potent transcriptional response with DMF/MMF than with MEF.
Glutathione (GSH) Modulation
Glutathione is a major intracellular antioxidant. DMF can conjugate with GSH, leading to its acute depletion. This depletion can contribute to the activation of the Nrf2 pathway. Over time, however, GSH levels can recover and even rise above baseline, likely due to the Nrf2-mediated expression of enzymes involved in GSH synthesis. In contrast, MEF does not cause an acute reduction in GSH but does lead to an increase in GSH levels by 24 hours.
| Compound | Effect on GSH | Timescale | Reference |
| DMF/MMF | Acute, concentration-dependent depletion | Short-term | |
| Recovery and increase above baseline | By 24 hours | ||
| MEF | No acute reduction | Short-term | |
| Increase above baseline | By 24 hours |
Hydroxycarboxylic Acid Receptor 2 (HCA2) Activation
MMF is an agonist of the G protein-coupled receptor HCA2 (also known as GPR109A). Activation of HCA2 is believed to contribute to the therapeutic effects of DMF, including its anti-inflammatory properties. This receptor is expressed on various immune cells, and its activation can modulate immune responses. The flushing side-effect associated with fumarate therapy is also mediated by HCA2 activation in skin cells. MEF also activates HCA2.
Experimental Protocols
Quantification of MMF/MEF in Human Plasma by LC-MS/MS
This protocol provides a general workflow for the sensitive quantification of MMF or MEF in plasma, based on described methodologies.
Methodology:
-
Sample Preparation: A known volume of human plasma is thawed. An internal standard (IS), such as a stable isotope-labeled version of the analyte (e.g., monomethyl fumarate-d3), is added.
-
Extraction: The analyte and IS are extracted from the plasma matrix using solid-phase extraction (SPE). This step removes proteins and other interfering substances.
-
Chromatography: The extracted sample is injected into a liquid chromatography system. Separation is typically achieved on a reverse-phase C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous component with an acid modifier (e.g., 0.1% formic acid).
-
Mass Spectrometry: The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) or turbo ion spray (TIS) source. Detection is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and IS are monitored for high selectivity and sensitivity.
-
Quantification: The peak area ratio of the analyte to the IS is used to calculate the concentration of the analyte in the original plasma sample by comparing it to a calibration curve prepared with known concentrations of the analyte. The linear range for MMF has been validated from approximately 5 ng/mL to 2000 ng/mL.
In Vitro Nrf2 Activation Assay in Human Astrocytes
This protocol is based on methodologies used to assess the differential effects of DMF and MEF on Nrf2 activation.
Methodology:
-
Cell Culture: Primary human astrocytes are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of DMF, a mixture of MEF salts, or a vehicle control (e.g., DMSO) for a specified period (e.g., 6 or 24 hours).
-
Nuclear Fractionation and Western Blotting:
-
After treatment, cells are harvested, and nuclear and cytoplasmic fractions are separated.
-
Proteins from the nuclear fractions are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for Nrf2. A nuclear marker (e.g., HDAC1) and a cytoplasmic marker (e.g., β-actin) are used to confirm the purity of the fractions.
-
A secondary antibody conjugated to a detection enzyme (e.g., HRP) is used, and the signal is visualized to determine the amount of Nrf2 in the nucleus.
-
-
Quantitative PCR (qPCR) for Nrf2 Target Genes:
-
RNA is extracted from treated cells and reverse-transcribed into cDNA.
-
qPCR is performed using primers for Nrf2 target genes (e.g., NQO1, HMOX1, GCLC).
-
Gene expression changes are calculated relative to the vehicle-treated control group.
-
Conclusion
While structurally related, this compound and monomethyl fumarate, the active metabolite of dimethyl fumarate, are not pharmacologically interchangeable. MMF, derived from DMF, appears to be a more potent activator of the Keap1-Nrf2 pathway and has a more pronounced acute effect on cellular glutathione levels compared to MEF. Both compounds can activate the HCA2 receptor, which contributes to their immunomodulatory effects. However, they exhibit differences in biodistribution, with MMF showing greater penetration into the brain and MEF preferentially partitioning to the kidneys. These distinctions are critical for drug development professionals and researchers investigating the therapeutic applications of fumaric acid esters, as they suggest that different FAEs may have unique therapeutic profiles and applications. This guide provides a foundational understanding of these differences, supported by established experimental methodologies for their further investigation.
References
- 1. Dimethyl fumarate and this compound exhibit differential effects on KEAP1, NRF2 activation, and glutathione depletion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimethyl fumarate (DMF) vs. This compound (MEF) salts for the treatment of plaque psoriasis: a review of clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Monoethyl Fumarate: A Technical Guide to its Immunomodulatory Role
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monoethyl fumarate (MEF) is a pharmacologically active ester of fumaric acid, recognized for its immunomodulatory properties. As a key component in certain therapeutic formulations for psoriasis, its mechanism of action is of significant interest. This technical guide provides an in-depth analysis of MEF's role in immunomodulation, focusing on its distinct molecular interactions compared to its more studied counterpart, dimethyl fumarate (DMF). We will explore its effects on the Nrf2 and NF-κB signaling pathways, cellular glutathione levels, and its influence on key immune cells. This document synthesizes quantitative data, details relevant experimental methodologies, and provides visual representations of core pathways and workflows to support advanced research and development.
Introduction
Fumaric acid esters (FAEs) have been successfully used in the treatment of autoimmune conditions such as psoriasis and multiple sclerosis.[1] While much of the research has focused on dimethyl fumarate (DMF) and its primary metabolite monomethyl fumarate (MMF), this compound (MEF) is also a key active component in some therapeutic mixtures.[2][3] Unlike DMF, which is rapidly hydrolyzed to MMF, MEF exerts its own distinct biological effects.[1][4] Understanding the specific immunomodulatory mechanisms of MEF is crucial for optimizing existing therapies and developing novel therapeutics. This guide details the current understanding of MEF's molecular activities.
Core Mechanisms of Action
The immunomodulatory effects of MEF are primarily attributed to its interaction with key cellular signaling pathways that regulate oxidative stress and inflammation. However, its activity profile is notably different from that of DMF.
The Nrf2 Antioxidant Response Pathway
A central mechanism for fumarates is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a master regulator of cellular defense against oxidative stress.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds like MEF can covalently modify specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting its ability to bind Nrf2. Consequently, Nrf2 accumulates, translocates to the nucleus, and binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, inducing the transcription of a suite of cytoprotective and antioxidant enzymes.
While both MEF and DMF activate this pathway, studies in human astrocytes show that MEF induces Nrf2 nuclear translocation to a lesser extent than DMF.
Caption: this compound (MEF) activates the Nrf2 signaling pathway.
This differential activation is also reflected in the expression of Nrf2 target genes. While both compounds induce transcription, the magnitude and concentration-dependency vary. At higher concentrations (e.g., 6 µg/mL), DMF generally produces a more robust induction of genes like NQO1, HMOX1, GCLC, and SRXN1. Conversely, at lower concentrations (1 and 3 µg/mL), MEF can induce certain genes, such as HMOX1 and OSGIN1, to a greater extent than DMF.
The NF-κB Inflammatory Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of inflammation. Studies have shown that DMF can inhibit NF-κB signaling, contributing to its anti-inflammatory effects. However, research systematically comparing DMF, MMF, and MEF has demonstrated that equivalent doses of MEF do not affect NF-κB signaling. This highlights a key mechanistic distinction between these fumarate esters.
Modulation of Cellular Glutathione (GSH)
Glutathione (GSH) is the most abundant cellular antioxidant. DMF is known to cause an acute, transient depletion of cellular GSH, which is followed by a recovery and subsequent increase above baseline levels. This initial depletion is thought to contribute to its immunomodulatory effects. In stark contrast, MEF does not cause this acute reduction in GSH levels. Instead, MEF treatment leads to a gradual increase in total intracellular GSH by 24 hours, although this increase is smaller relative to that seen with DMF.
Quantitative Data on MEF's Biological Effects
The following tables summarize key quantitative data from in vitro studies on human astrocytes, comparing the effects of MEF with DMF.
Table 1: Nrf2 Nuclear Translocation in Human Astrocytes Data represents the fold change in nuclear Nrf2 accumulation compared to a vehicle control after 6 hours of treatment.
| Compound | Concentration (µg/mL) | Fold Change vs. Control |
| MEF | 1 | ~1.4 |
| 3 | ~1.6 | |
| 6 | ~1.9 | |
| DMF | 1 | ~2.0 |
| 3 | ~2.3 | |
| 6 | ~2.5 | |
| Source: Data derived from Brennan MS, et al. (2015). |
Table 2: Nrf2 Target Gene Expression in Human Astrocytes Data represents the fold change in mRNA expression relative to a DMSO control after 24 hours of treatment.
| Gene Target | Compound | 1 µg/mL | 3 µg/mL | 6 µg/mL |
| NQO1 | MEF | ~2 | ~4 | ~5 |
| DMF | ~2 | ~5 | ~12 | |
| HMOX1 | MEF | ~15 | ~25 | ~20 |
| DMF | ~5 | ~20 | ~35 | |
| OSGIN1 | MEF | ~4 | ~6 | ~5 |
| DMF | ~2 | ~4 | ~6 | |
| GCLC | MEF | ~1.5 | ~2 | ~2.5 |
| DMF | ~1.5 | ~2.5 | ~4 | |
| SRXN1 | MEF | ~1.5 | ~2 | ~2.5 |
| DMF | ~2 | ~3 | ~5 | |
| Values are approximated from graphical data presented in Brennan MS, et al. (2015). Bold values indicate a stronger response for MEF at that concentration. |
Table 3: Effect on Intracellular Glutathione (GSH) Levels in Human Astrocytes Describes the qualitative and temporal effects on total cellular GSH.
| Compound | Concentration | Acute Effect (0-10 hours) | Effect at 24 hours |
| MEF | 1 or 3 µg/mL | No depletion | Significant increase above baseline |
| DMF | 1 or 3 µg/mL | Concentration-dependent depletion | Recovery and significant increase above baseline (greater than MEF) |
| Source: Data derived from Brennan MS, et al. (2015). |
Effects on Immune Cells
While much of the specific research on fumarate interactions with immune cells has focused on DMF and MMF, the general principles can inform our understanding of MEF. Fumarates are known to modulate the function of dendritic cells (DCs) and lymphocytes.
-
Dendritic Cells (DCs): MMF, the metabolite of DMF, has been shown to impair the maturation of human myeloid DCs. Treatment leads to a less mature phenotype with reduced expression of MHC-II and co-stimulatory molecules (CD86, CD40, CD83). This impaired maturation reduces their ability to activate T cells, leading to decreased production of pro-inflammatory cytokines like IFN-γ and IL-17. Given MEF's distinct properties, its specific effects on DC maturation warrant further investigation.
-
Lymphocytes: Fumarates can induce a shift in T-cell populations, often leading to a reduction in circulating memory cells and a decrease in the production of pro-inflammatory Th1 and Th17 cytokines.
Key Experimental Protocols
This section provides an overview of the methodologies used to generate the data discussed in this guide.
Nrf2 Nuclear Translocation Assay (Western Blot)
This protocol is used to quantify the accumulation of Nrf2 protein in the nucleus following treatment with MEF.
-
Cell Culture and Treatment: Primary human astrocytes are cultured to ~80% confluency. The cells are then treated with various concentrations of MEF (e.g., 1, 3, 6 µg/mL) or a vehicle control (DMSO) for a specified time (e.g., 6 hours).
-
Cell Fractionation: After treatment, cells are harvested. Nuclear and cytoplasmic extracts are separated using a commercial nuclear extract kit. The purity of the fractions is confirmed by blotting for nuclear-specific (e.g., Lamin B, HDAC1) and cytoplasmic-specific (e.g., β-actin) proteins.
-
Protein Quantification: The protein concentration of each extract is determined using a standard assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from the nuclear extracts are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for Nrf2. After washing, it is incubated with an HRP-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. Band intensity is quantified using densitometry software. Results are normalized to the nuclear loading control (e.g., Lamin B) and expressed as a fold change relative to the vehicle-treated control.
Caption: Experimental workflow for Nrf2 nuclear translocation analysis.
Nrf2 Target Gene Expression (qRT-PCR)
This method quantifies changes in the mRNA levels of Nrf2 target genes.
-
Cell Culture and Treatment: Human astrocytes are treated with MEF or a vehicle control for 24 hours.
-
RNA Isolation: Total RNA is isolated from the treated cells using a reagent like TRIZOL.
-
cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The qPCR reaction is performed using the synthesized cDNA, specific primers for target genes (e.g., NQO1, HMOX1) and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The cycle threshold (Ct) values are determined. The relative expression of target genes is calculated using the ΔΔCt method, normalized to the reference gene, and expressed as a fold change relative to the vehicle-treated control.
Cellular Glutathione (GSH) Assay
This protocol measures the total intracellular GSH levels.
-
Cell Culture and Treatment: Human astrocytes are treated with MEF, DMF, or a vehicle control. Cells are harvested at multiple time points (e.g., 0, 0.5, 1, 6, 12, 24 hours).
-
Lysis and Detection: A commercial luminescent-based GSH assay kit is used. Cells are lysed, and the reagent, which produces a luminescent signal proportional to the amount of GSH present, is added.
-
Measurement: Luminescence is measured using a plate-reading luminometer.
-
Analysis: Results are expressed as relative luminescence units (RLU) or are normalized to protein content and compared across different treatments and time points.
Comparative Overview: MEF vs. DMF
The immunomodulatory actions of MEF and DMF, while related, are distinct. This logical diagram summarizes their key differences based on current in vitro evidence.
Caption: Comparison of the in vitro biological activities of MEF and DMF.
Conclusion
This compound is an active immunomodulator with a distinct pharmacological profile. Its primary mechanism involves the activation of the Nrf2 antioxidant pathway, though to a lesser degree than dimethyl fumarate. Critically, MEF does not inhibit the pro-inflammatory NF-κB pathway or cause the acute depletion of cellular glutathione, two hallmark effects of DMF. These differences suggest that MEF may contribute to therapeutic outcomes through a unique balance of antioxidant and immunomodulatory effects, potentially with a different safety and tolerability profile. Further research into the specific interactions of MEF with various immune cell subtypes is warranted to fully elucidate its therapeutic potential.
References
- 1. Cytokine secretion pattern in treatment of lymphocytes of multiple sclerosis patients with fumaric acid esters [pubmed.ncbi.nlm.nih.gov]
- 2. Dimethyl Fumarate and this compound Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl Fumarate and this compound Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antioxidant Properties of Monoethyl Fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the in vitro antioxidant properties of monoethyl fumarate (MEF), a primary metabolite of the therapeutic agent dimethyl fumarate (DMF). The document elucidates the molecular mechanisms by which MEF confers cellular protection against oxidative stress, with a primary focus on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Detailed experimental protocols for assessing MEF's antioxidant activity are provided, and quantitative data from key studies are summarized in tabular format for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the subject matter.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense capacity, is implicated in the pathophysiology of numerous diseases. The Nrf2 signaling pathway is a critical cellular defense mechanism that upregulates the expression of a battery of antioxidant and cytoprotective genes. This compound (MEF) has emerged as a pharmacologically active molecule that can modulate this pathway, thereby exerting antioxidant effects. This guide explores the in vitro evidence supporting the antioxidant properties of MEF, providing researchers and drug development professionals with a detailed overview of its mechanism of action and methods for its evaluation.
Mechanism of Action: The Nrf2-Keap1 Signaling Pathway
The antioxidant effects of this compound are primarily mediated through the activation of the Nrf2 pathway.[1][2][3][4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1] MEF, as an electrophilic molecule, is hypothesized to react with specific cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 complex and inhibiting Nrf2 degradation. Consequently, stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding event initiates the transcription of a wide array of antioxidant and cytoprotective proteins, bolstering the cell's defense against oxidative stress.
Quantitative Data on In Vitro Antioxidant Properties of MEF
The following tables summarize quantitative data from in vitro studies investigating the antioxidant effects of MEF in human astrocytes and HEK293FT cells.
Table 1: Modification of Keap1 Cysteine Residues by MEF
| Treatment Concentration | Cysteine Residue | Percent Modification (mean ± SD) | Cell Line | Reference |
| 3 µg/mL | Cys151 | 12.9% | HEK293FT | |
| 6 µg/mL | Cys151 | 23.5% | HEK293FT |
Data derived from mass spectrometry analysis.
Table 2: Nuclear Translocation of Nrf2 Induced by MEF
| Treatment Concentration | Fold Change in Nuclear Nrf2 (vs. DMSO control) | Cell Line | Reference |
| 1 µg/mL | ~1.4 | Human Astrocytes | |
| 3 µg/mL | ~1.6 | Human Astrocytes | |
| 6 µg/mL | ~1.9 | Human Astrocytes |
Data from TransAM Nrf2 ELISA assay.
Table 3: MEF-Induced Gene Expression of Nrf2 Targets
| Gene | Treatment Concentration | Fold Change in mRNA (vs. DMSO control) | Cell Line | Reference |
| HMOX1 | 1 µg/mL | > DMF | Human Astrocytes | |
| HMOX1 | 3 µg/mL | > DMF | Human Astrocytes | |
| OSGIN1 | 1 µg/mL | > DMF | Human Astrocytes | |
| OSGIN1 | 3 µg/mL | > DMF | Human Astrocytes | |
| NQO1 | 6 µg/mL | < DMF | Human Astrocytes | |
| GCLC | 6 µg/mL | < DMF | Human Astrocytes | |
| SRXN1 | 6 µg/mL | < DMF | Human Astrocytes |
Data from real-time polymerase chain reaction (RT-PCR). Note: At lower concentrations, MEF induced HMOX1 and OSGIN1 gene expression to a greater extent than DMF.
Table 4: Effect of MEF on Cellular Glutathione (GSH) Levels
| Treatment Concentration | Time Point | Observation | Cell Line | Reference |
| 1 µg/mL & 3 µg/mL | 0.5 - 24 hours | No acute reduction in GSH | Human Astrocytes | |
| 1 µg/mL & 3 µg/mL | 24 hours | Increase in GSH above baseline | Human Astrocytes |
Data from GSH-Glo™ Glutathione Luminescence Assay.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
4.1. Analysis of Keap1 Modification by Mass Spectrometry
This protocol outlines the procedure for identifying covalent modifications of Keap1 by MEF.
Protocol Steps:
-
Cell Culture and Transfection: Culture low passage number Human Embryonic Kidney 293 (HEK293FT) cells. Transfect cells with a plasmid expressing V5-tagged rat Keap1 (pFRT-Keap1-V5).
-
Compound Treatment: Prepare MEF solutions in a suitable solvent (e.g., DMSO) and dilute in growth media to final concentrations (e.g., 3 and 6 µg/mL). Treat the transfected HEK293FT cells with the MEF solutions or a vehicle control (DMSO) for a specified duration.
-
Immunoprecipitation: Lyse the treated cells and immunoprecipitate the V5-tagged Keap1 protein using an anti-V5 antibody.
-
Tryptic Digestion: Elute the immunoprecipitated Keap1 and digest the protein into smaller peptides using trypsin.
-
Mass Spectrometry: Analyze the resulting peptides using a high-resolution mass spectrometer (e.g., Thermo Scientific Exactive).
-
Data Analysis: Use a database search engine (e.g., Mascot Server) to identify Keap1 peptides and any modifications to cysteine residues. Consider monoethyl-succination as a variable modification.
-
Quantification: To determine the percentage of modification for specific cysteine residues, normalize the ion intensities of the modified peptides to the summed ion intensities of all forms of that cysteine-containing peptide.
4.2. Nrf2 Nuclear Translocation Assay
This protocol describes the quantification of Nrf2 accumulation in the nucleus following MEF treatment.
Protocol Steps:
-
Cell Culture and Treatment: Culture primary human spinal cord astrocytes. Treat the cells with various concentrations of MEF (e.g., 1, 3, and 6 µg/mL) or a DMSO vehicle control for 6 hours.
-
Cell Fractionation: Following treatment, harvest the cells and separate the cytosolic and nuclear fractions using a commercial nuclear extract kit (e.g., from Active Motif).
-
Protein Quantification: Determine the total protein concentration in both the cytosolic and nuclear fractions using a suitable protein assay (e.g., Pierce BCA protein assay).
-
ELISA Analysis: Analyze the nuclear translocation of Nrf2 using a TransAM Nrf2 ELISA assay according to the manufacturer's protocol. This assay typically measures the amount of active Nrf2 in the nuclear extracts that can bind to a consensus ARE oligonucleotide.
-
Western Blotting (for verification): Perform immunoblotting on the cell extracts. Probe for Nrf2 to visualize its presence in the nuclear fraction. Use antibodies against a nuclear marker (e.g., HDAC1) and a cytosolic marker (e.g., β-actin) to confirm the purity of the fractions and for loading controls.
4.3. In Vitro Gene Expression Analysis by RT-PCR
This protocol details the measurement of mRNA levels of Nrf2 target genes in response to MEF treatment.
Protocol Steps:
-
Cell Culture and Treatment: Plate primary cultures of human spinal cord astrocytes and treat in triplicate with different concentrations of MEF (e.g., 0, 1, 3, 6, 12 µg/mL) or a DMSO control for 24 hours.
-
RNA Extraction: Extract total RNA from the treated cells using a suitable kit (e.g., RNeasy 96 plates) and purify according to the manufacturer's protocol.
-
cDNA Synthesis: Reverse-transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
Real-Time PCR (RT-PCR): Perform real-time PCR using the synthesized cDNA as a template. Use specific primers for the Nrf2 target genes of interest (e.g., NQO1, HMOX1, OSGIN1, GCLC, SRXN1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the fold change in gene expression for each treatment group relative to the DMSO control group using the ΔΔCt method.
4.4. Cellular Glutathione (GSH) Analysis
This protocol describes the measurement of intracellular GSH levels.
Protocol Steps:
-
Cell Culture and Treatment: Culture primary human spinal cord astrocytes in triplicate. Treat the cells with MEF (e.g., 1 and 3 µg/mL) or a DMSO control.
-
Time Course: Harvest the cells at various time points after treatment (e.g., 0.5, 1, 6, 12, and 24 hours).
-
GSH Measurement: Measure the cellular GSH levels using a luminescent-based assay, such as the GSH-Glo™ Glutathione Luminescence Assay (Promega), according to the manufacturer's protocol. This assay involves cell lysis and a coupled enzymatic reaction that produces light in proportion to the amount of GSH present.
-
Data Analysis: Record the luminescence in relative luminescence units (RLU) and plot the mean RLU ± SD for each time point and treatment condition.
Discussion and Conclusion
The in vitro data presented in this guide strongly support the antioxidant properties of this compound. MEF activates the Nrf2 signaling pathway, albeit with some distinct characteristics compared to its parent compound, DMF. Notably, MEF effectively induces the nuclear translocation of Nrf2 and the subsequent expression of antioxidant genes such as HMOX1 and OSGIN1, particularly at lower concentrations. Unlike DMF, MEF does not cause an acute depletion of cellular glutathione; instead, it leads to an increase in GSH levels after 24 hours of treatment, suggesting a different mechanism of interaction with cellular thiols.
These findings highlight MEF as a pharmacologically active molecule with significant antioxidant potential. The detailed protocols and summarized data herein provide a valuable resource for researchers investigating the therapeutic applications of MEF in diseases with an underlying oxidative stress component. Further research is warranted to fully elucidate the nuances of MEF-mediated Nrf2 activation and its downstream biological consequences.
References
- 1. GSH/GSSG-Glo™ Assay Protocol [promega.sg]
- 2. GSH-Glo™ Glutathione Assay Protocol [promega.com]
- 3. Dimethyl fumarate and this compound exhibit differential effects on KEAP1, NRF2 activation, and glutathione depletion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyl Fumarate and this compound Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Monoethyl Fumarate's Effect on Keratinocyte Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monoethyl fumarate (MEF), a monoester of fumaric acid, and its active metabolite, monomethyl fumarate (MMF), have demonstrated significant effects on keratinocyte biology. Primarily investigated in the context of psoriasis, a condition characterized by hyperproliferation and aberrant differentiation of keratinocytes, these compounds have been shown to possess anti-proliferative, pro-differentiative, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of MEF's impact on keratinocyte differentiation, including quantitative data on its efficacy, detailed experimental protocols for assessing its effects, and a depiction of the key signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of dermatology, drug discovery, and cellular biology.
Introduction
Keratinocyte differentiation is a tightly regulated process essential for the formation and maintenance of the epidermal barrier. This process involves the progressive maturation of basal keratinocytes into terminally differentiated corneocytes, accompanied by changes in gene expression and protein synthesis. Key markers of this process include the expression of specific keratins (e.g., Keratin 1 and 10), and proteins involved in the formation of the cornified envelope, such as involucrin, loricrin, and transglutaminase.[1][2] Dysregulation of keratinocyte differentiation is a hallmark of several skin disorders, most notably psoriasis.[3]
Fumaric acid esters (FAEs), including dimethyl fumarate (DMF) and this compound (MEF), have been used for the systemic treatment of psoriasis.[4][5] Upon ingestion, DMF is rapidly metabolized to monomethyl fumarate (MMF), which is considered the main bioactive metabolite. MEF is also readily absorbed and contributes to the systemic pool of active fumarates. This guide focuses on the direct effects of MEF and its active form, MMF, on keratinocyte differentiation, providing a detailed examination of the underlying molecular mechanisms and methodologies for their study.
Quantitative Data on the Effects of this compound (as MMF) on Keratinocytes
The following tables summarize the quantitative effects of monomethyl fumarate (MMF), the active metabolite of this compound, on keratinocyte proliferation and differentiation.
Table 1: Effect of MMF on Keratinocyte Proliferation
| Cell Type | Assay | Concentration (mM) | Inhibition of DNA Synthesis (%) |
| Primary Mouse Keratinocytes | [³H]thymidine incorporation | 0.3 | ~20% |
| 0.5 | ~35% | ||
| 0.75 | ~45% | ||
| 1 | >50% | ||
| Normal Human Keratinocytes | [³H]thymidine incorporation | 0.3 | ~15% |
| 0.5 | ~30% | ||
| 0.75 | ~40% | ||
| 1 | >50% |
Table 2: Effect of MMF on Keratinocyte Differentiation Markers
| Cell Type | Differentiation Marker | MMF Concentration (µM) | Effect |
| Primary Mouse Keratinocytes | Keratin 10 (protein) | 500 | Significant increase |
| Primary Mouse Keratinocytes | Transglutaminase (activity) | 1000 | ~2-fold increase |
| Normal Human Keratinocytes | Transglutaminase (activity) | 1000 | ~1.5-fold increase |
Signaling Pathways
The effects of this compound (as MMF) on keratinocyte differentiation are mediated through complex signaling pathways, with the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Mitogen-Activated Protein Kinase (MAPK) pathways playing crucial roles.
Nrf2 Signaling Pathway
MMF is known to activate the Nrf2 pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds like MMF can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes. While traditionally known for its role in the antioxidant response, emerging evidence suggests Nrf2 also regulates genes involved in cell differentiation.
References
- 1. Dimethyl Fumarate and this compound Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Addressing Differentiation in Live Human Keratinocytes by Assessment of Membrane Packing Order - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental models to analyze differentiation functions of cultured keratinocytes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A regulatory role for p38 delta MAPK in keratinocyte differentiation. Evidence for p38 delta-ERK1/2 complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Monoethyl Fumarate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoethyl fumarate (MEF) is an active metabolite of dimethyl fumarate (DMF), a therapeutic agent used in the treatment of multiple sclerosis and psoriasis.[1][2][3][4] In vitro studies are crucial for elucidating the cellular and molecular mechanisms of MEF, contributing to the development of novel therapeutics. These application notes provide detailed protocols for the in vitro treatment of cells with MEF, focusing on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the assessment of cellular responses.
Mechanism of Action
This compound, an ester of fumaric acid, is a pharmacologically active compound that modulates cellular processes, primarily through the activation of the Nrf2 antioxidant response pathway.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. MEF is thought to interact with cysteine residues on KEAP1, leading to a conformational change that allows Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of target genes, upregulating the expression of cytoprotective and antioxidant enzymes.
Unlike its parent compound DMF, MEF exhibits distinct pharmacological properties. Studies have shown that MEF is a less potent activator of the Nrf2 pathway compared to DMF, causing a lower degree of KEAP1 modification. Furthermore, MEF does not induce the acute glutathione (GSH) depletion observed with DMF treatment; instead, it leads to an increase in GSH levels over a 24-hour period.
Data Presentation
Table 1: Concentration-Dependent Effects of this compound on Nrf2 Target Gene Expression in Human Astrocytes (24-hour treatment)
| Target Gene | 1 µg/mL MEF (Fold Change vs. Control) | 3 µg/mL MEF (Fold Change vs. Control) | 6 µg/mL MEF (Fold Change vs. Control) | 12 µg/mL MEF (Fold Change vs. Control) |
| NQO1 | ~2 | ~3 | ~4 | ~5 |
| HMOX1 | ~1.5 | ~2.5 | ~3.5 | ~4 |
| OSGIN1 | ~1.2 | ~1.8 | ~2.5 | ~3 |
| TXNRD1 | ~1.3 | ~2 | ~2.8 | ~3.5 |
| GCLC | ~1.4 | ~2.2 | ~3 | ~3.8 |
| SRXN1 | ~1.1 | ~1.5 | ~2 | ~2.5 |
| Data is synthesized from graphical representations in existing literature. Actual values may vary based on experimental conditions. |
Table 2: Effect of this compound on Cellular Glutathione (GSH) Levels in Human Astrocytes
| Time Point | 1 µg/mL MEF (% Change in GSH vs. Control) | 3 µg/mL MEF (% Change in GSH vs. Control) |
| 0.5 hours | No significant change | No significant change |
| 1 hour | No significant change | No significant change |
| 6 hours | Slight increase | Moderate increase |
| 12 hours | Moderate increase | Significant increase |
| 24 hours | Significant increase | Significant increase |
| Data is synthesized from graphical representations in existing literature. MEF does not cause the acute depletion of GSH seen with DMF. |
Experimental Protocols
Protocol 1: General Cell Culture and MEF Treatment
This protocol provides a general guideline for culturing adherent mammalian cells and treating them with MEF. Specific cell lines may require optimized conditions.
Materials:
-
Mammalian cell line of choice (e.g., human astrocytes, HEK293T)
-
Complete culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
This compound (MEF)
-
Dimethyl sulfoxide (DMSO), sterile
-
96-well or other appropriate culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: a. Culture cells in T-75 flasks until they reach 80-90% confluency. b. Aspirate the culture medium and wash the cells once with sterile PBS. c. Add 2-3 mL of trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach. d. Neutralize the trypsin with 7-8 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube. e. Centrifuge the cells at 200 x g for 5 minutes. f. Resuspend the cell pellet in fresh culture medium and perform a cell count. g. Seed the cells into the desired culture plates at a predetermined density (e.g., 1 x 10⁴ cells/well for a 96-well plate). h. Incubate the plates for 24 hours to allow for cell attachment.
-
MEF Stock Solution Preparation: a. MEF is not readily soluble in aqueous solutions. Prepare a high-concentration stock solution (e.g., 100 mM) in sterile DMSO. b. Store the stock solution in aliquots at -20°C or -80°C, protected from light.
-
MEF Treatment: a. On the day of the experiment, thaw an aliquot of the MEF stock solution. b. Prepare working solutions of MEF by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 0.1, 0.5, 2 µg/mL, which correspond to approximately 0.77, 3.85, and 15.4 µM respectively, based on a molecular weight of 130.1 g/mol ). Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced cytotoxicity. c. Aspirate the medium from the seeded cells and replace it with the medium containing the appropriate concentrations of MEF. Include a vehicle control group treated with medium containing the same concentration of DMSO as the highest MEF concentration group. d. Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells treated with MEF in a 96-well plate (from Protocol 1)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Following the MEF treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
After the incubation, add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Mandatory Visualizations
Caption: this compound (MEF) mediated activation of the Nrf2 signaling pathway.
Caption: General experimental workflow for in vitro studies of this compound.
References
- 1. Dimethyl fumarate and this compound exhibit differential effects on KEAP1, NRF2 activation, and glutathione depletion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimethyl Fumarate and this compound Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onesearch.cumbria.ac.uk [onesearch.cumbria.ac.uk]
- 4. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Monoethyl Fumarate in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive, robust, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of monoethyl fumarate (MEF) in human plasma. MEF is the primary active metabolite of dimethyl fumarate, a therapeutic agent for multiple sclerosis and psoriasis. The presented protocol utilizes a straightforward solid-phase extraction (SPE) procedure for sample cleanup and an efficient chromatographic separation, enabling accurate and precise quantification suitable for pharmacokinetic studies and clinical research. This method has been developed to provide researchers, scientists, and drug development professionals with a detailed protocol for reliable MEF bioanalysis.
Introduction
Dimethyl fumarate (DMF) is an oral therapeutic that is rapidly and completely hydrolyzed by esterases in the gastrointestinal tract, blood, and various tissues to its active metabolite, this compound (MEF). The therapeutic efficacy of DMF is attributed to the systemic exposure to MEF. Therefore, the accurate quantification of MEF in human plasma is crucial for pharmacokinetic assessments, dose-response modeling, and overall drug development. This application note provides a detailed, validated LC-MS/MS method to address the need for a reliable and efficient bioanalytical assay for MEF.
Experimental
Materials and Reagents
-
This compound (MEF) reference standard (99.50% purity)
-
This compound-d3 (MEF-d3) internal standard (IS) (99.63% purity)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
Human plasma (K2-EDTA)
Equipment
-
Liquid chromatograph (LC) system
-
Tandem mass spectrometer (MS/MS)
-
Solid-phase extraction (SPE) manifold
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Chromatographic and Mass Spectrometric Conditions
A summary of the LC-MS/MS instrument parameters is provided in the table below.
| Parameter | Condition |
| LC System | |
| Column | Zodiac C18, 50 x 4.6 mm, 5 µm |
| Mobile Phase | 70:30 (v/v) mixture of acetonitrile and 0.1% formic acid[1][2][3] |
| Flow Rate | 0.5 mL/min[1][2] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | 2.2 min |
| MS/MS System | API-4000 LC-MS/MS system with a turbo ion spray (TIS) source or equivalent |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Multiple Reaction Monitoring (MRM) Transitions | |
| MEF | m/z 128.9 → 84.7 |
| MEF-d3 (IS) | m/z 131.8 → 87.9 |
| Dwell Time | 200 ms |
| Collision Gas | Nitrogen |
| Source Temperature | 500 °C |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of MEF (1 mg/mL) and MEF-d3 (IS, 1 mg/mL) in methanol.
-
Working Solutions: Prepare serial dilutions of the MEF stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control samples.
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate MEF working solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol
A solid-phase extraction (SPE) technique is employed for the extraction of MEF and the internal standard from human plasma.
-
To 300 µL of plasma sample, add 50 µL of the MEF-d3 internal standard working solution and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Inject a 10 µL aliquot of the eluate into the LC-MS/MS system.
Caption: Overview of the solid-phase extraction (SPE) workflow for MEF from human plasma.
Method Validation Summary
The bioanalytical method was fully validated according to regulatory guidelines. The validation assessed linearity, sensitivity, accuracy, precision, selectivity, recovery, and stability.
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 5.03–2006.92 ng/mL. The lower limit of quantification (LLOQ) was established at 5.03 ng/mL.
| Parameter | Result |
| Calibration Range | 5.03–2006.92 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 5.03 ng/mL |
Accuracy and Precision
The intra-day and inter-day precision and accuracy were evaluated at four quality control levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 5.03 | ≤ 15 | ± 15% | ≤ 15 | ± 15% |
| LQC | 15.0 | ≤ 15 | ± 15% | ≤ 15 | ± 15% |
| MQC | 800.0 | ≤ 15 | ± 15% | ≤ 15 | ± 15% |
| HQC | 1600.0 | ≤ 15 | ± 15% | ≤ 15 | ± 15% |
Stability
The stability of MEF in human plasma was assessed under various conditions, including bench-top, freeze-thaw, and long-term storage. The results confirmed that MEF is stable under these conditions.
| Stability Test | Condition | Stability |
| Bench-top | Room temperature for 8 hours | Stable |
| Freeze-Thaw | 3 cycles at -20°C and -70°C | Stable |
| Long-term | -70°C for 30 days | Stable |
Application to a Pharmacokinetic Study
This validated LC-MS/MS method was successfully applied to a pharmacokinetic study in healthy human volunteers. Following oral administration of a 240 mg dose of dimethyl fumarate, plasma concentrations of MEF were measured over time.
Caption: Logical flow of a pharmacokinetic study utilizing the described LC-MS/MS method.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The simple sample preparation and short chromatographic run time make it well-suited for the analysis of a large number of samples in a regulated bioanalytical laboratory. This method is a valuable tool for researchers and drug development professionals involved in the clinical evaluation of dimethyl fumarate.
References
Application Notes and Protocols for Monoethyl Fumarate Administration in Rodent Models of Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoethyl fumarate (MEF), also known as monomethyl fumarate (MMF), is the active metabolite of the oral multiple sclerosis (MS) therapeutic, dimethyl fumarate (DMF). Following oral administration, DMF is rapidly hydrolyzed by esterases in the gastrointestinal tract and blood into MEF, which is considered to be the biologically active agent.[1] While direct administration of MEF in rodent models of MS is not extensively documented, a wealth of preclinical data from studies using its prodrug, DMF, provides significant insights into its therapeutic potential and mechanisms of action. These studies predominantly utilize the Experimental Autoimmune Encephalomyelitis (EAE) model, a widely accepted animal model for inflammatory demyelinating diseases of the central nervous system (CNS), including MS.
This document provides a comprehensive overview of the administration of fumarates in rodent models of MS, with a focus on the methodologies and outcomes that are attributable to the effects of MEF. The protocols and data presented are primarily derived from studies involving DMF administration, with the clear understanding that MEF is the principal mediator of its therapeutic effects.
Mechanism of Action
The therapeutic effects of this compound in the context of neuroinflammation are believed to be mediated through at least two key signaling pathways:
-
Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) Pathway: MEF is an activator of the Nrf2 transcriptional pathway, a critical regulator of the cellular antioxidant response.[2] By activating Nrf2, MEF upregulates the expression of a battery of antioxidant and cytoprotective genes, thereby protecting neurons and glial cells from oxidative stress-induced damage, which is a hallmark of MS pathology.[2]
-
Hydroxycarboxylic Acid Receptor 2 (HCAR2) Pathway: MEF is a potent agonist of HCAR2, a G-protein coupled receptor expressed on various immune cells, including microglia.[3][4] Activation of HCAR2 on microglia has been shown to shift their phenotype from a pro-inflammatory to an anti-inflammatory and neuroprotective state. This signaling pathway is also implicated in the modulation of immune cell infiltration into the CNS.
Data Presentation: Efficacy of Fumarate Administration in EAE Models
The following tables summarize the quantitative data from key preclinical studies investigating the effects of fumarate administration in rodent models of MS.
Table 1: Effect of Fumarate Administration on Clinical Score in EAE Models
| Rodent Model | Compound | Dosage | Route of Administration | Effect on Clinical Score | Reference |
| C57BL/6 Mice | DMF | 7.5 mg/kg, twice daily | Oral gavage | Significant reduction in EAE severity (Maximum score: 1.1 ± 1.2 vs. 3.3 ± 1.2 in control) | |
| C57BL/6 Mice | DMF | 100 mg/kg, daily | Oral gavage | Ameliorated clinical EAE | |
| Lewis Rats | DMF | 45 mg/kg, twice daily | Oral gavage | Significantly ameliorated clinical neuritis | |
| Female Lewis Rats | DMF | 100 mg/kg, daily | Oral gavage | Reduced maximum clinical score and severity index |
Table 2: Histological and Cellular Effects of Fumarate Administration in EAE Models
| Rodent Model | Compound | Dosage | Outcome Measure | Observed Effect | Reference |
| C57BL/6 Mice | DMF | 100 mg/kg, daily | CNS Inflammatory Lesions | Reduced accumulation of meningeal and parenchymal inflammatory foci | |
| C57BL/6 Mice | DMF | Not Specified | iNOS+ pro-inflammatory macrophages in CNS | Decreased development and/or infiltration | |
| C57BL/6 Mice | DMF | Not Specified | Demyelination and Axonal Loss | Reduced | |
| Lewis Rats | DMF | 45 mg/kg, twice daily | Inflammatory Infiltrates in Sciatic Nerves | Significantly lower degree of infiltration | |
| Lewis Rats | DMF | 45 mg/kg, twice daily | Amyloid Precursor Protein (APP) Positive Axons | Significantly reduced |
Table 3: Effects of Fumarate Administration on Immune Cell Populations and Cytokines in EAE Models
| Rodent Model | Compound | Dosage | Immune Cell/Cytokine | Observed Effect | Reference |
| C57BL/6 Mice | DMF | 100 mg/kg, daily | CNS infiltrating Th1, Th17, and GM-CSF-producing T cells | Decreased frequencies | |
| C57BL/6 Mice | DMF | 7.5 mg/kg, twice daily | IL-10 producing CD4+ T cells (Tr1) in mesenteric lymph nodes | Significant increase after 15 days of treatment | |
| C57BL/6 Mice | DMF | Not Specified | T cell proliferation | Decreased | |
| C57BL/6 Mice | DMF | Not Specified | IL-17A and GM-CSF production | Decreased | |
| C57BL/6 Mice | DMF | 7.5 mg/kg, twice daily | IL-27 expression in mesenteric lymph nodes | Significantly higher after 15 days of treatment |
Experimental Protocols
Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
This protocol describes a common method for inducing EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG 35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS), sterile
-
Isoflurane or other suitable anesthetic
Procedure:
-
Immunization (Day 0):
-
Prepare the MOG/CFA emulsion by mixing MOG 35-55 peptide with CFA to a final concentration of 1-2 mg/mL of MOG 35-55. Emulsify thoroughly using two syringes connected by a Luer lock.
-
Anesthetize the mice.
-
Inject 100-200 µL of the emulsion subcutaneously, divided between two sites on the flanks.
-
-
Pertussis Toxin Administration:
-
Administer 100-300 ng of PTX in 100-200 µL of PBS intraperitoneally (i.p.) on Day 0 and Day 2 post-immunization.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standardized 0-5 scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or wobbly gait
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund state or death
-
-
Protocol 2: Preparation and Administration of Fumarates by Oral Gavage
This protocol details the preparation and administration of dimethyl fumarate (as a prodrug for this compound) to rodents.
Materials:
-
Dimethyl fumarate (DMF) powder
-
Vehicle: 0.5% - 0.8% Methylcellulose in sterile water or PBS
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of DMF based on the desired dosage (e.g., 7.5 mg/kg, 45 mg/kg, 100 mg/kg) and the body weight of the animals.
-
Prepare the vehicle solution (e.g., 0.8% Methocel in water).
-
Suspend the DMF powder in the vehicle to the desired final concentration. Ensure the suspension is homogenous by vortexing or stirring immediately before each administration. Fresh solutions should be prepared regularly.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse or rat.
-
Measure the distance from the oral cavity to the xiphoid process to estimate the correct insertion depth for the gavage needle.
-
Insert the gavage needle gently into the esophagus and advance it to the predetermined depth.
-
Slowly administer the prepared DMF suspension (typically 100-200 µL for mice).
-
Carefully withdraw the needle.
-
Monitor the animal for any signs of distress.
-
Administer the vehicle alone to the control group using the same procedure.
-
Protocol 3: Histological Analysis of Demyelination and Inflammation
This protocol outlines the basic steps for assessing demyelination and cellular infiltration in the CNS of EAE animals.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Luxol Fast Blue (LFB) stain
-
Hematoxylin and Eosin (H&E) stain
-
Primary antibodies (e.g., anti-Iba1 for microglia/macrophages, anti-CD4 for T-cells)
-
Appropriate secondary antibodies and detection reagents
-
Microscope
Procedure:
-
Tissue Processing:
-
At the desired experimental endpoint, deeply anesthetize the animals and perfuse transcardially with ice-cold PBS followed by 4% PFA.
-
Dissect the spinal cord and/or brain.
-
Post-fix the tissues in 4% PFA overnight at 4°C.
-
Cryoprotect the tissues by sequential immersion in 15% and 30% sucrose solutions until they sink.
-
Embed the tissues in OCT and freeze.
-
-
Staining:
-
Cut 10-20 µm thick sections using a cryostat.
-
For demyelination assessment, perform LFB staining.
-
For inflammation assessment, perform H&E staining to visualize cellular infiltrates.
-
For specific immune cell identification, perform immunohistochemistry using relevant primary and secondary antibodies.
-
-
Quantification:
-
Capture images of the stained sections using a microscope.
-
Quantify the area of demyelination and the number of inflammatory foci or specific immune cells per unit area using image analysis software.
-
Mandatory Visualizations
Caption: General experimental workflow for EAE induction and treatment.
Caption: MEF activates the Nrf2 antioxidant pathway.
Caption: MEF modulates microglial activation via HCAR2.
References
- 1. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]
- 2. Dimethyl Fumarate Protects Neural Stem/Progenitor Cells and Neurons from Oxidative Damage through Nrf2-ERK1/2 MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Hydroxycarboxylic Acid Receptor 2, a Pleiotropically Linked Receptor for the Multiple Sclerosis Drug, Monomethyl Fumarate. Possible Implications for the Inflammatory Response [frontiersin.org]
- 4. Fumarates modulate microglia activation through a novel HCAR2 signaling pathway and rescue synaptic dysregulation in inflamed CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Monoethyl Fumarate Therapy: Novel Drug Delivery Systems for Enhanced Efficacy
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Monoethyl fumarate (MEF) is an active metabolite of the prodrug dimethyl fumarate (DMF), a well-established oral therapeutic for relapsing multiple sclerosis and psoriasis.[1][2] The therapeutic efficacy of MEF is primarily attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.[1][3] Despite its proven therapeutic benefits, the oral delivery of MEF presents challenges, including potential gastrointestinal side effects and the need for frequent dosing. Novel drug delivery systems offer a promising approach to overcome these limitations by enhancing bioavailability, providing controlled release, and enabling targeted delivery. This document outlines the development and characterization of three novel drug delivery systems for MEF: Polymeric Nanoparticles (PNPs), Solid Lipid Nanoparticles (SLNs), and Liposomes.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of MEF is crucial for the rational design of an effective drug delivery system.
| Property | Value | Reference |
| Molecular Formula | C6H8O4 | [4] |
| Molecular Weight | 144.13 g/mol | |
| Melting Point | 66-68 °C | |
| Boiling Point | 147 °C at 16 mmHg | |
| Water Solubility | Soluble | |
| Solubility in Organic Solvents | Soluble in ethanol and acetone | |
| pKa | 3.45 ± 0.10 (Predicted) |
Proposed Novel Drug Delivery Systems for this compound
This section details the formulation and rationale for three distinct nanoparticle-based delivery systems for MEF.
Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles
Rationale: PLGA is a biodegradable and biocompatible polymer widely used in drug delivery due to its controlled release properties and established safety profile. Encapsulating MEF within PLGA nanoparticles can protect it from degradation in the gastrointestinal tract and provide sustained release, potentially reducing dosing frequency and improving patient compliance.
Solid Lipid Nanoparticles (SLNs)
Rationale: SLNs are colloidal carriers made from solid lipids, offering advantages such as high drug loading capacity for lipophilic drugs, excellent physical stability, and the ability to enhance oral bioavailability. Given MEF's solubility in organic solvents, SLNs present a viable option for its encapsulation and delivery.
Liposomes
Rationale: Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. Their biomimetic nature allows for enhanced cellular uptake and reduced toxicity. For MEF, liposomal encapsulation can improve its absorption and shield it from enzymatic degradation.
Data Presentation: Comparative Overview of MEF-Loaded Nanoparticles
The following table summarizes the expected key quantitative parameters for the proposed MEF-loaded nanoparticle formulations.
| Parameter | PLGA Nanoparticles | Solid Lipid Nanoparticles | Liposomes |
| Particle Size (nm) | 150 - 300 | 100 - 400 | 100 - 200 |
| Polydispersity Index (PDI) | < 0.2 | < 0.3 | < 0.2 |
| Zeta Potential (mV) | -15 to -30 | -10 to -25 | -20 to -40 |
| Encapsulation Efficiency (%) | 60 - 85 | 70 - 90 | 50 - 75 |
| Drug Loading (%) | 5 - 15 | 10 - 25 | 2 - 10 |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of the proposed MEF drug delivery systems.
Protocol 1: Preparation of MEF-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation
-
Organic Phase Preparation: Dissolve 100 mg of PLGA (50:50) and 20 mg of MEF in 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Aqueous Phase Preparation: Prepare a 1% (w/v) solution of a surfactant, such as polyvinyl alcohol (PVA), in deionized water.
-
Emulsification: Add the organic phase dropwise to 20 mL of the aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 5 minutes to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours to allow the organic solvent to evaporate completely, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove any unencapsulated drug and excess surfactant.
-
Lyophilization: Resuspend the washed nanoparticles in a cryoprotectant solution (e.g., 5% trehalose) and freeze-dry for long-term storage.
Protocol 2: Characterization of MEF-Loaded Nanoparticles
2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Resuspend a small aliquot of the nanoparticle formulation in deionized water.
-
Analyze the suspension using a dynamic light scattering (DLS) instrument to determine the average particle size and PDI.
-
Measure the zeta potential using the same instrument to assess the surface charge and stability of the nanoparticles.
2.2 Determination of Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Indirect Method:
-
After centrifugation during the preparation process (Protocol 1, Step 5), collect the supernatant.
-
Quantify the amount of free, unencapsulated MEF in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the EE using the following formula: EE (%) = [(Total amount of MEF - Amount of free MEF) / Total amount of MEF] x 100.
-
-
Direct Method:
-
Accurately weigh a known amount of lyophilized MEF-loaded nanoparticles.
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., acetonitrile) to release the encapsulated drug.
-
Determine the amount of MEF in the solution using HPLC.
-
Calculate the DL using the following formula: DL (%) = (Mass of MEF in nanoparticles / Total mass of nanoparticles) x 100.
-
2.3 In Vitro Drug Release Study:
-
Disperse a known amount of MEF-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) within a dialysis bag (with an appropriate molecular weight cut-off).
-
Place the dialysis bag in a larger volume of the same release medium maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the external release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of MEF in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released against time to obtain the in vitro release profile.
2.4 Cellular Uptake and Cytotoxicity Assays:
-
Cell Culture: Culture a suitable cell line (e.g., human keratinocytes or neuronal cells) in appropriate cell culture medium.
-
Cellular Uptake:
-
Label the nanoparticles with a fluorescent dye (e.g., coumarin-6).
-
Incubate the cells with the fluorescently labeled nanoparticles for different time periods.
-
Visualize the cellular uptake of nanoparticles using fluorescence microscopy or quantify it using flow cytometry.
-
-
Cytotoxicity Assay (MTT Assay):
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of free MEF and MEF-loaded nanoparticles for 24 or 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader to determine cell viability.
-
Mandatory Visualizations
Signaling Pathway
Caption: Nrf2 signaling pathway activation by this compound (MEF).
Experimental Workflow
Caption: Workflow for the development and characterization of MEF nanoparticles.
References
Application Notes and Protocols for Monoethyl Fumarate in Psoriasis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by keratinocyte hyperproliferation, aberrant differentiation, and infiltration of immune cells. Fumaric acid esters (FAEs), including monoethyl fumarate (MEF), have been utilized in the treatment of psoriasis, demonstrating immunomodulatory and anti-proliferative effects. This compound, often used in combination with dimethyl fumarate (DMF), and its active metabolite, monomethyl fumarate (MMF), are key compounds of interest in psoriasis research. These compounds are known to modulate crucial signaling pathways, such as the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) pathways, which are central to the pathogenesis of psoriasis.
This document provides detailed application notes and experimental protocols for utilizing this compound and its related compounds in both in vitro and in vivo psoriasis research models.
Mechanism of Action
This compound and its related compounds exert their therapeutic effects in psoriasis through a multi-faceted mechanism of action. A primary mode of action is the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. By activating Nrf2, these compounds upregulate the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), which helps to counteract the oxidative stress implicated in psoriasis.
Furthermore, MEF and its derivatives have been shown to inhibit the pro-inflammatory NF-κB signaling pathway. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, including TNF-α, IL-6, IL-12, and IL-23, which are pivotal in driving the inflammatory cascade in psoriatic lesions. The modulation of dendritic cell (DC) function is another critical aspect of their mechanism. Fumarates can induce a shift towards a more tolerogenic DC phenotype, characterized by reduced production of IL-12 and IL-23 and increased production of the anti-inflammatory cytokine IL-10.[1][2] This shift helps to dampen the Th1 and Th17 immune responses that are central to psoriasis pathogenesis.
In addition to their immunomodulatory effects, these compounds also have direct effects on keratinocytes, the primary cell type of the epidermis. They have been shown to inhibit keratinocyte hyperproliferation and promote normal differentiation, addressing two of the key pathological features of psoriasis.[3][4]
Data Presentation
In Vitro Studies
Table 1: Effect of this compound (MEF) and its Derivatives on Keratinocyte Proliferation
| Compound | Cell Line | Assay | Concentration | Result | Reference |
| Zinc Monoethylfumarate | HaCaT | [³H]thymidine incorporation | IC₅₀: 133 µM | Inhibition of DNA synthesis | [5] |
| Calcium Monoethylfumarate | HaCaT | [³H]thymidine incorporation | IC₅₀: 215 µM | Inhibition of DNA synthesis | |
| Magnesium Monoethylfumarate | HaCaT | [³H]thymidine incorporation | IC₅₀: 275 µM | Inhibition of DNA synthesis | |
| Monomethylfumarate (MMF) | Primary mouse keratinocytes | [³H]thymidine incorporation | 10-100 µM | Dose-dependent inhibition |
Table 2: Effect of this compound (MEF) and its Derivatives on Cytokine Production
| Compound | Cell Type | Stimulus | Cytokine Measured | Concentration | Result | Reference |
| Monomethylfumarate (MMF) | TPA-activated primary mouse keratinocytes | TPA | TNF-α, IL-6, IL-1α (mRNA) | 50 µM | Significant inhibition | |
| Monomethylfumarate (MMF) | TPA-activated primary mouse keratinocytes | TPA | TNF-α (secretion) | 50 µM | Significant inhibition | |
| Monomethylfumarate (MMF) | Monocyte-derived Dendritic Cells (moDCs) | LPS | IL-12p70 | Not specified | Markedly reduced production | |
| Monomethylfumarate (MMF) | Monocyte-derived Dendritic Cells (moDCs) | LPS | IL-10 | Not specified | Markedly reduced production |
In Vivo Studies
Table 3: Effect of Fumarates in the Imiquimod-Induced Psoriasis Mouse Model
| Compound | Animal Model | Administration Route | Dosage | Key Findings | Reference |
| Dimethyl Fumarate (DMF) | C57BL/6 mice | Oral gavage | 82 and 120 mg/kg/day | Amelioration of skin pathology | |
| Monomethylfumarate (MMF) + Aluminum Ions | BALB/c mice | Topical | Not specified | Reduced epidermal thickness and inflammatory infiltration, lower PASI scores | |
| Fumaric Acid Esters (FAE) | Human clinical trials | Oral | Dose-escalation | 50-70% of patients achieve PASI 75 improvement within 4 months |
Experimental Protocols
In Vitro Protocols
1. Keratinocyte Proliferation Assay
-
Objective: To assess the anti-proliferative effect of this compound on keratinocytes.
-
Cell Line: HaCaT (human keratinocyte cell line) or primary human/mouse keratinocytes.
-
Materials:
-
HaCaT cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (or its salts/derivatives)
-
[³H]thymidine
-
96-well plates
-
Scintillation counter
-
-
Protocol:
-
Seed HaCaT cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium with the prepared dilutions of this compound and incubate for 48 hours.
-
Add 1 µCi of [³H]thymidine to each well and incubate for an additional 18 hours.
-
Harvest the cells onto glass fiber filters and wash with PBS.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of proliferation compared to the vehicle-treated control.
-
2. Dendritic Cell Differentiation and Cytokine Production Assay
-
Objective: To evaluate the effect of this compound on the differentiation of monocytes into dendritic cells and their subsequent cytokine production.
-
Cells: Human peripheral blood mononuclear cells (PBMCs).
-
Materials:
-
Ficoll-Paque for PBMC isolation
-
RPMI-1640 medium supplemented with 10% FBS, GM-CSF (50 ng/mL), and IL-4 (50 ng/mL)
-
This compound (or its derivatives)
-
Lipopolysaccharide (LPS)
-
ELISA kits for IL-10 and IL-12p70
-
-
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Adhere monocytes to plastic culture dishes for 2 hours and wash away non-adherent cells.
-
Culture the adherent monocytes in RPMI-1640 supplemented with GM-CSF and IL-4 for 6 days to generate immature dendritic cells (iDCs).
-
On day 0, add different concentrations of this compound to the cultures.
-
On day 6, harvest the iDCs and stimulate with LPS (100 ng/mL) for 24 hours in the presence of this compound.
-
Collect the culture supernatants and measure the concentrations of IL-10 and IL-12p70 using ELISA kits according to the manufacturer's instructions.
-
3. Western Blot for Nrf2 Activation
-
Objective: To determine the effect of this compound on the activation and nuclear translocation of Nrf2.
-
Cell Line: HaCaT cells.
-
Materials:
-
This compound (or its derivatives)
-
Nuclear and cytoplasmic extraction kits
-
BCA protein assay kit
-
Primary antibodies: anti-Nrf2, anti-Lamin B (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
-
Protocol:
-
Treat HaCaT cells with various concentrations of this compound for the desired time points (e.g., 6, 12, 24 hours).
-
Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercially available kit.
-
Determine the protein concentration of each fraction using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Probe for Lamin B and GAPDH as loading controls for the nuclear and cytoplasmic fractions, respectively.
-
In Vivo Protocol
Imiquimod-Induced Psoriasis Mouse Model and this compound Treatment
-
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of psoriasis.
-
Animal Model: BALB/c or C57BL/6 mice (8-12 weeks old).
-
Materials:
-
Imiquimod cream (5%)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Calipers for measuring skin thickness
-
-
Protocol:
-
Shave the dorsal skin of the mice.
-
Apply 62.5 mg of 5% imiquimod cream daily to the shaved back for 6 consecutive days to induce psoriasis-like lesions.
-
Starting from day 1 of imiquimod application, administer this compound (e.g., 50-150 mg/kg) or vehicle daily via oral gavage.
-
Monitor the severity of the skin inflammation daily using the Psoriasis Area and Severity Index (PASI) score, evaluating erythema, scaling, and thickness on a scale of 0-4 for each parameter (total score 0-12).
-
Measure skin thickness daily using calipers.
-
On day 7, euthanize the mice and collect skin samples for histological analysis and cytokine measurements.
-
For histology, fix skin samples in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness, acanthosis, and inflammatory cell infiltration.
-
Conclusion
The protocols and data presented in these application notes provide a framework for investigating the therapeutic potential of this compound in psoriasis research. The in vitro models allow for the detailed study of the molecular mechanisms of action on key cell types involved in psoriasis, while the in vivo model provides a platform for evaluating the overall efficacy of the compound in a disease-relevant context. These models are valuable tools for the preclinical development and screening of novel anti-psoriatic agents.
References
- 1. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl Fumarate Inhibits Dendritic Cell Maturation via Nuclear Factor κB (NF-κB) and Extracellular Signal-regulated Kinase 1 and 2 (ERK1/2) and Mitogen Stress-activated Kinase 1 (MSK1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antipsoriatic Agent Monomethylfumarate Has Antiproliferative, Prodifferentiative, and Anti-Inflammatory Effects on Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antipsoriatic agent monomethylfumarate has antiproliferative, prodifferentiative, and anti-inflammatory effects on keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fumarates improve psoriasis and multiple sclerosis by inducing type II dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Nrf2 Activation by Monoethyl Fumarate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and assessing the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway by monoethyl fumarate (MEF). This document includes an overview of the signaling pathway, detailed experimental protocols for key assays, and representative data presentation.
Introduction
The Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation[1][2][3]. Electrophiles and oxidants can modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction[1][4]. This stabilization of Nrf2 allows it to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a wide array of cytoprotective genes, including those involved in antioxidant synthesis and detoxification.
This compound (MEF) is a metabolite of dimethyl fumarate (DMF), a therapeutic agent used in the treatment of multiple sclerosis and psoriasis. Both DMF and MEF are known to activate the Nrf2 pathway, although they exhibit different potencies and mechanisms of action. While DMF robustly modifies Keap1 and depletes glutathione (GSH), MEF shows a lesser degree of Keap1 modification and does not cause acute GSH depletion. Understanding the specific effects of MEF on Nrf2 activation is crucial for the development of targeted therapeutics.
Nrf2 Signaling Pathway Activated by Fumarates
The following diagram illustrates the canonical pathway of Nrf2 activation by fumarates like MEF.
Caption: Nrf2 activation pathway by this compound (MEF).
Experimental Protocols
This section provides detailed protocols for three key experiments to assess Nrf2 activation by MEF: Western Blot for Nrf2 nuclear translocation, Quantitative Real-Time PCR (qPCR) for target gene expression, and a Luciferase Reporter Assay for Nrf2 transcriptional activity.
Experimental Workflow Overview
Caption: General experimental workflow for assessing Nrf2 activation.
Protocol 1: Western Blot for Nrf2 Nuclear Translocation
This protocol details the detection of Nrf2 protein levels in cytoplasmic and nuclear fractions to assess its translocation upon MEF treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., human astrocytes or HepG2) in 100 mm dishes and grow to 80-90% confluency.
-
Treat cells with desired concentrations of MEF (e.g., 1, 3, 6 µg/mL) or controls (e.g., DMF, vehicle) for a specified time (e.g., 2, 4, 6 hours).
2. Nuclear and Cytoplasmic Fractionation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a nuclear and cytoplasmic extraction kit according to the manufacturer's protocol. Briefly, this involves initial lysis in a hypotonic buffer to release cytoplasmic contents, followed by centrifugation to pellet the nuclei. The supernatant contains the cytoplasmic fraction. The nuclear pellet is then lysed with a nuclear extraction buffer.
-
Add protease and phosphatase inhibitors to all buffers.
3. Protein Quantification:
-
Determine the protein concentration of both the cytoplasmic and nuclear extracts using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Prepare samples by mixing 20-30 µg of protein from each fraction with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 (e.g., 1:1000 dilution) overnight at 4°C.
-
To ensure the purity of the fractions, also probe for a nuclear marker (e.g., Histone H3 or HDAC1) and a cytoplasmic marker (e.g., β-actin or GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the Nrf2 band intensity in the nuclear fraction to the nuclear loading control (e.g., Histone H3).
-
Express the results as fold change relative to the vehicle-treated control.
Protocol 2: Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
This protocol measures the mRNA expression levels of Nrf2 target genes, such as NQO1 and HMOX1, following MEF treatment.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with MEF or controls for a specified time (e.g., 24 hours).
2. RNA Extraction and cDNA Synthesis:
-
Wash cells with PBS and lyse them directly in the well using a suitable lysis buffer from an RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and purity using a spectrophotometer (A260/A280 ratio).
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
3. qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., NQO1, HMOX1) and a housekeeping gene (e.g., GAPDH, ACTB), SYBR Green master mix, and nuclease-free water.
-
Run the reaction on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
4. Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing MEF-treated samples to vehicle-treated controls.
Protocol 3: ARE-Luciferase Reporter Assay
This assay quantifies the transcriptional activity of Nrf2 by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.
1. Cell Culture and Transfection:
-
Seed cells (e.g., HepG2) in a 96-well plate.
-
Co-transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Alternatively, use a stable cell line expressing an ARE-luciferase reporter.
2. Cell Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of MEF or controls.
3. Luciferase Activity Measurement:
-
After the desired treatment duration (e.g., 24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Express the results as fold induction of luciferase activity relative to the vehicle-treated control.
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Nrf2 Nuclear Translocation in Human Astrocytes Treated with MEF
| Treatment (24h) | Concentration (µg/mL) | Nuclear Nrf2 Level (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | - | 1.0 ± 0.1 |
| MEF | 1 | 1.5 ± 0.2 |
| 3 | 2.1 ± 0.3 | |
| 6 | 2.8 ± 0.4** | |
| DMF (Positive Control) | 6 | 4.5 ± 0.5*** |
| Data are representative and presented as mean ± SD. *p<0.05, **p<0.01, **p<0.001 compared to vehicle. |
Table 2: Nrf2 Target Gene Expression in Human Astrocytes Treated with MEF
| Treatment (24h) | Concentration (µg/mL) | NQO1 mRNA (Fold Change) | HMOX1 mRNA (Fold Change) |
| Vehicle (DMSO) | - | 1.0 ± 0.2 | 1.0 ± 0.3 |
| MEF | 1 | 2.5 ± 0.4 | 3.1 ± 0.5 |
| 3 | 4.8 ± 0.6 | 6.2 ± 0.8 | |
| 6 | 7.9 ± 1.1 | 10.5 ± 1.5 | |
| DMF (Positive Control) | 6 | 15.2 ± 2.0**** | 20.1 ± 2.8**** |
| *Data are representative and presented as mean ± SD. *p<0.05, **p<0.01, ***p<0.001, ***p<0.0001 compared to vehicle. |
Table 3: ARE-Luciferase Activity in HepG2 Cells Treated with MEF
| Treatment (24h) | Concentration (µM) | Luciferase Activity (Fold Induction) |
| Vehicle (DMSO) | - | 1.0 ± 0.1 |
| MEF | 10 | 2.2 ± 0.3 |
| 30 | 4.5 ± 0.5** | |
| 100 | 8.1 ± 0.9*** | |
| Sulforaphane (Positive Control) | 10 | 12.5 ± 1.2**** |
| Data are representative and presented as mean ± SD. *p<0.05, **p<0.01, ***p<0.001, ***p<0.0001 compared to vehicle. |
Conclusion
The protocols and application notes provided here offer a robust framework for the detailed assessment of Nrf2 activation by this compound. By employing a combination of Western blotting, qPCR, and reporter assays, researchers can gain a comprehensive understanding of the molecular mechanisms through which MEF exerts its cytoprotective effects. The differential activities of MEF and DMF highlight the importance of detailed characterization of Nrf2 activators for therapeutic development.
References
- 1. Dimethyl Fumarate and this compound Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NRF2 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Dimethyl Fumarate and this compound Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro | PLOS One [journals.plos.org]
Application of Monoethyl Fumarate in Photo-crosslinkable Macromers: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of monoethyl fumarate (MEF) in the synthesis of photo-crosslinkable macromers for biomedical applications, particularly in the field of drug delivery. The information compiled herein is based on established scientific literature and is intended to guide researchers in the development and characterization of these versatile biomaterials.
Introduction
Photo-crosslinkable hydrogels have garnered significant interest in the biomedical field due to their tunable properties and ability to be formed in situ under mild conditions. This compound (MEF), also known as fumaric acid monoethyl ester (FAME), is a key building block in the creation of these hydrogels. Fumarate-based polymers are advantageous because they can be crosslinked via their unsaturated double bonds and are biodegradable through the hydrolysis of their ester bonds.[1] This allows for the development of biocompatible and biodegradable scaffolds for applications such as tissue engineering and controlled drug release.[1]
The incorporation of MEF into macromers, typically with a poly(ethylene glycol) (PEG) backbone, allows for the creation of hydrogels with tunable degradation rates, swelling behavior, and mechanical properties. These characteristics are crucial for controlling the release kinetics of encapsulated therapeutics, such as proteins and small molecule drugs.
Experimental Protocols
Synthesis of MEF-Functionalized Macromers
This protocol describes the synthesis of MEF-functionalized macromers using a poly(ethylene glycol) (PEG) backbone. The procedure involves the esterification of hydroxyl-terminated PEG with MEF.
Materials:
-
Hydroxy-terminated poly(ethylene glycol) (PEG, various molecular weights, e.g., 2000 and 4000 g/mol )
-
Fumaric acid monoethyl ester (MEF)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Petroleum ether
-
Chloroform
Procedure:
-
Preparation of Reactants:
-
Dissolve hydroxy-terminated PEG in anhydrous dichloromethane.
-
In a separate flask, dissolve MEF, DCC (as a coupling agent), and DMAP (as a catalyst) in dichloromethane.
-
-
Esterification Reaction:
-
Slowly add the MEF/DCC/DMAP solution to the PEG solution while stirring at room temperature.
-
Allow the reaction to proceed for 24 hours at room temperature under a nitrogen atmosphere.
-
-
Purification of the Macromer:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate by evaporating the dichloromethane.
-
Precipitate the macromer by adding the concentrated solution dropwise into cold petroleum ether.
-
Collect the precipitate and redissolve it in a minimal amount of chloroform.
-
Re-precipitate the macromer in petroleum ether.
-
Dry the final product under vacuum to obtain the purified MEF-functionalized macromer.
-
-
Characterization:
-
Confirm the functionalization of the macromer with MEF using ¹H NMR spectroscopy. Key resonances to identify are those corresponding to the fumarate protons (around 6.8 ppm) and the ethyl ester protons of MEF.[2]
-
Fabrication of Photo-crosslinked Hydrogels
This protocol details the fabrication of hydrogels from the synthesized MEF-functionalized macromers via photo-crosslinking.
Materials:
-
MEF-functionalized macromer
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator
-
Chloroform or other suitable solvent
-
UV light source (e.g., 365 nm)
Procedure:
-
Preparation of the Macromer Solution:
-
Dissolve the MEF-functionalized macromer in chloroform to the desired concentration.
-
Add the photoinitiator (DMPA) to the solution, typically at a concentration of 1 wt% relative to the macromer.
-
-
Casting and Crosslinking:
-
Cast the macromer/photoinitiator solution into a mold of the desired shape and thickness (e.g., between two glass plates with spacers).
-
Expose the solution to UV light for a sufficient duration to achieve crosslinking. A typical setup might involve a 15 W, 360 nm UV lamp at a distance of 10 cm for 3 hours.[2]
-
-
Post-Crosslinking Processing:
-
After crosslinking, carefully remove the hydrogel from the mold.
-
Wash the hydrogel extensively with a suitable solvent (e.g., ethanol followed by deionized water) to remove any unreacted macromer and photoinitiator.
-
The hydrogel can then be swollen to equilibrium in an aqueous solution for further characterization or application.
-
Characterization of MEF-Based Hydrogels
The physical and chemical properties of the fabricated hydrogels should be thoroughly characterized to ensure their suitability for the intended application.
Swelling Behavior
The swelling ratio provides insight into the hydrophilicity and crosslink density of the hydrogel.
Protocol:
-
Prepare disc-shaped hydrogel samples.
-
Lyophilize the samples to determine their dry weight (Wd).
-
Immerse the dried hydrogels in a buffered solution (e.g., PBS, pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
Continue until the hydrogels reach a constant weight (equilibrium swelling).
-
Calculate the swelling ratio (Q) using the following equation:
-
Q = (Ws - Wd) / Wd
-
Mechanical Properties
The mechanical integrity of the hydrogel is crucial for many applications. Tensile testing can be used to determine the Young's modulus (E-modulus) and tensile strength.
Protocol:
-
Prepare dog-bone shaped hydrogel samples.
-
Perform tensile testing using a universal testing machine at a constant strain rate (e.g., 50 mm/min) according to ASTM D882-91.
-
Record the stress-strain curve and calculate the E-modulus from the initial linear portion of the curve and the tensile strength at break.
In Vitro Degradation
The degradation profile of the hydrogel is important for applications requiring controlled release or tissue regeneration.
Protocol:
-
Prepare pre-weighed, lyophilized hydrogel samples (Winitial).
-
Incubate the samples in a buffered solution (e.g., PBS, pH 7.4) at 37°C.
-
At various time points, remove the samples, rinse with deionized water, and lyophilize to obtain the dry weight (Wt).
-
Calculate the mass loss percentage as:
-
Mass Loss (%) = [(Winitial - Wt) / Winitial] * 100
-
Data Presentation
Mechanical Properties of MEF-Based Hydrogels
The following table summarizes the mechanical properties of hydrogels prepared from different MEF-functionalized macromers.[2]
| Macromer Composition | State | E-modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Linear 2000PEG50PTMC50 | Dry | 11 ± 1 | 0.8 ± 0.1 | 11 ± 2 |
| Linear 2000PEG50PTMC50 | Wet | 0.3 ± 0.05 | 0.2 ± 0.04 | 123 ± 25 |
| 3-arm 10000PEG50PTMC50 | Dry | 12 ± 1 | 2.0 ± 0.2 | 34 ± 5 |
| 3-arm 10000PEG50PTMC50 | Wet | 0.5 ± 0.1 | 0.6 ± 0.1 | 185 ± 30 |
Data adapted from Hou et al., J Control Release, 2005.
Protein Release from MEF-Based Hydrogels
Visualizations
Experimental Workflows
The following diagrams illustrate the key experimental workflows described in the protocols.
References
Application Notes and Protocols for Evaluating Monoethyl Fumarate Pharmacokinetics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Fumaric acid esters (FAEs), including monoethyl fumarate (MEF), are immunomodulatory compounds with therapeutic applications. Understanding the pharmacokinetic profile of MEF is crucial for preclinical and clinical development. While its counterpart, monomethyl fumarate (MMF) — the active metabolite of dimethyl fumarate (DMF) — has been extensively studied, data specifically on MEF is less abundant. These application notes provide a consolidated overview of animal models and protocols relevant to the pharmacokinetic evaluation of MEF, with a comparative perspective to MMF where data is available.
The primary mechanism of action for fumarates is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response element (ARE) pathway, which plays a critical role in cellular protection against oxidative stress.[1][2]
II. Signaling Pathway
The activation of the Nrf2 pathway is a key pharmacodynamic effect of fumaric acid esters. Both MMF and MEF are known to activate this pathway, albeit with potentially different potencies.[3][4] The pathway involves the modification of Keap1, leading to the translocation of Nrf2 to the nucleus and subsequent transcription of antioxidant genes.
Caption: Nrf2 Signaling Pathway Activation by MEF.
III. Pharmacokinetic Data
Comprehensive plasma pharmacokinetic data for MEF in animal models is not widely available in published literature. However, comparative studies on tissue distribution and excretion provide valuable insights into its profile relative to MMF.
Table 1: Comparative Tissue Distribution of MEF and MMF in Rodents (30 minutes post-oral dose)[5]
| Species | Compound (Dose) | Plasma (ng/mL) | Brain (ng/g) | Kidney (ng/g) | Liver (ng/g) | Spleen (ng/g) |
| Mouse | MMF (from 100 mg/kg DMF) | 12,500 | 1,000 | 10,000 | 11,000 | 1,500 |
| MEF (79 mg/kg) | 10,000 | 200 | 25,000 | 10,000 | 1,200 | |
| Rat | MMF (from 100 mg/kg DMF) | 15,000 | 1,200 | 12,000 | 13,000 | 1,800 |
| MEF (79 mg/kg) | 13,000 | 300 | 30,000 | 11,000 | 1,500 |
Data are approximate values derived from graphical representations in the source.
Table 2: Comparative Renal Excretion of MEF and MMF in Rats and Monkeys
| Species | Parameter | MMF (from DMF) | MEF | Fold Difference (MEF vs. MMF) |
| Rat | Mean Excretion of Intact Compound | Lower | Higher | ~9-fold |
| Cynomolgus Monkey | Mean Excretion of Intact Compound | Lower | Higher | ~26-fold |
These tables highlight a key pharmacokinetic difference: MMF exhibits greater brain penetration, whereas MEF shows preferential partitioning to and higher excretion through the kidneys.
IV. Experimental Protocols
The following are generalized protocols for conducting pharmacokinetic studies of MEF in rodent models. These should be adapted and refined based on specific experimental goals and institutional guidelines (IACUC).
A. Oral Gavage Administration in Rodents
This protocol describes the standard procedure for oral administration of a test compound.
1. Materials:
-
This compound (MEF)
-
Appropriate vehicle (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles (18-20 gauge for rats, 20-22 gauge for mice, with a ball tip)
-
Syringes
-
Animal scale
2. Procedure:
-
Preparation: Prepare the dosing formulation of MEF in the chosen vehicle at the desired concentration. Ensure the formulation is a homogenous suspension or solution.
-
Animal Handling: Weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage is typically 10 mL/kg for rats and mice.
-
Restraint: Restrain the animal firmly but gently to immobilize the head and align the esophagus.
-
Gavage Needle Insertion: Measure the gavage needle from the corner of the animal's mouth to the last rib to ensure it will reach the stomach. Gently insert the ball-tipped needle into the mouth, advancing it along the roof of the mouth and down the esophagus. The animal should swallow as the tube is passed. Do not force the needle if resistance is met.
-
Compound Administration: Once the needle is in the stomach, administer the compound slowly.
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress.
B. Blood Sample Collection from Rats (Tail Vein)
This protocol outlines a method for serial blood sampling for pharmacokinetic analysis.
1. Materials:
-
Restraint device for rats
-
Heat lamp or warming pad
-
25-27 gauge needles and syringes or micro-collection tubes
-
Anticoagulant (e.g., K2EDTA) coated tubes
-
Gauze
-
Centrifuge
2. Procedure:
-
Animal Preparation: Place the rat in a restraint device. Warm the tail using a heat lamp to induce vasodilation, which facilitates blood collection.
-
Site Preparation: Cleanse the tail with an appropriate antiseptic.
-
Blood Collection: Puncture one of the lateral tail veins with the needle, bevel up. Collect the required volume of blood (typically 100-200 µL per time point) into an anticoagulant-coated tube.
-
Hemostasis: After collection, apply gentle pressure to the puncture site with gauze until bleeding stops.
-
Sample Processing: Keep the blood samples on ice. Centrifuge the samples to separate plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
C. Bioanalytical Method for MEF Quantification (LC-MS/MS)
This is a general outline for developing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for MEF quantification in plasma, adapted from methods for MMF.
1. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled MEF).
-
Vortex to mix and precipitate proteins.
-
Centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for analysis.
2. LC-MS/MS Conditions (Example):
-
LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), likely in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to MEF and the internal standard.
3. Validation:
-
The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
V. Experimental Workflows
A. Oral Pharmacokinetic Study Workflow
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Energy-Metabolic Imbalance of Oligodendrocytes in Multiple Sclerosis: Mechanisms, Network Coupling, and Advances in Metabolism-Targeted Therapies [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl Fumarate and this compound Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro | PLOS One [journals.plos.org]
Application Notes and Protocols for Screening Monoethyl Fumarate Activity in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoethyl fumarate (MEF) is an active metabolite of dimethyl fumarate (DMF), a therapeutic agent approved for the treatment of multiple sclerosis and psoriasis. Both DMF and MEF are known to exert their pharmacological effects through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway and modulation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling cascade.[1][2][3][4] These pathways are critical in cellular defense against oxidative stress and in the inflammatory response. This document provides detailed application notes and protocols for cell-based assays to screen and characterize the activity of MEF.
Key Signaling Pathways
Nrf2 Activation Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation.[5] Electrophiles and reactive oxygen species (ROS), or compounds like MEF, can modify specific cysteine residues on KEAP1. This modification leads to a conformational change in KEAP1, disrupting the Nrf2-KEAP1 interaction. Consequently, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This induces the transcription of a battery of cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HMOX1), and glutamate-cysteine ligase catalytic subunit (GCLC).
Caption: Nrf2 activation pathway stimulated by MEF.
NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a pivotal role in regulating inflammatory responses. In an inactive state, NF-κB is retained in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Fumarates like DMF have been shown to inhibit the NF-κB pathway, although the effects of MEF on this pathway are less pronounced. This inhibition can occur through covalent modification of the p65 subunit of NF-κB, preventing its nuclear translocation and DNA binding.
Caption: NF-κB signaling pathway and its inhibition by MEF.
Experimental Workflow
A general workflow for screening MEF activity involves a tiered approach, starting with primary assays to assess cytotoxicity and primary activity, followed by secondary assays to confirm the mechanism of action and quantify downstream effects.
Caption: General experimental workflow for screening MEF activity.
Data Presentation
Nrf2 Activation in Human Astrocytes
The following table summarizes the dose-dependent effects of MEF on Nrf2 nuclear translocation and target gene expression in primary human astrocytes.
| MEF Concentration (µg/mL) | Nrf2 Nuclear Accumulation (Fold Change vs. DMSO) | NQO1 mRNA (Fold Change vs. DMSO) | HMOX1 mRNA (Fold Change vs. DMSO) | GCLC mRNA (Fold Change vs. DMSO) |
| 1 | ~1.5 | ~2 | ~10 | ~1.5 |
| 3 | ~1.8 | ~3 | ~15 | ~2 |
| 6 | ~2.0 | ~4 | ~12 | ~2.5 |
Data is approximated from published studies for illustrative purposes.
Comparison of MEF and DMF Activity
This table compares the relative potency of MEF and DMF in inducing Nrf2-dependent gene expression in human astrocytes.
| Compound (6 µg/mL) | NQO1 mRNA (Fold Change vs. DMSO) | HMOX1 mRNA (Fold Change vs. DMSO) |
| MEF | ~4 | ~12 |
| DMF | ~15 | ~10 |
Data is approximated from published studies for illustrative purposes.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of MEF to establish a suitable concentration range for subsequent assays.
Materials:
-
Cells (e.g., human astrocytes, HEK293T, mouse embryonic fibroblasts)
-
96-well cell culture plates
-
Complete growth medium
-
MEF stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of MEF in complete growth medium. The final DMSO concentration should be ≤ 0.1%.
-
Remove the medium from the wells and add 100 µL of the MEF dilutions. Include a vehicle control (medium with DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Nrf2 Reporter Gene Assay (ARE-Luciferase)
This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.
Materials:
-
ARE-luciferase reporter cell line (e.g., stably transfected HEK293T or HepG2 cells)
-
96-well white, clear-bottom cell culture plates
-
Complete growth medium
-
MEF stock solution
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Seed the ARE-luciferase reporter cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of MEF for 6-24 hours. Include a positive control (e.g., sulforaphane) and a vehicle control.
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add a volume of luciferase assay reagent equal to the volume of culture medium in each well.
-
Mix well and incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
Express the results as fold induction over the vehicle control.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
This protocol measures the mRNA expression levels of Nrf2 target genes following MEF treatment.
Materials:
-
Cells treated with MEF
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
qPCR primers for target genes (e.g., NQO1, HMOX1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green qPCR master mix
-
Real-time PCR system
Protocol:
-
Treat cells with MEF for a specified time (e.g., 6, 12, or 24 hours).
-
Harvest the cells and extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with primers for the target and housekeeping genes.
-
Perform the qPCR using a standard thermal cycling protocol.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the fold change in gene expression relative to the vehicle control, normalized to the housekeeping gene.
Western Blot for Nrf2 Nuclear Translocation
This protocol detects the accumulation of Nrf2 in the nucleus after MEF treatment.
Materials:
-
Cells treated with MEF
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin or anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with MEF for the desired time (e.g., 6 hours).
-
Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercially available kit.
-
Determine the protein concentration of each fraction using a BCA assay.
-
Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the nuclear Nrf2 level to the nuclear loading control (Lamin B1).
References
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl Fumarate and this compound Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onesearch.cumbria.ac.uk [onesearch.cumbria.ac.uk]
- 4. Dimethyl fumarate and this compound exhibit differential effects on KEAP1, NRF2 activation, and glutathione depletion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Predicted Molecular Weight of Nrf2: It Is What It Is Not - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Monoethyl Fumarate Solubility in Aqueous Solutions
Welcome to the technical support center for monoethyl fumarate (MEF). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound (MEF)?
A1: this compound is generally described as being less soluble in water compared to organic solvents such as ethanol and acetone.[1] While specific quantitative data for MEF is limited, the solubility of the structurally similar compound, monomethyl fumarate (MMF), in phosphate-buffered saline (PBS) at pH 7.2 is approximately 1 mg/mL. This value can be used as a reasonable starting estimate for MEF's aqueous solubility under neutral pH conditions.
Q2: How does pH affect the solubility of MEF in aqueous solutions?
A2: The solubility of this compound is expected to be highly dependent on the pH of the aqueous solution. MEF is a weak acid with a predicted pKa of approximately 3.45.[2]
-
At pH values below its pKa (pH < 3.45): MEF will be predominantly in its neutral, protonated form, which is less soluble in water.
-
At pH values above its pKa (pH > 3.45): MEF will deprotonate to form its more soluble anionic (fumarate) form. Therefore, increasing the pH of the solution is a key strategy to enhance the solubility of MEF.
Q3: I am observing precipitation when trying to dissolve MEF in water. What could be the cause?
A3: Precipitation of MEF in aqueous solutions can occur for several reasons:
-
Low pH: If the pH of your aqueous solution is near or below the pKa of MEF (~3.45), the compound will be in its less soluble neutral form, leading to precipitation.
-
Exceeding Solubility Limit: You may be attempting to prepare a solution with a concentration that exceeds the intrinsic solubility of MEF at the given pH and temperature.
-
Temperature Effects: While specific data is limited, the solubility of most solid compounds in water, including MEF, is generally expected to increase with temperature. If you are working at a low temperature, the solubility will be reduced.
-
Common Ion Effect: If your aqueous solution contains a common ion, it may suppress the dissolution of MEF salts.
Q4: Are there more soluble forms of MEF available?
Troubleshooting Guide
This guide provides structured approaches to address common challenges encountered when working with this compound in aqueous solutions.
Issue 1: Difficulty Dissolving MEF in Neutral Aqueous Buffer
If you are struggling to dissolve MEF in a neutral buffer like PBS (pH 7.4), consider the following troubleshooting steps.
Issue 2: MEF Precipitates Out of Solution During Experiment
Precipitation of MEF during an experiment can compromise your results. This workflow helps identify and resolve the cause.
Quantitative Data Summary
The following tables summarize the available physicochemical and solubility data for this compound and its related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₈O₄ | |
| Molecular Weight | 144.13 g/mol | |
| pKa (predicted) | 3.45 ± 0.10 | |
| Melting Point | 66-68 °C | |
| Boiling Point | 147 °C at 16 mmHg | |
| Appearance | Almost white to beige crystalline powder |
Table 2: Aqueous Solubility Data for Fumarates
| Compound | Solvent/Buffer | pH | Temperature (°C) | Solubility | Reference |
| Monomethyl Fumarate (MMF) | PBS | 7.2 | Not Specified | ~ 1 mg/mL | |
| Dimethyl Fumarate (DMF) | Water | Not Specified | Not Specified | 1.6 mg/mL | |
| This compound (MEF) | Water | Not Specified | Not Specified | Soluble | |
| Fumaric Acid | Water | Not Specified | 25 | < 6.3 g/L |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of MEF using the Shake-Flask Method
This protocol outlines the steps to determine the thermodynamic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound (solid)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, citrate buffer)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid MEF to a glass vial containing a known volume of the aqueous buffer. An excess is confirmed by the presence of undissolved solid at the end of the equilibration period.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, and up to 72 hours may be necessary.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant.
-
To remove any remaining undissolved solid, either centrifuge the sample at high speed or filter it through a 0.22 µm syringe filter. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the clear filtrate with the appropriate solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of MEF in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method against a standard curve of known MEF concentrations.
-
-
Calculation:
-
Calculate the solubility of MEF in the aqueous buffer by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.
-
Protocol 2: Enhancing MEF Aqueous Solubility using a Co-solvent
This protocol provides a general method for preparing an aqueous stock solution of MEF using a water-miscible organic co-solvent.
Materials:
-
This compound (solid)
-
Co-solvent (e.g., DMSO, ethanol)
-
Aqueous buffer of desired pH
Procedure:
-
Preparation of a Concentrated Stock Solution in Co-solvent:
-
Weigh the desired amount of MEF and dissolve it in a minimal amount of the chosen co-solvent (e.g., DMSO). MEF is significantly more soluble in these solvents.
-
-
Dilution into Aqueous Buffer:
-
While vortexing or stirring the aqueous buffer, slowly add the concentrated MEF stock solution dropwise to the buffer.
-
This gradual addition helps to prevent immediate precipitation of the MEF.
-
-
Final Concentration and Observation:
-
Continue adding the stock solution until the desired final concentration of MEF is reached.
-
Ensure that the final concentration of the co-solvent is low (typically <1% v/v) to minimize its potential effects in biological assays.
-
Visually inspect the final solution for any signs of precipitation. If the solution is cloudy or contains visible particles, the solubility limit has been exceeded.
-
Signaling Pathway
This compound, as the active metabolite of dimethyl fumarate, is known to modulate the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which is a key regulator of cellular antioxidant responses.
References
- 1. CAS 2459-05-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 2459-05-4 [chemicalbook.com]
- 3. Dimethyl Fumarate and this compound Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro | PLOS One [journals.plos.org]
- 4. 62008-21-3 CAS MSDS (FUMARIC ACID MONOETHYL ESTER, ZINC SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Optimizing Monoethyl Fumarate (MEF) in Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing monoethyl fumarate (MEF) concentration in cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is this compound (MEF) and how does it differ from Dimethyl Fumarate (DMF)?
This compound (MEF) is the monoethyl ester of fumaric acid and an active metabolite of dimethyl fumarate (DMF). While both are used in research for their potential therapeutic effects, they exhibit different pharmacological profiles. DMF is more cell-permeable and can directly interact with intracellular components, whereas MEF is the primary metabolite found in systemic circulation after DMF administration.[1] In vitro, both compounds can activate the Nrf2 pathway, a key regulator of cellular antioxidant responses, though they do so with different potencies and kinetics.[2][3] DMF often shows more robust but also more cytotoxic effects at higher concentrations compared to MEF.[4]
2. What is the primary mechanism of action of MEF in cell culture?
MEF is known to be an activator of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is kept inactive by binding to Keap1, which facilitates its degradation. MEF can modify cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of target genes, upregulating the expression of various cytoprotective and antioxidant enzymes like HMOX1 and NQO1.
3. How should I prepare and store MEF stock solutions?
MEF is typically supplied as a crystalline solid. For cell culture experiments, it is recommended to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO). MEF is soluble in DMSO at approximately 10 mg/mL.
-
Preparation: Dissolve the MEF powder in DMSO to create a high-concentration stock (e.g., 30 mg/mL as used in some studies).
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Stock solutions in DMSO are typically stable for at least one month at -20°C and up to six months at -80°C. Aqueous solutions of MEF are not recommended for long-term storage and should be prepared fresh for each experiment.
4. What is a typical working concentration range for MEF in cell culture?
The optimal working concentration of MEF is highly dependent on the cell type and the specific experimental endpoint. Based on published studies, a common starting range is between 1 µg/mL and 10 µg/mL. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low cellular response (e.g., no Nrf2 activation) | Inhibitor Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions in DMSO and aliquot for single use. Store as recommended (-20°C or -80°C). |
| Incorrect Inhibitor Concentration: The concentration used may be too low to elicit a response. | Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental setup. | |
| Low Intracellular Esterase Activity: Some cell lines may have low levels of esterases that can impact the intracellular processing of fumarates. | Consider using a positive control cell line known to be responsive to MEF or DMF. | |
| Inconsistent results between experiments | Variability in Cell Culture Conditions: Differences in cell density, passage number, or media composition can affect the cellular response. | Standardize cell culture protocols, including seeding density, passage number, and media composition. Ensure consistency between experiments. |
| Inhibitor Precipitation: The inhibitor may precipitate out of the solution in the culture medium. | Visually inspect the culture medium after adding the MEF working solution. If precipitation is observed, consider preparing a fresh dilution or slightly increasing the final DMSO concentration (while ensuring it remains non-toxic to the cells, typically <0.5%). | |
| High cell death or cytotoxicity | High Inhibitor Concentration: The concentration used is too high for the specific cell line, leading to off-target effects and cytotoxicity. | Perform a cytotoxicity assay (e.g., MTT, MTS, or LDH release) to determine the cytotoxic concentration range for your cells. Use concentrations below the toxic threshold for your experiments. |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high. | Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. | |
| Contamination: Bacterial, fungal, or mycoplasma contamination can lead to cell stress and death. | Regularly check cell cultures for signs of contamination. Perform mycoplasma testing on cell banks. |
Data Summary
Table 1: Solubility of this compound (MEF)
| Solvent | Approximate Solubility | Reference |
| DMSO | ~10 mg/mL | |
| Ethanol | ~0.5 mg/mL | |
| PBS (pH 7.2) | ~1 mg/mL |
Table 2: Example Working Concentrations of MEF in Astrocyte Cell Culture
| Concentration (µg/mL) | Observed Effect | Reference |
| 1 and 3 | Greater induction of HMOX1 and OSGIN1 gene expression compared to DMF. | |
| 6 | Induction of NQO1, HMOX1, GCLC, and SRXN1 gene expression (to a lesser extent than DMF). |
Experimental Protocols
1. Protocol for Determining Optimal MEF Concentration using an MTT Cytotoxicity Assay
This protocol is for determining the concentration range of MEF that is non-toxic to a specific cell line.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (MEF)
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MEF Preparation: Prepare a serial dilution of MEF in culture medium from your DMSO stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and non-toxic (e.g., <0.1%).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the MEF dilutions. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubation with MTT: Incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
2. Protocol for Assessing Nrf2 Activation by Western Blot
This protocol is to determine if MEF treatment leads to the nuclear translocation of Nrf2.
Materials:
-
Cells of interest cultured in 6-well plates
-
MEF stock solution
-
Ice-cold PBS
-
Nuclear and cytoplasmic extraction buffers
-
Protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-Lamin B1 for nuclear fraction, anti-β-actin or anti-GAPDH for cytoplasmic fraction)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with the desired non-toxic concentrations of MEF for the specified duration. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS. Perform nuclear and cytoplasmic fractionation according to a standard protocol or a commercially available kit.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-Nrf2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Loading Control: Probe the membrane with antibodies against Lamin B1 (nuclear loading control) and β-actin or GAPDH (cytoplasmic loading control) to ensure equal protein loading and the purity of the fractions.
Visualizations
Caption: MEF-induced Nrf2 signaling pathway.
Caption: Experimental workflow for optimizing MEF concentration.
References
- 1. mdpi.com [mdpi.com]
- 2. Dimethyl fumarate and this compound exhibit differential effects on KEAP1, NRF2 activation, and glutathione depletion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl Fumarate and this compound Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl Fumarate and this compound Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro | PLOS One [journals.plos.org]
Mitigating off-target effects of monoethyl fumarate in research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers mitigate the off-target effects of monoethyl fumarate (MEF) in their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with MEF.
Question: I am observing unexpected cellular toxicity or widespread changes in gene expression at my target MEF concentration. How can I determine if these are off-target effects?
Answer:
Unexplained cellular toxicity or broad transcriptional changes can indicate off-target effects. To troubleshoot this, consider the following steps:
-
Concentration Optimization: The effects of MEF can be highly concentration-dependent.[1] It is crucial to perform a dose-response curve to identify the optimal concentration that elicits the desired on-target effect with minimal toxicity.
-
Use of Proper Controls:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) to ensure the observed effects are due to MEF and not the solvent.[2]
-
Negative Control: Fumaric acid, the parent compound of MEF, is pharmacologically inactive and can serve as a negative control to distinguish specific ester-driven effects.[1][2]
-
Positive Control: If applicable to your pathway of interest, use a known activator as a positive control. For instance, if studying Nrf2 activation, a compound like tert-butyl hydroquinone (TBHQ) can be used.[3]
-
-
Orthogonal Assays: Confirm your primary findings with a secondary, mechanistically different assay. For example, if you observe changes in protein levels via Western blot, validate this with qPCR to assess corresponding mRNA expression.
-
Time-Course Experiment: Analyze the effects of MEF at different time points. Off-target effects may manifest at later time points due to cellular stress or compensatory mechanisms.
-
Comparative Analysis with Dimethyl Fumarate (DMF): MEF and DMF, while related, have distinct pharmacological profiles. Comparing your results with those from DMF treatment can provide insights into whether the observed effects are unique to MEF.
Question: My results for Nrf2 activation with MEF are inconsistent or weaker than expected. What could be the cause?
Answer:
Inconsistent or weak Nrf2 activation by MEF can be due to several factors. MEF is a less potent activator of the Nrf2 pathway compared to Dimethyl Fumarate (DMF). Here’s how to troubleshoot:
-
Keap1 Modification: MEF is a weaker modifier of Keap1 cysteine residues compared to DMF. This can lead to a lower magnitude of Nrf2 nuclear translocation and subsequent target gene expression. Consider increasing the concentration of MEF, but be mindful of potential off-target effects.
-
Cell Type Specificity: The cellular machinery and expression levels of key proteins like Keap1 and Nrf2 can vary between cell types, influencing the response to MEF. Ensure the cell line you are using is appropriate for studying this pathway.
-
Glutathione (GSH) Levels: Unlike DMF, MEF does not cause an acute depletion of cellular GSH. In fact, it can lead to an increase in GSH levels over 24 hours. This difference in GSH modulation might contribute to the differential Nrf2 activation. Measure cellular GSH levels to understand the broader cellular response to MEF.
-
Assay Sensitivity: Ensure your Nrf2 activation assay (e.g., Nrf2 translocation ELISA, qPCR for Nrf2 target genes) is sensitive enough to detect the potentially subtle effects of MEF.
Question: I am seeing effects that seem independent of the Nrf2 pathway. What other potential targets of MEF should I consider?
Answer:
MEF has known targets and signaling pathways beyond Nrf2. If your observations do not align with Nrf2 activation, consider these possibilities:
-
GPR109A Activation: MEF is an agonist for the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2). This receptor is expressed on various immune cells, including keratinocytes and Langerhans cells. Activation of GPR109A can lead to downstream signaling events, including prostanoid formation.
-
Inhibition of NF-κB: Fumaric acid esters have been shown to inhibit the NF-κB pathway, which could contribute to their anti-inflammatory effects.
-
Modulation of Cellular Metabolism: As an ester of fumaric acid, an intermediate in the Krebs cycle, MEF can influence cellular metabolism.
To investigate these alternative pathways, you can use specific inhibitors or agonists for GPR109A or the NF-κB pathway in conjunction with MEF treatment.
Frequently Asked Questions (FAQs)
What are the primary known on-target and off-target effects of this compound (MEF)?
-
On-Target Effects:
-
Nrf2 Pathway Activation: MEF can activate the Nrf2 pathway, leading to the transcription of antioxidant and cytoprotective genes. However, it is a less potent activator than DMF.
-
GPR109A Agonism: MEF is an agonist of the G protein-coupled receptor GPR109A.
-
-
Potential Off-Target Effects:
-
Modulation of Glutathione (GSH): Unlike DMF, which causes acute GSH depletion, MEF does not and may even increase GSH levels over time. This differential effect on a key cellular antioxidant can have broad downstream consequences.
-
NF-κB Inhibition: Fumaric acid esters can inhibit the pro-inflammatory NF-κB signaling pathway.
-
Interaction with Thiol-Containing Proteins: As a Michael acceptor, MEF has the potential to react with cysteine residues on various proteins, leading to off-target modifications.
-
How does this compound (MEF) differ from dimethyl fumarate (DMF) in its mechanism of action?
MEF and DMF, though both fumaric acid esters, exhibit distinct pharmacological activities:
| Feature | This compound (MEF) | Dimethyl Fumarate (DMF) |
| Nrf2 Activation | Less potent activator | Potent activator |
| Keap1 Modification | Significantly less or undetectable modification | Robust modification of specific cysteine residues |
| Glutathione (GSH) Depletion | No acute reduction; may increase over 24 hours | Acute, concentration-dependent depletion |
| Primary Metabolite | Ethyl Fumarate | Monomethyl Fumarate (MMF) |
What are some key experimental considerations when working with MEF to minimize off-target effects?
-
Purity of MEF: Ensure the MEF you are using is of high purity to avoid confounding results from impurities.
-
Appropriate Controls: As detailed in the troubleshooting section, the use of vehicle, negative (fumaric acid), and positive controls is critical.
-
Concentration Range: Always establish a clear dose-response relationship for your specific cell type and endpoint.
-
Cellular Context: Be aware that the metabolic state and protein expression profile of your cells can influence their response to MEF.
-
Data Interpretation: When interpreting your data, consider the multiple known targets of MEF and the possibility of crosstalk between signaling pathways.
Key Signaling Pathways and Experimental Workflows
Caption: MEF weakly modifies the Keap1-Nrf2 complex, leading to Nrf2 translocation and gene expression.
Caption: MEF activates the GPR109A receptor, leading to the inhibition of adenylyl cyclase.
References
- 1. Dimethyl Fumarate and this compound Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro | PLOS One [journals.plos.org]
- 2. Dimethyl Fumarate and this compound Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Monoethyl Fumarate (MEF) Solutions for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the preparation and handling of monoethyl fumarate (MEF) solutions for in vivo experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound (MEF) for in vivo studies?
A1: this compound is sparingly soluble in water but shows better solubility in organic solvents. For in vivo studies, particularly oral gavage, MEF is often prepared as a fine suspension in an aqueous vehicle. A commonly used vehicle is 0.5-0.8% methylcellulose or hydroxypropyl methylcellulose (HPMC) in water or saline. For other routes of administration or for stock solutions, organic solvents such as dimethyl sulfoxide (DMSO) or ethanol can be used, but must be diluted to a physiologically acceptable concentration in the final dosing solution to avoid solvent toxicity.
Q2: How stable are MEF solutions, and what are the recommended storage conditions?
A2: Aqueous solutions of this compound are known to be unstable and are susceptible to hydrolysis. It is strongly recommended to prepare MEF solutions or suspensions fresh on the day of use. If a stock solution is prepared in an organic solvent like DMSO, it should be stored at -20°C, but the stability of these stock solutions over time should be validated. Aqueous dilutions made from stock solutions should not be stored for more than a day.
Q3: What is the primary degradation pathway for MEF in aqueous solutions?
A3: The primary degradation pathway for MEF in aqueous solutions is hydrolysis of the ester bond. This reaction results in the formation of fumaric acid and ethanol. The rate of hydrolysis is influenced by factors such as pH and temperature.
Q4: How does pH affect the stability of MEF solutions?
Q5: Can I expect to see precipitation in my MEF formulation?
A5: If you are preparing a suspension of MEF in an aqueous vehicle, it is normal to have undissolved particles. The key is to create a fine, homogenous suspension that can be accurately dosed. If you are preparing a solution and observe precipitation, it could be due to exceeding the solubility of MEF in the chosen solvent system or a change in temperature. Ensure you are working within the known solubility limits of MEF in your chosen vehicle.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results between batches of MEF solutions. | Degradation of MEF in the prepared solution over time. | Prepare fresh MEF solutions or suspensions for each experiment or on a daily basis. Avoid storing aqueous solutions. |
| Difficulty in achieving a homogenous suspension for oral gavage. | Inadequate mixing or inappropriate vehicle. | Use a vehicle such as 0.5% methylcellulose. Vortex or sonicate the mixture to ensure a fine, uniform suspension. Continuously stir the suspension during dosing to maintain homogeneity. |
| Unexpected peaks in HPLC analysis of the dosing solution. | Presence of degradation products, primarily fumaric acid. | This confirms the instability of the solution. A stability-indicating HPLC method should be used to quantify the amount of MEF and its degradants. Prepare solutions fresh to minimize degradation. |
| Low bioavailability or efficacy in in vivo experiments. | Degradation of MEF prior to or after administration. | Ensure the formulation is prepared fresh and administered promptly. Consider the pH of the vehicle, as this can affect stability. |
Data Presentation
While specific quantitative stability data for this compound is limited in publicly available literature, the stability profile of the structurally similar compound, dimethyl fumarate (DMF), can provide valuable insights into the expected behavior of MEF. The following table summarizes the degradation kinetics of DMF under various pH conditions.
Table 1: pH-Dependent Stability of Dimethyl Fumarate (DMF) in Aqueous Solution at 25°C
| pH | Rate Constant (k) (h⁻¹) | Half-life (t½) (h) | Time to 10% Degradation (t₉₀) (h) |
| 1 | 0.045 | 15.4 | 2.3 |
| 3 | 0.028 | 24.8 | 3.8 |
| 5 | 0.015 | 46.2 | 7.0 |
| 7 | 0.010 | 69.3 | 10.5 |
| 9 | 0.080 | 8.7 | 1.3 |
Data is illustrative and based on published studies on DMF to indicate the expected pH-dependent stability trend for fumaric acid esters.
Experimental Protocols
Protocol for Preparation of MEF Suspension for Oral Gavage
This protocol describes the preparation of a 10 mg/mL suspension of this compound in 0.5% methylcellulose.
Materials:
-
This compound (MEF) powder
-
Methylcellulose
-
Sterile water for injection or saline
-
Sterile magnetic stir bar and stir plate
-
Sterile glass beaker or flask
-
Weighing scale and spatula
Procedure:
-
Prepare the 0.5% Methylcellulose Vehicle:
-
Heat approximately one-third of the final required volume of sterile water to 60-70°C.
-
Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure the powder is wetted.
-
Once the powder is fully dispersed, remove the solution from the heat.
-
Add the remaining two-thirds of the required volume of cold sterile water to the mixture.
-
Continue stirring in a cold water bath until the solution is clear and viscous.
-
-
Prepare the MEF Suspension:
-
Weigh the required amount of MEF powder for the desired final concentration and volume.
-
Add a small amount of the 0.5% methylcellulose vehicle to the MEF powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to form a uniform suspension.
-
Place the suspension on a magnetic stir plate and stir continuously until administration to maintain homogeneity.
-
-
Administration:
-
Use an appropriate size gavage needle for the animal model.
-
Ensure the suspension is well-mixed immediately before drawing each dose.
-
Protocol for Stability-Indicating RP-HPLC Method for MEF
This method is adapted from validated methods for dimethyl fumarate and is suitable for separating this compound from its primary degradant, fumaric acid.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B) (e.g., 60:40 v/v). The exact ratio may need to be optimized for your specific column and system.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of MEF reference standard in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare a stock solution of fumaric acid reference standard in the mobile phase.
-
Prepare working standards by diluting the stock solutions with the mobile phase to a range of concentrations that bracket the expected sample concentrations.
-
-
Sample Preparation:
-
Dilute an aliquot of the MEF dosing solution or suspension with the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Identify the peaks for fumaric acid and MEF based on the retention times of the reference standards.
-
Quantify the amount of MEF and fumaric acid in the samples using the calibration curve generated from the standards.
-
Visualizations
Caption: Workflow for the preparation and administration of MEF for in vivo studies.
Caption: Primary degradation pathway of this compound in aqueous solution.
Technical Support Center: Overcoming Low Bioavailability of Monoethyl Fumarate in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with monoethyl fumarate (MEF). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the low oral bioavailability of MEF in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MEF) and how is it related to dimethyl fumarate (DMF)?
A1: this compound (MEF) is the monoethyl ester of fumaric acid. It is a pharmacologically active compound often used in research related to inflammatory and neurodegenerative diseases.[1][2][3][4][5] MEF is structurally similar to monomethyl fumarate (MMF), which is the primary active metabolite of dimethyl fumarate (DMF), a drug approved for the treatment of multiple sclerosis and psoriasis. DMF is considered a prodrug of MMF, as it is rapidly hydrolyzed to MMF in the body. MEF is also a component, along with DMF, in a combination therapy for psoriasis, typically as calcium, magnesium, and zinc salts.
Q2: What is the primary mechanism of action for MEF?
A2: The primary mechanism of action for MEF involves the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (KEAP1). MEF, being an electrophilic compound, can react with specific cysteine residues on KEAP1. This interaction leads to a conformational change in KEAP1, causing it to release Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes, initiating their transcription.
Q3: What are the main reasons for the low oral bioavailability of MEF in animal models?
A3: The low oral bioavailability of ester prodrugs like MEF in animal models can be attributed to several factors:
-
Poor Aqueous Solubility: MEF has limited solubility in water, which can hinder its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
Intestinal Metabolism: Esterases present in the gut lumen and intestinal wall can hydrolyze MEF back to fumaric acid and ethanol before it can be absorbed into the bloodstream. Rodents, in particular, have significantly higher esterase activity in the gut compared to humans, which can lead to very low bioavailability in these models.
-
First-Pass Metabolism: After absorption, MEF may be rapidly metabolized in the liver before it reaches systemic circulation.
-
Efflux Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump MEF back into the gut lumen, reducing its net absorption.
Q4: How does the bioavailability of MEF compare to that of MMF derived from DMF?
A4: While direct comparative bioavailability data for MEF versus MMF from DMF in animal models is limited, studies have shown that both are absorbed after oral administration. However, they exhibit different biodistribution profiles. MMF, the metabolite of DMF, tends to have higher penetration into the brain, whereas MEF shows preferential distribution to the kidneys.
Troubleshooting Guide
Issue: Low or undetectable plasma concentrations of MEF after oral administration.
Possible Cause 1: Poor Compound Solubility and Dissolution
-
Troubleshooting Tip: Improve the solubility of MEF in the formulation.
-
Formulation Strategy:
-
Co-solvents: Prepare a solution of MEF in a mixture of water and a biocompatible organic solvent such as polyethylene glycol (PEG) 300, PEG 400, or propylene glycol.
-
Surfactants: Incorporate non-ionic surfactants like Tween® 80 or Cremophor® EL to enhance micellar solubilization.
-
Lipid-Based Formulations: Consider self-microemulsifying drug delivery systems (SMEDDS) which are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water microemulsions upon gentle agitation with aqueous media. This can improve the dissolution and absorption of lipophilic drugs.
-
Salt Forms: Using MEF in its salt forms (e.g., calcium, magnesium, zinc) can improve its aqueous solubility and dissolution rate.
-
-
Possible Cause 2: Rapid Pre-systemic Metabolism
-
Troubleshooting Tip: Protect MEF from enzymatic degradation in the GI tract.
-
Formulation Strategy:
-
Enteric Coating: For solid dosage forms, an enteric coating can protect MEF from the acidic environment of the stomach and allow for its release in the more neutral pH of the small intestine.
-
Enzyme Inhibitors: While not a standard practice due to potential off-target effects, co-administration with a general esterase inhibitor could be explored in mechanistic studies to confirm the role of intestinal esterases. However, this is not recommended for routine bioavailability studies.
-
-
Possible Cause 3: Inadequate Absorption Across the Intestinal Epithelium
-
Troubleshooting Tip: Enhance the permeability of MEF.
-
Formulation Strategy:
-
Permeation Enhancers: Include excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.
-
Lipid-Based Formulations: SMEDDS can also improve permeability by interacting with the cell membrane.
-
-
Possible Cause 4: Experimental Protocol Issues
-
Troubleshooting Tip: Review and optimize the experimental procedure.
-
Dosing Volume and Concentration: Ensure the dosing volume is appropriate for the animal model (e.g., typically 5-10 mL/kg for rats and 10 mL/kg for mice). The concentration of MEF in the vehicle should be such that the desired dose can be administered in this volume.
-
Fasting State of Animals: The presence of food can significantly impact drug absorption. For initial bioavailability studies, it is recommended to use fasted animals (overnight fast with free access to water) to minimize variability. If investigating food effects, a standardized meal should be given at a specific time relative to drug administration.
-
Blood Sampling Times: Ensure that the blood sampling schedule is adequate to capture the absorption phase, the maximum concentration (Cmax), and the elimination phase. For orally administered drugs, frequent sampling within the first few hours is crucial.
-
Experimental Protocols
Key Experiment 1: Oral Gavage Administration in Mice
Objective: To administer a precise oral dose of a MEF formulation to mice.
Materials:
-
MEF formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-2 inches long with a ball tip for adult mice)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the exact dosing volume. The maximum recommended oral gavage volume for mice is 10 mL/kg.
-
Gavage Needle Measurement: Measure the length from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this length on the gavage needle.
-
Animal Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head. The body should be held firmly to prevent movement.
-
Needle Insertion: With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Advancement into Esophagus: As the needle reaches the back of the throat, the mouse will instinctively swallow, allowing the needle to pass into the esophagus. Advance the needle smoothly to the pre-measured mark. Do not force the needle. If resistance is met, withdraw and try again.
-
Substance Administration: Once the needle is in place, administer the MEF formulation slowly and steadily.
-
Needle Removal: After administration, gently and slowly withdraw the needle.
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
Key Experiment 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a MEF formulation in rats.
Animal Model: Male Sprague-Dawley rats (250-300g) with cannulated jugular veins for serial blood sampling.
Procedure:
-
Animal Acclimatization and Fasting: Allow rats to acclimate for at least 3 days after cannulation surgery. Fast the animals overnight (12-18 hours) before dosing, with free access to water.
-
Dosing:
-
Intravenous (IV) Group: Administer MEF (e.g., 1 mg/kg) dissolved in a suitable IV vehicle (e.g., 20% Solutol HS 15 in saline) via the tail vein. This group serves as the reference to determine absolute bioavailability.
-
Oral (PO) Group: Administer the MEF test formulation (e.g., 10 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Immediately transfer blood samples into tubes containing an anticoagulant (e.g., EDTA) and an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo degradation of MEF. Centrifuge the samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of MEF using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), and half-life (t½) using non-compartmental analysis.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Monomethyl Fumarate (MMF) after Oral Administration of Different Fumarate Formulations in Humans (for reference)
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) |
| Bafiertam® (MMF) | 190 mg | 1969 | 4.0 | 3531 |
| Vumerity® (DRF) | 462 mg | 1121 | 3.0 | 3227 |
| Tecfidera® (DMF) | 240 mg | - | 2-2.5 | - |
Data is derived from studies in healthy human subjects and is intended for comparative reference. Pharmacokinetic parameters in animal models may vary significantly.
Visualizations
Signaling Pathway
Caption: MEF activates the Nrf2 pathway by modifying KEAP1, leading to Nrf2 release and translocation to the nucleus.
Experimental Workflow
Caption: Workflow for determining the oral bioavailability of MEF in an animal model.
Logical Relationship
Caption: A logical approach to troubleshooting low oral bioavailability of MEF.
References
- 1. Dimethyl Fumarate and this compound Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro | PLOS One [journals.plos.org]
- 2. Dimethyl fumarate (DMF) vs. This compound (MEF) salts for the treatment of plaque psoriasis: a review of clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl fumarate (DMF) vs. This compound (MEF) salts for the treatment of plaque psoriasis: a review of clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl fumarate (DMF) vs. This compound (MEF) salts for the treatment of plaque psoriasis: a review of clinical data | springermedicine.com [springermedicine.com]
Technical Support Center: Monoethyl Fumarate (MEF) Experimental Outcomes
Welcome to the technical support center for monoethyl fumarate (MEF). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during in vitro experiments with MEF. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MEF) and what is its primary mechanism of action?
A1: this compound (MEF) is the monoethyl ester of fumaric acid. Its primary mechanism of action involves the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes.
Q2: How does the activity of MEF compare to Dimethyl Fumarate (DMF)?
A2: Both MEF and DMF activate the Nrf2 pathway, but they exhibit different potencies and effects on other cellular processes. DMF generally leads to a more robust modification of specific cysteine residues on KEAP1, the main inhibitor of Nrf2, resulting in a stronger nuclear translocation of Nrf2 compared to MEF.[1] Additionally, DMF can cause a transient depletion of cellular glutathione (GSH), which is not typically observed with MEF.[1][2]
Q3: How should I prepare and store MEF stock solutions?
A3: MEF is known to be unstable in solution, so it is crucial to prepare stock solutions fresh for each experiment.[2] For a 30 mg/mL stock solution, dissolve MEF in dimethyl sulfoxide (DMSO). It is recommended to purchase small, pre-packaged sizes of MEF to minimize degradation from repeated handling.
Q4: What are typical working concentrations for MEF in cell culture?
A4: Effective concentrations of MEF can vary depending on the cell line and the specific assay. In human astrocytes, concentrations ranging from 1 to 6 µg/mL have been shown to induce Nrf2 target gene expression. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q5: Can the passage number of my cell line affect the experimental outcome?
A5: Yes, the passage number of a cell line can significantly impact experimental results. High-passage cells may exhibit altered morphology, growth rates, and gene expression, which can lead to variability in their response to MEF. It is advisable to use low-passage cells and maintain a consistent passage number range throughout your experiments.
Troubleshooting Guides
Issue 1: High Variability in Nrf2 Activation Between Experiments
| Potential Cause | Recommended Solution |
| Inconsistent MEF Activity | MEF solutions are unstable. Prepare fresh stock solutions in DMSO for each experiment. Avoid repeated freeze-thaw cycles. |
| Cell Passage Number | Use cells within a consistent and low passage number range (e.g., <15) as high passage numbers can alter cellular responses. |
| Cell Density | Plate cells at a consistent density for all experiments, as cell confluency can influence signaling pathways. |
| Serum Concentration | Serum components can interact with MEF. If variability is high, consider reducing the serum concentration during treatment or using serum-free media, after confirming cell viability under these conditions. |
| Incubation Time | Optimize the incubation time with MEF. Nrf2 activation is a dynamic process, and the peak response may vary between cell lines. |
Issue 2: Lower-than-Expected Nrf2 Target Gene Expression
| Potential Cause | Recommended Solution |
| Suboptimal MEF Concentration | Perform a dose-response curve to identify the optimal concentration of MEF for your specific cell line and assay. |
| Insufficient Incubation Time | Conduct a time-course experiment to determine the optimal duration of MEF treatment for maximal Nrf2 target gene induction. |
| Poor RNA Quality | Ensure high-quality RNA extraction and check RNA integrity before proceeding with RT-qPCR. |
| Primer Inefficiency | Validate the efficiency of your RT-qPCR primers for Nrf2 target genes. |
| Cell Line Specificity | Some cell lines may have a less pronounced Nrf2 response. Consider using a positive control, such as DMF, to confirm pathway responsiveness. |
Issue 3: Inconsistent Cytotoxicity Results
| Potential Cause | Recommended Solution |
| MEF Precipitation in Media | Ensure that the final concentration of DMSO in the culture media is low (typically <0.5%) to prevent MEF from precipitating. Visually inspect the media for any signs of precipitation after adding MEF. |
| Variable Cell Viability at Seeding | Ensure a uniform and healthy cell population at the time of seeding. Use a consistent cell counting method. |
| Assay Interference | Some assay reagents can be affected by the chemical properties of MEF. Ensure your chosen cytotoxicity assay is compatible and consider running appropriate controls. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples or ensure proper humidification in the incubator. |
Experimental Protocols
Protocol 1: Nrf2 Nuclear Translocation Assay (Western Blot)
This protocol describes the detection of Nrf2 in nuclear and cytoplasmic fractions by Western blotting.
Materials:
-
Cells of interest
-
This compound (MEF)
-
DMSO
-
Nuclear and Cytoplasmic Extraction Kit (e.g., from Active Motif)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-Nrf2, anti-Lamin A/C (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 10 cm dish and allow them to adhere overnight.
-
Prepare fresh MEF stock solution in DMSO.
-
Treat cells with the desired concentration of MEF (or vehicle control) for the optimized duration (e.g., 6 hours).
-
-
Fractionation:
-
Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of your extraction kit.
-
-
Protein Quantification:
-
Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, Lamin A/C, and β-actin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the Nrf2 signal in the nuclear fraction to the Lamin A/C signal and the Nrf2 signal in the cytoplasmic fraction to the β-actin signal.
-
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol outlines a method to assess cell viability after MEF treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
This compound (MEF)
-
DMSO
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Cell Treatment:
-
Prepare fresh serial dilutions of MEF in culture medium.
-
Replace the existing medium with the MEF-containing medium or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 3: Measurement of Total Glutathione (GSH)
This protocol describes the measurement of total glutathione (GSH + GSSG) levels using a commercially available luminescence-based assay kit (e.g., GSH-Glo™).
Materials:
-
Cells of interest
-
This compound (MEF)
-
DMSO
-
White-walled 96-well plates
-
GSH-Glo™ Glutathione Assay kit (or similar)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with MEF or vehicle control for the desired time points (e.g., 0.5, 1, 6, 12, 24 hours).
-
-
Assay Protocol:
-
Follow the manufacturer's protocol for the GSH-Glo™ assay. This typically involves:
-
Lysis of the cells.
-
Incubation with a luciferin derivative that reacts with GSH.
-
Addition of a luciferase-containing reagent to produce a luminescent signal.
-
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of GSH in the sample.
-
Normalize the results to the protein concentration or cell number if desired.
-
Quantitative Data Summary
Table 1: Comparison of In Vitro Effects of this compound (MEF) and Dimethyl Fumarate (DMF) in Human Astrocytes
| Parameter | MEF Effect | DMF Effect | Reference |
| KEAP1 Cysteine Modification | Significantly less or undetectable | Robust modification | |
| Nrf2 Nuclear Translocation | Lower magnitude induction | Higher magnitude induction | |
| Cellular Glutathione (GSH) Levels | No acute reduction; increase by 24h | Acute, concentration-dependent depletion followed by recovery and increase above baseline | |
| Nrf2 Target Gene Expression (e.g., NQO1, HMOX1) | Concentration-dependent induction; can be greater than DMF at lower concentrations for some genes | Concentration-dependent induction; generally greater than MEF at higher concentrations |
Visualizations
References
- 1. Dimethyl Fumarate and this compound Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl Fumarate and this compound Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro | PLOS One [journals.plos.org]
Best practices for handling and storing monoethyl fumarate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing monoethyl fumarate (MEF). It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MEF)?
A1: this compound is the monoethyl ester of fumaric acid.[1][2] It is an organic compound utilized in various chemical syntheses and has applications in the pharmaceutical industry as a potential therapeutic agent.[1] It is known to be an activator of the Nrf2 pathway.[3]
Q2: What are the general physical and chemical properties of MEF?
A2: MEF is typically a white to almost-white crystalline powder.[4] It is soluble in water and organic solvents like ethanol and acetone.
Data Presentation: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₆H₈O₄ | |
| Molecular Weight | 144.13 g/mol | |
| Melting Point | 66-68 °C | |
| Boiling Point | 147 °C at 16 mmHg | |
| Appearance | White to almost white crystalline powder | |
| Solubility | Soluble in water, ethanol, and acetone |
Q3: What are the recommended storage conditions for MEF?
A3: MEF powder should be stored at -20°C for long-term stability (up to 3 years). For shorter periods, it can be stored at 4°C for up to 2 years. It is important to keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.
Q4: How should I prepare stock solutions of MEF?
A4: Stock solutions of MEF can be prepared by dissolving the powder in a suitable solvent such as dimethyl sulfoxide (DMSO). For example, a 30 mg/mL stock solution can be made in DMSO. It is recommended to prepare fresh solutions for experiments as aqueous solutions can be unstable. If using an aqueous buffer, do not store the solution for more than one day.
Q5: What is the mechanism of action of MEF?
A5: One of the primary mechanisms of MEF is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. MEF can modify cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. This allows Nrf2 to accumulate and translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various cytoprotective genes.
Troubleshooting Guides
Issue 1: Inconsistent or No Cellular Response to MEF Treatment
| Possible Cause | Suggested Solution |
| Degradation of MEF | MEF solutions, especially in aqueous buffers, can be unstable. Prepare fresh stock solutions in DMSO before each experiment and dilute to the final concentration in your cell culture medium immediately before use. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect Concentration | The optimal concentration of MEF can vary between cell types. Perform a dose-response experiment to determine the effective concentration range for your specific cell line. Concentrations used in studies have ranged from 1 to 15 µM. |
| Cell Culture Conditions | Ensure your cell culture conditions are optimal and consistent. Factors such as cell density, passage number, and media composition can influence the cellular response. Maintain a consistent cell seeding density and use cells within a specific passage number range. |
| Low Nrf2 Pathway Activity in Cell Line | Some cell lines may have inherently low levels of Nrf2 or other components of the pathway, leading to a blunted response. Verify the expression of key proteins like Nrf2 and Keap1 in your cell line. Consider using a positive control cell line known to be responsive to Nrf2 activators. |
Issue 2: MEF Precipitation in Cell Culture Medium
| Possible Cause | Suggested Solution |
| Low Solubility in Aqueous Medium | Although MEF is soluble in water, high concentrations can lead to precipitation in complex media. Ensure the final concentration of the organic solvent (e.g., DMSO) used to prepare the stock solution is low (typically <0.1%) and does not affect cell viability. Prepare intermediate dilutions in a serum-free medium before adding to the final culture. |
| Interaction with Media Components | Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), may interact with MEF and reduce its effective concentration or cause precipitation. Try adding MEF to serum-free media first and then supplementing with serum. |
| Incorrect pH of the Medium | The pH of the cell culture medium can affect the stability and solubility of MEF. Ensure the medium is properly buffered and the pH is within the optimal range for your cells (typically pH 7.2-7.4). |
Experimental Protocols
Protocol 1: In Vitro Nrf2 Activation Assay
This protocol describes a general method for assessing the activation of the Nrf2 pathway in a human astrocyte cell line treated with MEF.
Materials:
-
Human astrocyte cell line
-
Cell culture medium (e.g., DMEM) with appropriate supplements (e.g., 10% FBS, 1% penicillin-streptomycin)
-
This compound (MEF)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for Western blotting (lysis buffer, protease inhibitors, primary antibodies for Nrf2 and a loading control like β-actin, secondary antibodies, ECL substrate)
-
Reagents for RT-qPCR (RNA extraction kit, cDNA synthesis kit, primers for Nrf2 target genes like HMOX1 and NQO1, and a housekeeping gene like GAPDH)
Procedure:
-
Cell Seeding: Seed human astrocytes in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
MEF Stock Solution Preparation: Prepare a 30 mg/mL stock solution of MEF in DMSO.
-
Cell Treatment:
-
The following day, replace the culture medium with fresh medium containing various concentrations of MEF (e.g., 1, 3, and 6 µg/mL).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest MEF concentration.
-
Incubate the cells for the desired time points (e.g., 6 hours for Nrf2 nuclear translocation, 24 hours for target gene expression).
-
-
Sample Collection and Analysis:
-
For Western Blotting (Nrf2 Nuclear Translocation):
-
After 6 hours of treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a nuclear extraction kit according to the manufacturer's protocol to separate nuclear and cytoplasmic fractions.
-
Determine the protein concentration of each fraction.
-
Perform SDS-PAGE and Western blotting using an antibody against Nrf2. Use a nuclear marker (e.g., Histone H3) and a cytoplasmic marker (e.g., β-actin) to verify the purity of the fractions.
-
-
For RT-qPCR (Nrf2 Target Gene Expression):
-
After 24 hours of treatment, wash the cells with PBS and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform real-time quantitative PCR (RT-qPCR) using primers for Nrf2 target genes (HMOX1, NQO1) and a housekeeping gene.
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the fold change in gene expression relative to the vehicle control.
-
-
Visualizations
Caption: Nrf2 Signaling Pathway Activation by this compound.
Caption: General Experimental Workflow for In Vitro Nrf2 Activation Assay.
References
- 1. CAS 2459-05-4: this compound | CymitQuimica [cymitquimica.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Dimethyl fumarate and this compound exhibit differential effects on KEAP1, NRF2 activation, and glutathione depletion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 2459-05-4 [chemicalbook.com]
Technical Support Center: Enhancing the Therapeutic Efficacy of Monoethyl Fumarate
Welcome to the Technical Support Center for Monoethyl Fumarate (MEF). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of MEF. Our goal is to help you optimize your research and improve the therapeutic efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (MEF)?
A1: this compound, and its active metabolite monomethyl fumarate (MMF), primarily exert their therapeutic effects through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway.[1][2][3][4][5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). MEF/MMF are electrophilic compounds that can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Once released, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of its target genes, initiating their transcription. This leads to an enhanced antioxidant response, which is beneficial in inflammatory and oxidative stress-related diseases like psoriasis and multiple sclerosis.
Q2: How does MEF compare to dimethyl fumarate (DMF) in terms of Nrf2 activation?
A2: Both MEF and DMF activate the Nrf2 pathway, but they exhibit different potencies and kinetics. Studies have shown that DMF is a more potent activator of the Nrf2 pathway compared to MEF. DMF treatment in vitro leads to a more robust modification of Keap1 cysteine residues and a greater nuclear translocation of Nrf2, resulting in a stronger transcriptional response of Nrf2 target genes. This difference in activity is likely due to the different chemical properties of the two molecules.
Q3: Is MEF effective as a monotherapy?
A3: The clinical evidence for MEF as a monotherapy is less established than for dimethyl fumarate (DMF). Historically, MEF has been used in combination with DMF in a formulation for psoriasis. However, a large-scale phase III clinical trial demonstrated that DMF monotherapy is as efficacious as the combination of DMF and MEF salts for the treatment of plaque psoriasis. This suggests that DMF is the main active component in the combination. For relapsing forms of multiple sclerosis, monomethyl fumarate (MMF), the active metabolite of both DMF and diroximel fumarate, is an approved oral treatment.
Q4: How can I improve the solubility of MEF for my in vitro experiments?
A4: MEF has limited solubility in aqueous solutions. To improve its solubility for in vitro assays, consider the following approaches:
-
Use of a co-solvent: MEF is more soluble in organic solvents like dimethyl sulfoxide (DMSO). You can prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in your cell culture medium. It is crucial to keep the final DMSO concentration low (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
Sonication: Sonication can help to disperse and dissolve MEF in aqueous solutions, especially for preparing stock solutions.
-
pH adjustment: The solubility of MEF may be pH-dependent. Adjusting the pH of the solvent may improve its solubility, but be mindful of the pH tolerance of your cell lines.
-
Use of salt forms: MEF is available as calcium, magnesium, and zinc salts, which may have different solubility profiles.
Q5: What are some common issues encountered when working with MEF in cell culture?
A5: Researchers may encounter the following issues:
-
Precipitation in media: Due to its limited aqueous solubility, MEF can precipitate out of the cell culture medium, especially at higher concentrations. To mitigate this, ensure that the final concentration of the organic solvent used to dissolve the MEF is as low as possible and that the MEF is well-solubilized in the stock solution before adding it to the medium.
-
Cell viability issues: At higher concentrations, MEF can induce cytotoxicity. It is essential to perform a dose-response experiment to determine the optimal concentration that provides the desired therapeutic effect without significantly impacting cell viability.
-
Instability in solution: Solutions of MEF can be unstable. It is recommended to prepare fresh solutions for each experiment or use small, pre-packaged sizes.
Troubleshooting Guides
Low Therapeutic Efficacy in In Vitro Models
| Potential Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a dose-response study to identify the optimal concentration of MEF for your specific cell type and experimental endpoint. |
| Poor Solubility | Refer to the FAQ on improving MEF solubility. Ensure the compound is fully dissolved before adding it to the cell culture. |
| Compound Instability | Prepare fresh stock solutions for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. |
| Cell Line Resistance | Consider using a different cell line that may be more responsive to MEF treatment. The expression levels of Nrf2 and Keap1 can vary between cell types. |
| Incorrect Timing of Treatment | Optimize the duration of MEF treatment. The activation of the Nrf2 pathway is a dynamic process, and the optimal time point for observing an effect may vary. |
Variability in Experimental Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Compound Preparation | Standardize the protocol for preparing MEF solutions, including the solvent, concentration, and storage conditions. |
| Cell Culture Conditions | Maintain consistent cell culture conditions, including cell density, passage number, and media composition, as these can influence cellular responses. |
| Assay Performance | Ensure that all assays are performed consistently and that reagents are not expired. Include appropriate positive and negative controls in each experiment. |
Strategies to Enhance Therapeutic Efficacy
Combination Therapies
Combining MEF with other therapeutic agents can lead to synergistic effects and improved therapeutic outcomes.
-
Combination with Dimethyl Fumarate (DMF): Historically, MEF has been used in combination with DMF for the treatment of psoriasis. While DMF appears to be the more active component, the combination may offer a different therapeutic profile.
-
Combination with Aluminum Ions: A recent study has shown that the combination of monomethyl fumarate (MMF) and aluminum ions provides superior efficacy in a psoriasis mouse model compared to either treatment alone. This combination therapy was shown to modulate the Nrf2/NF-κB signaling pathway.
-
Combination with Etanercept: An exploratory study in psoriasis patients showed a trend towards faster improvement with a combination of etanercept and fumarates compared to etanercept monotherapy.
Table 1: Clinical Efficacy of DMF Monotherapy vs. DMF/MEF Combination in Psoriasis
| Endpoint (at week 16) | Placebo | DMF Monotherapy | DMF/MEF Combination |
| PASI 75 Response | ~10% | 37.5% | 40.3% |
| PASI 50 Response | ~20% | ~60% | ~65% |
| PASI 90 Response * | ~5% | ~20% | ~22% |
| Psoriasis Area and Severity Index (PASI) response rates are approximate values based on graphical data from a phase III randomized controlled trial. |
Advanced Drug Delivery Systems
Improving the bioavailability and targeting of MEF can enhance its therapeutic efficacy and reduce side effects. While research in this area is more established for DMF, the principles can be applied to MEF.
-
Nanolipidic Carriers (NLCs): NLCs have been shown to enhance the oral bioavailability and brain delivery of DMF. A similar approach could be developed for MEF to improve its pharmacokinetic profile.
-
Mucoadhesive Drug Delivery Systems: These systems can increase the residence time of the drug at the site of absorption, leading to enhanced bioavailability. This could be a promising strategy for oral or topical delivery of MEF.
Experimental Protocols
Protocol 1: Assessment of Nrf2 Nuclear Translocation by Western Blot
This protocol is adapted from studies on fumaric acid esters.
-
Cell Culture and Treatment: Plate human astrocytes or other relevant cell types at an appropriate density. Allow cells to adhere overnight. Treat cells with varying concentrations of MEF (e.g., 1, 3, 6 µg/mL) or a vehicle control (e.g., DMSO) for a specified time (e.g., 6 hours).
-
Cell Lysis and Fractionation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells and separate the cytoplasmic and nuclear fractions using a commercial nuclear extraction kit according to the manufacturer's instructions.
-
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA protein assay.
-
Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system.
-
Use loading controls such as β-actin for the cytoplasmic fraction and a nuclear-specific protein like HDAC1 for the nuclear fraction to ensure equal loading.
-
Protocol 2: Measurement of Cellular Glutathione (GSH) Levels
This protocol is based on commercially available luminescent assays.
-
Cell Culture and Treatment: Plate cells in a 96-well plate and treat with MEF or a vehicle control for various time points (e.g., 0.5, 1, 6, 12, 24 hours).
-
GSH Assay:
-
Use a commercial GSH/GSSG assay kit (e.g., GSH-Glo™ Glutathione Assay).
-
Follow the manufacturer's protocol to lyse the cells and measure the luminescence, which is proportional to the amount of GSH present.
-
-
Data Analysis: Normalize the luminescence readings to the number of cells or total protein content. Compare the GSH levels in MEF-treated cells to the vehicle-treated control cells.
Visualizations
Signaling Pathway
Caption: MEF-mediated activation of the Nrf2 signaling pathway.
Experimental Workflow
Caption: General workflow for in vitro evaluation of MEF.
References
- 1. Dimethyl Fumarate and this compound Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of monomethyl fumarate and aluminum ion combination in alleviating inflammation and oxidative stress in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. onesearch.cumbria.ac.uk [onesearch.cumbria.ac.uk]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Monoethyl Fumarate and Dimethyl Fumarate for the Treatment of Psoriasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of monoethyl fumarate (MEF) and dimethyl fumarate (DMF) in the treatment of moderate-to-severe plaque psoriasis. The following sections present a detailed analysis of their clinical efficacy, mechanism of action, pharmacokinetics, and safety profiles, supported by experimental data from key clinical trials.
Executive Summary
Dimethyl fumarate (DMF) is the primary active component responsible for the therapeutic effects of fumaric acid esters (FAEs) in psoriasis.[1][2][3][4] Clinical evidence, most notably from the BRIDGE trial, has demonstrated that DMF monotherapy is as effective as formulations containing a mixture of DMF and this compound (MEF) salts.[5] This suggests that MEF contributes little to the overall efficacy of the combination therapy. DMF acts as a prodrug, rapidly converting to its active metabolite, monomethyl fumarate (MMF), which exerts its anti-inflammatory and immunomodulatory effects primarily through the activation of the Nrf2 signaling pathway and inhibition of the NF-κB pathway. While both DMF and FAE mixtures are associated with side effects such as gastrointestinal discomfort and flushing, the clinical data supports the use of DMF as a standalone therapy for psoriasis.
Clinical Efficacy
Clinical trials have established the efficacy of DMF in treating moderate-to-severe plaque psoriasis. A key phase III trial, the BRIDGE study, directly compared DMF monotherapy to a mixture of FAEs (containing both DMF and MEF salts) and a placebo.
Table 1: Efficacy of DMF vs. FAE Mixture and Placebo at Week 16 (BRIDGE Study)
| Outcome Measure | Dimethyl Fumarate (DMF) | Fumaric Acid Ester (FAE) Mixture | Placebo |
| PASI 75 Response | 37.5% | 40.3% | 15.3% |
| PGA Score of 0 or 1 ('clear' or 'almost clear') | 33% | Not explicitly stated, but DMF was non-inferior | 13.0% |
Data sourced from the BRIDGE trial as reported in multiple sources.
These results indicate that DMF monotherapy is significantly more effective than placebo and non-inferior to the FAE mixture in achieving a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) score. This strongly suggests that MEF does not provide additional therapeutic benefit.
Mechanism of Action
The therapeutic effects of DMF in psoriasis are mediated by its active metabolite, monomethyl fumarate (MMF). MMF modulates key inflammatory pathways, leading to a reduction in the pro-inflammatory state characteristic of psoriasis.
The primary mechanisms of action include:
-
Nrf2 Pathway Activation: MMF activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses. This leads to the transcription of antioxidant and cytoprotective genes.
-
NF-κB Pathway Inhibition: MMF has been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway. This results in the downregulation of pro-inflammatory cytokines that are central to the pathogenesis of psoriasis.
-
Th1/Th17 to Th2 Shift: The immunomodulatory effects of MMF are believed to promote a shift from a pro-inflammatory T-helper 1 (Th1) and T-helper 17 (Th17) immune response to an anti-inflammatory T-helper 2 (Th2) response.
Signaling Pathway Diagram
Caption: DMF to MMF conversion and subsequent modulation of Nrf2 and NF-κB pathways.
Pharmacokinetics
Upon oral administration, DMF is rapidly and extensively metabolized to MMF. This conversion occurs via esterases in the gastrointestinal tract, blood, and other tissues.
Table 2: Pharmacokinetic Parameters of MMF and MEF after Oral Administration of a FAE Mixture
| Parameter | Monomethyl Fumarate (MMF) | This compound (MEF) |
| Time to Maximum Concentration (Tmax) | 210 min | 210 min |
| Maximum Concentration (Cmax) | 11.2 µM | 5.2 µM |
| Area Under the Curve (AUC₀₋∞) | 172 minµg/ml | 63.6 minµg/ml |
| Half-life (t₁/₂) | 38.7 min | 25.4 min |
Data from a study in psoriasis patients treated with Fumaderm®.
The pharmacokinetic data show that after oral administration of a FAE mixture, the systemic exposure (as measured by AUC) to MMF is substantially higher than that of MEF. Notably, DMF itself is not detected in the plasma, indicating a rapid and complete first-pass metabolism.
Safety and Tolerability
The safety profiles of DMF monotherapy and the FAE mixture are comparable. The most frequently reported adverse events are gastrointestinal issues and flushing.
Table 3: Common Adverse Events Associated with Fumarate Therapy
| Adverse Event | Frequency | Management |
| Gastrointestinal Disorders (e.g., diarrhea, abdominal pain, nausea) | High, especially at treatment initiation | Dose titration, administration with food |
| Flushing | Common | Dose titration, co-administration with aspirin (off-label) |
| Lymphopenia | Common | Regular blood monitoring |
Information compiled from multiple sources.
A prospective study on patients switching from the FAE mixture to DMF monotherapy found that the tolerability of the DMF product was rated as equal to or better than the previous treatment in most patients.
Experimental Protocols
The BRIDGE Study Protocol
The BRIDGE (A Study to Assess the Efficacy and Safety of BG00012 in Adults With Moderate to Severe Chronic Plaque Psoriasis) trial was a pivotal phase III, multicenter, double-blind, placebo-controlled study.
-
Objective: To evaluate the efficacy and safety of DMF monotherapy compared to a FAE mixture and placebo in adults with moderate-to-severe chronic plaque psoriasis.
-
Study Design: Patients were randomized to receive either DMF, the FAE mixture, or a placebo for 16 weeks.
-
Inclusion Criteria: Adults (≥18 years) with a diagnosis of chronic plaque psoriasis for at least 6 months, with a PASI score ≥12, a Physician's Global Assessment (PGA) score ≥3, and body surface area (BSA) involvement ≥10%.
-
Dosage and Administration: Treatment was initiated with a titration phase. The maximum daily dose for DMF was 720 mg.
-
Primary Endpoints:
-
The proportion of patients achieving PASI 75 at week 16.
-
The proportion of patients achieving a PGA score of 0 ('clear') or 1 ('almost clear') at week 16.
-
-
Secondary Endpoints: Included changes in PASI scores, BSA, and quality of life assessments.
Experimental Workflow Diagram
Caption: Workflow of the pivotal BRIDGE clinical trial.
Conclusion
References
- 1. Dimethyl fumarate (DMF) vs. This compound (MEF) salts for the treatment of plaque psoriasis: a review of clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl fumarate (DMF) vs. This compound (MEF) salts for the treatment of plaque psoriasis: a review of clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl fumarate (DMF) vs. This compound (MEF) salts for the treatment of plaque psoriasis: a review of clinical data | springermedicine.com [springermedicine.com]
- 5. dtb.bmj.com [dtb.bmj.com]
Comparative Efficacy of Monoethyl Fumarate and Monomethyl Fumarate: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of monoethyl fumarate (MEF) and monomethyl fumarate (MMF), supported by experimental data. This document summarizes their mechanisms of action, pharmacokinetic profiles, and clinical and preclinical efficacy, with a focus on their differential effects on the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Executive Summary
Monomethyl fumarate (MMF) is the primary active metabolite of dimethyl fumarate (DMF), a drug approved for the treatment of multiple sclerosis and psoriasis.[1][2] this compound (MEF) is a component of a licensed fumaric acid ester (FAE) formulation for psoriasis in some regions.[2] While direct head-to-head clinical trials comparing the efficacy of MEF and MMF as standalone therapies are limited, a significant body of evidence from preclinical studies and clinical trials involving DMF provides a strong basis for comparison. The available data suggests that MMF is the principal driver of the therapeutic effects observed with fumarate-based therapies. Both compounds exert their effects primarily through the activation of the Nrf2 antioxidant response pathway, albeit with different potencies.
Mechanism of Action: The Nrf2 Pathway
Both MEF and MMF are electrophilic compounds that can react with cysteine residues on proteins.[3] Their primary mechanism of action involves the activation of the Nrf2 transcription factor, a master regulator of cellular antioxidant responses. Under basal conditions, Nrf2 is kept at low levels by its repressor protein, Kelch-like ECH-associated protein 1 (KEAP1), which targets Nrf2 for ubiquitination and proteasomal degradation.[4]
MEF and MMF, through a Michael addition reaction, can covalently modify specific cysteine residues on KEAP1. This modification leads to a conformational change in KEAP1, disrupting its ability to bind to Nrf2. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter region of its target genes, leading to the transcription of a wide array of cytoprotective and antioxidant enzymes.
Preclinical Efficacy: A Quantitative Comparison
In vitro studies have demonstrated that both MEF and MMF can activate the Nrf2 pathway, but with differing potencies. Generally, DMF, the prodrug of MMF, is a more potent activator of Nrf2 target genes compared to MEF, particularly at higher concentrations.
| Target Gene | Fold Change (DMF/MMF vs. Control) | Fold Change (MEF vs. Control) | Cell Type | Reference |
| NQO1 | Increased | Increased, but to a lesser extent than DMF at higher concentrations | Human Astrocytes | |
| HMOX1 | Increased | Increased, with greater induction at lower concentrations compared to DMF | Human Astrocytes | |
| GCLC | Increased | Increased, but to a lesser extent than DMF at higher concentrations | Human Astrocytes | |
| SRXN1 | Increased | Increased, but to a lesser extent than DMF at higher concentrations | Human Astrocytes |
Table 1: Comparison of Nrf2 Target Gene Induction by DMF (as a proxy for MMF) and MEF in Human Astrocytes. Data is qualitative based on graphical representation in the cited source.
| Parameter | Dimethyl Fumarate (DMF) | This compound (MEF) | Reference |
| KEAP1 Cysteine Modification | Robust modification | Significantly less or undetectable | |
| Nrf2 Nuclear Translocation | Greater magnitude | Lower magnitude | |
| Glutathione (GSH) Depletion | Acute, concentration-dependent depletion followed by recovery | No acute reduction, with an increase by 24 hours |
Table 2: Differential In Vitro Effects of DMF and MEF on Key Nrf2 Pathway Components.
Pharmacokinetics
There are notable differences in the pharmacokinetic profiles of MEF and MMF. After oral administration of DMF, it is rapidly hydrolyzed to MMF, which is considered the systemically active metabolite. Intact DMF is often not detectable in the peripheral blood of patients treated with DMF.
| Parameter | This compound (MEF) | Monomethyl Fumarate (MMF) | Reference |
| Absorption | Readily absorbed | Rapidly formed from DMF | |
| Half-life | Not extensively reported as a single agent | Approximately 36 hours | |
| Metabolism | Metabolized via the citric acid cycle | Metabolized via the citric acid cycle | |
| Excretion | Primarily through respiration as CO2 | Primarily through respiration as CO2 |
Table 3: Comparative Pharmacokinetics of MEF and MMF.
Clinical Efficacy
A pivotal phase III clinical trial in patients with moderate-to-severe plaque psoriasis directly compared the efficacy of a licensed FAE formulation containing DMF and three salts of MEF against DMF monotherapy. The study demonstrated therapeutic equivalence between the two treatment arms, with both showing significant improvements in Psoriasis Area and Severity Index (PASI) scores compared to placebo. This finding strongly suggests that DMF, and consequently its active metabolite MMF, is the main active component responsible for the clinical efficacy, and the addition of MEF salts does not provide a further therapeutic benefit.
| Trial | Treatment Arms | Key Finding | Indication | Reference |
| Phase III Randomized, Placebo-Controlled Trial | 1. DMF + MEF salts2. DMF alone3. Placebo | Therapeutic equivalence between DMF + MEF salts and DMF alone. Both were superior to placebo. | Plaque Psoriasis |
Table 4: Key Clinical Trial Comparing Fumarate Formulations.
Experimental Protocols
Nrf2 Activation Assay (Western Blot)
Objective: To determine the levels of Nrf2 protein in cell lysates following treatment with MEF or MMF.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., human astrocytes) at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of MEF, MMF, or vehicle control for a specified duration (e.g., 6 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against Nrf2. Following washing, incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin).
KEAP1 Cysteine Modification Analysis (Mass Spectrometry)
Objective: To identify and quantify the modification of specific cysteine residues on KEAP1 by MEF or MMF.
Methodology:
-
Protein Incubation: Incubate purified recombinant KEAP1 protein with MEF, MMF, or a vehicle control.
-
Alkylation of Free Cysteines (Optional but critical consideration): To prevent disulfide bond formation and alkylate unmodified cysteines, iodoacetamide can be used. However, care must be taken as this step can potentially lead to the loss of reversible adducts. An alternative is to omit this step and proceed directly to digestion.
-
Enzymatic Digestion: Digest the protein into smaller peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze them using tandem mass spectrometry.
-
Data Analysis: Identify the peptides and search for mass shifts corresponding to the adduction of MEF or MMF to cysteine residues. Quantify the extent of modification by comparing the peak intensities of modified and unmodified peptides.
Cellular Glutathione (GSH) Depletion Assay
Objective: To measure the levels of intracellular GSH following treatment with MEF or MMF.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with MEF, MMF, or vehicle control for various time points.
-
Cell Lysis: Lyse the cells to release intracellular contents.
-
GSH Quantification: Use a commercially available GSH assay kit. These kits typically involve a colorimetric or fluorometric reaction. For example, a common method involves the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm. Alternatively, luminescence-based assays are also available.
-
Data Analysis: Normalize the GSH levels to the total protein concentration in each sample and compare the levels in treated cells to control cells.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Nrf2 activation pathway by MEF and MMF.
Caption: Experimental workflow for comparing MEF and MMF.
Conclusion
The available evidence strongly indicates that monomethyl fumarate (MMF), the active metabolite of dimethyl fumarate, is the primary driver of the therapeutic efficacy observed with fumarate-based drugs. While this compound (MEF) also activates the Nrf2 pathway, preclinical data suggest it is a less potent activator than MMF. A key clinical trial in psoriasis demonstrated that the addition of MEF to DMF did not enhance clinical efficacy, further supporting the central role of MMF. For drug development professionals, these findings suggest that focusing on MMF or its prodrugs may be a more direct and potent strategy for leveraging the therapeutic benefits of the Nrf2 pathway. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of MEF and MMF as monotherapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Dimethyl fumarate (DMF) vs. This compound (MEF) salts for the treatment of plaque psoriasis: a review of clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Unveiling the Nrf2-Dependent Antioxidant Response of Monoethyl Fumarate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of monoethyl fumarate's (MEF) ability to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. In the landscape of therapeutic agents targeting oxidative stress, dimethyl fumarate (DMF) serves as a critical benchmark. This document presents a head-to-head comparison of MEF and DMF, supported by experimental data, to elucidate their differential effects on the Nrf2 signaling cascade.
Comparative Analysis of Nrf2 Activation: MEF vs. DMF
This compound (MEF) and its counterpart, dimethyl fumarate (DMF), are both recognized for their capacity to modulate the Nrf2 pathway, a cornerstone of the cellular antioxidant defense system.[1][2][3] While both compounds lead to the nuclear translocation of Nrf2 and subsequent transcription of antioxidant genes, studies reveal that DMF is a more potent activator.[1][4]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds like MEF and DMF activate this pathway by modifying specific cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction and allowing Nrf2 to move into the nucleus.
Experimental evidence demonstrates that DMF induces a more robust modification of Keap1 cysteine residues compared to MEF. This heightened interaction with Keap1 by DMF leads to a greater accumulation of nuclear Nrf2. Consequently, at higher concentrations, DMF shows a more pronounced induction of Nrf2 target genes, including NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HMOX1), glutamate-cysteine ligase catalytic subunit (GCLC), and sulfiredoxin 1 (SRXN1), when compared to MEF.
A notable distinction in their mechanisms lies in their effects on cellular glutathione (GSH) levels. DMF treatment leads to an initial, acute depletion of GSH, which later recovers and surpasses baseline levels. In contrast, MEF treatment does not cause this initial dip in GSH and instead promotes a direct increase. These differing profiles suggest distinct biochemical properties that could translate to different pharmacodynamic and pharmacokinetic behaviors in vivo.
Quantitative Data Summary
The following table summarizes the key quantitative findings from in vitro studies comparing the effects of MEF and DMF on the Nrf2 pathway.
| Parameter | This compound (MEF) | Dimethyl Fumarate (DMF) | Key Findings |
| Keap1 Cysteine Modification | Significantly less or undetectable | Robust modification | DMF is a more potent modifier of Keap1. |
| Nrf2 Nuclear Translocation | Induces nuclear translocation | Induces a more robust nuclear translocation | DMF leads to greater nuclear accumulation of Nrf2. |
| Antioxidant Gene Expression (e.g., NQO1, HMOX1) | Induces expression | Induces greater expression at higher concentrations | DMF shows a stronger transcriptional response for certain Nrf2 target genes. |
| Glutathione (GSH) Levels | Increases GSH levels by 24 hours without initial depletion | Causes acute depletion, followed by recovery and increase above baseline by 24 hours | MEF and DMF have distinct effects on cellular GSH homeostasis. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Detailed Experimental Protocols
The following are summaries of methodologies for key experiments used to validate the Nrf2-dependent antioxidant response.
Nrf2 Nuclear Translocation Assay (ELISA-based)
This assay quantitatively measures the amount of active Nrf2 in nuclear extracts.
-
Cell Culture and Treatment: Human astrocytes are cultured to ~80% confluency and treated with various concentrations of MEF, DMF, or a vehicle control (e.g., DMSO) for a specified time (e.g., 6 hours).
-
Nuclear Extraction: Cells are harvested, and nuclear and cytoplasmic fractions are separated using a commercial nuclear extraction kit. Protein concentrations of the extracts are determined using a BCA protein assay.
-
ELISA: A TransAM™ Nrf2 ELISA kit is used according to the manufacturer's protocol. Briefly, equal amounts of nuclear extract protein are added to a 96-well plate coated with an oligonucleotide containing the Antioxidant Response Element (ARE). A primary antibody specific for the DNA-binding domain of Nrf2 is then added, followed by a secondary HRP-conjugated antibody. The reaction is developed with a colorimetric substrate, and the absorbance is read on a spectrophotometer. The signal is proportional to the amount of Nrf2 bound to the ARE.
Western Blotting for Nrf2 and Loading Controls
Western blotting provides a semi-quantitative assessment of protein levels in different cellular compartments.
-
Sample Preparation: Nuclear and cytoplasmic extracts are prepared as described above. Samples are denatured in Laemmli buffer.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Nrf2. To ensure the purity of the fractions and equal loading, antibodies against nuclear (e.g., HDAC1) and cytoplasmic (e.g., β-actin) markers are also used.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis can be performed to quantify relative protein levels.
Quantitative Real-Time PCR (qRT-PCR) for Antioxidant Gene Expression
This technique is used to measure the relative changes in mRNA levels of Nrf2 target genes.
-
Cell Culture and Treatment: Cells are treated with MEF, DMF, or vehicle control for a specified period (e.g., 24 hours).
-
RNA Isolation and cDNA Synthesis: Total RNA is extracted from the cells using a commercial kit, and its concentration and purity are determined. First-strand cDNA is synthesized from the RNA using reverse transcriptase.
-
qRT-PCR: The cDNA is used as a template for real-time PCR with SYBR Green dye and primers specific for Nrf2 target genes (e.g., NQO1, HMOX1, GCLC) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, presented as fold change relative to the vehicle control.
ARE-Luciferase Reporter Assay
This assay directly measures the transcriptional activity of Nrf2.
-
Cell Transfection: Cells (e.g., HEK293) are transiently transfected with a plasmid vector containing a luciferase reporter gene under the control of a promoter with multiple copies of the ARE.
-
Treatment and Lysis: After transfection, cells are treated with MEF, DMF, or vehicle control. Following treatment, the cells are lysed.
-
Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate. The light output is proportional to the transcriptional activity of Nrf2. A co-transfected control plasmid (e.g., expressing Renilla luciferase) can be used for normalization.
References
- 1. Dimethyl Fumarate and this compound Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro | PLOS One [journals.plos.org]
- 2. Dimethyl Fumarate and this compound Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl fumarate and this compound exhibit differential effects on KEAP1, NRF2 activation, and glutathione depletion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Head-to-head comparison of different fumaric acid esters in vitro
For Researchers, Scientists, and Drug Development Professionals
Fumaric acid esters (FAEs) are a class of compounds with established therapeutic efficacy in autoimmune diseases such as psoriasis and multiple sclerosis.[1] Their mechanism of action is primarily attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[2] This guide provides a head-to-head in vitro comparison of different FAEs, focusing on key performance metrics to aid in research and development.
Comparative Performance of Fumaric Acid Esters
The most extensively studied FAEs are dimethyl fumarate (DMF) and its primary active metabolite, monomethyl fumarate (MMF).[3] Other relevant esters include monoethyl fumarate (MEF) and diroximel fumarate (DRF), a newer prodrug of MMF with improved gastrointestinal tolerability.[4][5]
Cytotoxicity
The cytotoxic effects of FAEs are crucial in determining their therapeutic window. While DMF has shown anti-cancer properties by inducing cytotoxicity in various cancer cell lines, it appears to spare non-tumorigenic cells at similar concentrations.
| Cell Line | FAE | IC50 | Reference |
| Breast Cancer Cell Lines | DMF | ~20 µM | |
| Pancreatic Cancer Cell Lines (PANC-1, Miapaca-2, CFPAC-1, Patu-8988) | DMF | Dose-dependent decrease in viability (0-800 µM) | |
| Merkel Cell Carcinoma Cell Lines (MCC13, MCC14.2, MCC26) | DMF | Significant reduction in viability at 10-200 µmol/L |
Further studies are needed for a direct side-by-side IC50 comparison of DMF, MMF, MEF, and DRF across a panel of cell lines.
Nrf2 Pathway Activation and Gene Expression
A primary mechanism of FAEs is the activation of the Nrf2 pathway. DMF and MEF have been shown to differentially activate this pathway. In human astrocytes, both DMF and MEF induce the expression of Nrf2 target genes, although with different potencies at varying concentrations. At higher concentrations (6 µg/mL), DMF induces a greater expression of NQO1, HMOX1, GCLC, and SRXN1 compared to MEF. Conversely, at lower concentrations (1 and 3 µg/mL), MEF is a more potent inducer of HMOX1 and OSGIN1.
| Gene | FAE (Concentration) | Fold Change vs. Control (Human Astrocytes) | Reference |
| NQO1 | DMF (6 µg/mL) | ~12 | |
| MEF (6 µg/mL) | ~6 | ||
| HMOX1 | DMF (6 µg/mL) | ~40 | |
| MEF (6 µg/mL) | ~15 | ||
| DMF (1 µg/mL) | ~5 | ||
| MEF (1 µg/mL) | ~10 | ||
| GCLC | DMF (6 µg/mL) | ~8 | |
| MEF (6 µg/mL) | ~4 | ||
| SRXN1 | DMF (6 µg/mL) | ~10 | |
| MEF (6 µg/mL) | ~5 | ||
| OSGIN1 | DMF (1 µg/mL) | ~2 | |
| MEF (1 µg/mL) | ~4 |
Glutathione (GSH) Depletion and Recovery
DMF is known to cause an acute, concentration-dependent depletion of intracellular glutathione (GSH), a key antioxidant. This is followed by a recovery phase where GSH levels can rise above baseline. In contrast, MEF does not cause this initial depletion but does lead to an increase in GSH levels by 24 hours, likely through Nrf2-mediated synthesis.
| FAE | Effect on Intracellular GSH | Reference |
| DMF | Acute, concentration-dependent depletion followed by recovery and increase above baseline by 24 hours. | |
| MMF | Does not deplete GSH. | |
| MEF | No acute reduction; leads to an increase in GSH by 24 hours. |
Mitochondrial Respiration
FAEs can modulate mitochondrial function. In vitro studies have shown that Nrf2 activation by DMF is associated with a dose-dependent inhibition of mitochondrial oxygen consumption and glycolysis rates, whereas MMF increased these activities. However, both DMF and MMF have been found to upregulate mitochondrial biogenesis in an Nrf2-dependent manner.
Experimental Protocols
Cell Viability (Cytotoxicity) Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of FAEs on cell lines.
Materials:
-
96-well plates
-
Cell line of interest
-
Complete culture medium
-
Fumaric acid esters (DMF, MMF, MEF, DRF)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the FAEs in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of FAEs. Include vehicle-only controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Nrf2 Activation Assay (Western Blot for Nuclear Translocation)
This protocol determines the activation of the Nrf2 pathway by assessing the translocation of Nrf2 from the cytoplasm to the nucleus.
Materials:
-
6-well plates
-
Cell line of interest
-
Fumaric acid esters
-
Nuclear and cytoplasmic extraction kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-Nrf2, anti-Lamin B (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with different concentrations of FAEs for a specified time (e.g., 6 hours).
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.
-
Determine the protein concentration of the nuclear and cytoplasmic extracts.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, Lamin B, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the nuclear Nrf2 levels to the nuclear loading control (Lamin B).
Intracellular Glutathione (GSH) Measurement
This protocol measures the levels of intracellular reduced glutathione.
Materials:
-
Cell line of interest
-
Fumaric acid esters
-
Thiol-reactive fluorescent probe (e.g., ThiolTracker™ Violet)
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells to the desired confluency in a suitable format (e.g., 96-well plate or on coverslips).
-
Treat the cells with FAEs at various concentrations and for different time points.
-
Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with a thiol-reactive fluorescent probe according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the probe to react with intracellular thiols, primarily GSH.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.
-
Quantify the relative GSH levels by comparing the fluorescence of treated cells to that of control cells.
Mitochondrial Respiration Assay (Seahorse XF Mito Stress Test)
This assay measures the oxygen consumption rate (OCR) to assess mitochondrial function.
Materials:
-
Seahorse XF Analyzer (e.g., XF96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test compounds: oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Cell line of interest
-
Fumaric acid esters
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
One day prior to the assay, hydrate the sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour.
-
Treat the cells with FAEs either as a pre-treatment or by direct injection during the assay.
-
Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the Mito Stress Test protocol.
-
The instrument will measure basal OCR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function (ATP production-linked OCR, maximal respiration, and non-mitochondrial respiration).
Visualizations
Nrf2 Signaling Pathway Activation by Fumaric Acid Esters
Caption: Nrf2 signaling pathway activation by FAEs.
Experimental Workflow: In Vitro Cytotoxicity Assay
Caption: Workflow for an in vitro cytotoxicity assay.
Experimental Workflow: Nrf2 Western Blot
References
- 1. Recent advances in the biomedical applications of fumaric acid and its ester derivatives: The multifaceted alternative therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. antibodiesinc.com [antibodiesinc.com]
- 3. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Oral Fumarate (Dimethyl Fumarate and Diroximel Fumarate) Efficacy and Safety Data Presented - - Practical Neurology [practicalneurology.com]
Unraveling the Transcriptional Impact of Fumarates: A Comparative Analysis of MEF and DMF
A detailed examination of the differential effects of Monomethyl Fumarate (MEF) and Dimethyl Fumarate (DMF) on gene expression, providing researchers, scientists, and drug development professionals with a comprehensive guide to their molecular mechanisms and experimental validation.
Dimethyl Fumarate (DMF) is an established oral therapeutic for relapsing multiple sclerosis and psoriasis. Its primary active metabolite, Monomethyl Fumarate (MEF), is also pharmacologically active. While both compounds are known to exert immunomodulatory and neuroprotective effects, their impact on gene expression profiles is not identical. This guide provides a comparative analysis of the gene expression changes induced by MEF and DMF, supported by experimental data and detailed protocols to aid in research and development.
Differential Gene Expression: A Quantitative Comparison
Treatment of primary human astrocytes with DMF and MEF reveals distinct patterns of concentration-dependent changes in the expression of target genes of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), a key regulator of cellular antioxidant responses.
At higher concentrations (e.g., 10 µM), DMF generally induces a more robust transcriptional response for several NRF2 target genes compared to MEF. Conversely, at lower concentrations (e.g., 1 and 3 µM), MEF can be a more potent inducer of specific genes, such as HMOX1 and OSGIN1.[1]
The following table summarizes the fold changes in the expression of key NRF2 target genes in human astrocytes following a 24-hour treatment with varying concentrations of DMF and MEF, relative to a vehicle control (DMSO).
| Gene | Treatment | 1 µM (Fold Change) | 3 µM (Fold Change) | 10 µM (Fold Change) |
| NQO1 | DMF | ~1.5 | ~3.0 | >25.0 |
| MEF | ~1.2 | ~2.5 | ~15.0 | |
| HMOX1 | DMF | ~1.8 | ~3.5 | >20.0 |
| MEF | ~2.5 | ~7.0 | ~15.0 | |
| OSGIN1 | DMF | ~1.2 | ~1.5 | ~3.0 |
| MEF | ~1.8 | ~2.5 | ~2.5 | |
| TXNRD1 | DMF | ~1.2 | ~1.8 | ~3.5 |
| MEF | ~1.1 | ~1.5 | ~2.5 | |
| GCLC | DMF | ~1.1 | ~1.5 | ~3.0 |
| MEF | ~1.0 | ~1.2 | ~2.0 | |
| SRXN1 | DMF | ~1.5 | ~2.5 | >10.0 |
| MEF | ~1.2 | ~2.0 | ~6.0 |
Data is approximated from graphical representations in Brennan et al., 2015.[1][2]
Signaling Pathways and Mechanisms
The primary mechanism of action for both DMF and MEF involves the activation of the NRF2 antioxidant response pathway.[3][4] Under basal conditions, NRF2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation.
DMF, being an electrophile, can directly modify cysteine residues on KEAP1. This modification disrupts the KEAP1-NRF2 interaction, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription. These genes encode for a variety of antioxidant and cytoprotective proteins.
MEF also activates the NRF2 pathway, but its interaction with KEAP1 is thought to be more specific, primarily targeting the Cys151 residue. This contrasts with DMF, which appears to react with a broader range of KEAP1 cysteine residues. This difference in molecular interaction likely contributes to the observed variations in gene expression profiles.
Furthermore, DMF has been shown to cause a concentration-dependent depletion of cellular glutathione (GSH), a key antioxidant. In contrast, MEF does not typically cause this acute GSH reduction and may even contribute to its increase over time.
Below are diagrams illustrating the metabolic relationship between DMF and MEF, and the NRF2 signaling pathway they both modulate.
Metabolic conversion of DMF to its active metabolite, MEF.
The NRF2 signaling pathway activated by DMF and MEF.
Experimental Protocols
To enable researchers to replicate and build upon these findings, detailed experimental protocols are provided below.
Cell Culture and Treatment
-
Cell Line: Primary human astrocytes.
-
Culture Medium: Astrocyte growth medium supplemented with appropriate growth factors and antibiotics.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Plate astrocytes at a suitable density in multi-well plates to achieve approximately 80% confluency at the time of treatment.
-
Treatment:
-
Prepare stock solutions of DMF and MEF (e.g., as calcium, magnesium, and zinc salts) in a suitable solvent such as Dimethyl Sulfoxide (DMSO).
-
Dilute the stock solutions in culture medium to achieve the desired final concentrations (e.g., 1, 3, and 10 µM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest drug concentration.
-
Replace the existing culture medium with the treatment-containing medium.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation:
-
After the treatment period, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells directly in the wells using a suitable lysis buffer (e.g., from a commercial RNA isolation kit).
-
Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.
-
Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing cDNA, forward and reverse primers for the target genes (NQO1, HMOX1, OSGIN1, TXNRD1, GCLC, SRXN1) and a housekeeping gene (e.g., GAPDH or ACTB), and a suitable qPCR master mix.
-
Perform the qRT-PCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method.
-
The following diagram outlines the general workflow for this type of gene expression analysis.
A generalized workflow for analyzing gene expression changes.
Conclusion
Both MEF and DMF are potent activators of the NRF2 signaling pathway, leading to the upregulation of a suite of antioxidant and cytoprotective genes. However, they exhibit distinct profiles of gene expression, particularly at different concentrations. DMF appears to be a more robust, broad-spectrum activator at higher doses, while MEF shows greater potency for specific genes at lower doses. These differences are likely attributable to their differential interactions with KEAP1 and their varying effects on cellular glutathione levels. The provided data and protocols offer a solid foundation for further investigation into the nuanced therapeutic potentials of these fumarate compounds.
References
- 1. Recent advances in understanding NRF2 as a druggable target: development of pro-electrophilic and non-covalent NRF2 activators to overcome systemic side effects of electrophilic drugs like dimethyl fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Dimethyl fumarate and monoethyl fumarate exhibit differential effects on KEAP1, NRF2 activation, and glutathione depletion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the anti-inflammatory effects of monoethyl fumarate in vivo
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory effects of monoethyl fumarate (MEF) against the more established dimethyl fumarate (DMF). The following sections present supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
This compound (MEF) is a fumaric acid ester that, along with the more extensively studied dimethyl fumarate (DMF), has been investigated for its therapeutic potential in inflammatory conditions. While often formulated in combination with DMF for the treatment of psoriasis in Germany, understanding the individual in vivo anti-inflammatory properties of MEF is crucial for future drug development. This guide synthesizes available data to compare the efficacy of MEF with its better-known counterpart, DMF.
Comparative Analysis of In Vivo Efficacy
The majority of in vivo research has focused on DMF and its primary active metabolite, monomethyl fumarate (MMF).[1][2] Direct in vivo comparisons of the anti-inflammatory effects of MEF as a standalone treatment are limited. However, existing clinical and preclinical data provide insights into its relative potency.
In the context of psoriasis, a clinical study demonstrated that while DMF monotherapy at 240 mg daily led to moderate or considerable improvement in Psoriasis Severity Scale (PSS) scores, the sodium salt of MEF (MEF-Na) at the same daily dose showed no benefit compared to a placebo.[2] Further clinical evidence suggests that DMF is the primary active component in combination therapies that include MEF salts. A phase III trial showed that DMF monotherapy is as effective as a combination of DMF and MEF salts in treating psoriasis, making the addition of MEF derivatives unnecessary for therapeutic benefit.[2][3]
Pharmacokinetic studies reveal differences in the biodistribution of DMF (as its metabolite MMF) and MEF. After oral administration, MMF achieves higher penetration into the brain, whereas MEF is preferentially partitioned to the kidney. These differences in tissue distribution may influence their therapeutic applications and efficacy in treating inflammation in different parts of the body.
Data Summary
The following tables summarize the quantitative data on the in vivo anti-inflammatory effects of this compound and Dimethyl Fumarate.
Table 1: Comparison of Efficacy in Psoriasis Models
| Compound | Animal/Clinical Model | Dosage | Key Findings | Reference |
| This compound (as MEF-Na) | Human Psoriasis | 240 mg/day | No significant benefit over placebo in improving PSS scores. | |
| Dimethyl Fumarate | Human Psoriasis | 240 mg/day | Moderate to considerable improvement in PSS scores. | |
| Dimethyl Fumarate | Human Psoriasis | 720 mg/day | Significant reduction in Psoriasis Area and Severity Index (PASI) score compared to placebo. |
Table 2: Comparison of Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model
| Compound | Animal Model | Dosage | Key Findings | Reference |
| Dimethyl Fumarate | C57BL/6J Mice | 7.5 mg/kg, orally, every 12h | Reduced maximum EAE clinical score from 3.3 ± 1.2 (control) to 1.1 ± 1.2. | |
| Dimethyl Fumarate | Dark Agouti Rats | Not specified | Attenuated EAE severity. | |
| Dimethyl Fumarate | C57BL/6 Mice | 15 mg/kg, orally, twice daily | More effective in reducing disease activity than 5 mg/kg. | |
| This compound | - | - | No direct comparative in vivo data available in the search results. | - |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited.
Psoriasis Clinical Trial Protocol (General)
-
Study Design: Randomized, double-blind, placebo-controlled clinical trials.
-
Participants: Patients with moderate-to-severe chronic plaque psoriasis.
-
Intervention: Oral administration of either DMF, MEF salts, or a placebo at specified daily doses for a defined period (e.g., 16 weeks).
-
Assessment: The primary endpoint is typically the Psoriasis Area and Severity Index (PASI), which quantifies the severity of psoriatic lesions. A 75% reduction in the PASI score (PASI 75) is a common measure of treatment success. The Physician's Global Assessment (PGA) is also used to evaluate the overall severity of the disease.
-
Data Analysis: Statistical comparison of the mean change in PASI scores and the proportion of patients achieving PASI 75 between the treatment and placebo groups.
Experimental Autoimmune Encephalomyelitis (EAE) Protocol
-
Animal Model: C57BL/6J female mice are commonly used.
-
Induction of EAE: Mice are immunized with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. Two subcutaneous injections are typically given in the flanks. On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin.
-
Treatment: Oral administration of DMF or the vehicle control, starting from a specific day post-immunization and continuing for a defined duration. For example, DMF at a dose of 7.5 mg/kg administered every 12 hours.
-
Clinical Assessment: Mice are monitored daily for clinical signs of EAE, which are scored on a standardized scale: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, complete hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund state.
-
Data Analysis: The mean clinical score, maximum clinical score, and cumulative disease score are calculated and compared between the treatment and control groups using appropriate statistical tests like the Mann-Whitney U test.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for the anti-inflammatory effects of fumarates is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. In vitro studies have shown that both DMF and MEF can activate this pathway, although with differing potencies.
DMF is a more robust activator of the Nrf2 pathway compared to MEF. DMF covalently modifies specific cysteine residues on Keap1, the main inhibitor of Nrf2. This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and induce the transcription of a wide range of cytoprotective and antioxidant genes. DMF treatment also leads to a significant depletion of cellular glutathione (GSH), which further contributes to Nrf2 activation and has immunomodulatory effects. In contrast, MEF shows a significantly lower degree of Keap1 modification and does not cause an acute depletion of GSH.
The differential ability of DMF and MEF to activate the Nrf2 pathway and modulate GSH levels likely underlies their distinct in vivo anti-inflammatory and pharmacodynamic profiles.
Figure 1. Nrf2 Signaling Pathway Activated by Fumarates.
Figure 2. General Workflow for In Vivo Validation.
References
- 1. Dimethyl Fumarate and this compound Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro | PLOS One [journals.plos.org]
- 2. Dimethyl fumarate (DMF) vs. This compound (MEF) salts for the treatment of plaque psoriasis: a review of clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Monoethyl Fumarate: A Comparative Analysis of its Immunomodulatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory efficacy of monoethyl fumarate (MEF) and its active metabolite, monomethyl fumarate (MMF), against other established immunomodulatory drugs. The data presented is derived from extensive clinical and preclinical research, with a focus on quantitative comparisons and detailed experimental methodologies.
Introduction to Fumarates in Immunomodulation
Fumaric acid esters (FAEs) have been utilized for their immunomodulatory properties for decades, initially in the treatment of psoriasis. A licensed formulation, Fumaderm®, contains both dimethyl fumarate (DMF) and salts of this compound (MEF).[1][2][3] However, extensive research has identified dimethyl fumarate as the primary active component, which is rapidly metabolized to monomethyl fumarate (MMF) in the body.[1][2] MMF is considered the active moiety responsible for the therapeutic effects of fumarates. Clinical trials have demonstrated that DMF monotherapy is as effective as the combined FAE formulation, rendering the addition of MEF salts unnecessary for therapeutic efficacy in psoriasis.
Given that MEF is a prodrug of MMF, and its clinical efficacy in immunomodulation is largely attributed to MMF, this guide will leverage the substantial body of evidence from clinical trials involving dimethyl fumarate (DMF) and diroximel fumarate (DRF), another MMF prodrug, to provide a comprehensive comparison with other key immunomodulatory agents.
Comparative Efficacy in Multiple Sclerosis
The efficacy of fumarates (via their active metabolite MMF) has been extensively studied in relapsing-remitting multiple sclerosis (RRMS). The following tables summarize the comparative efficacy of DMF against other commonly used disease-modifying therapies (DMTs).
Table 1: Fumarates vs. Fingolimod
| Efficacy Outcome | Fumarates (DMF) | Fingolimod | Key Findings & Citations |
| Annualized Relapse Rate (ARR) | Comparable | Comparable | Multiple real-world studies show comparable ARR between DMF and fingolimod. One study reported a higher risk of relapse with DMF in certain patient subgroups. |
| Disability Progression (EDSS) | Comparable | Comparable | No significant difference in disability progression as measured by the Expanded Disability Status Scale (EDSS) was observed in a 24-month follow-up study. |
| MRI Activity (New/Enhancing Lesions) | Comparable | Comparable | A 24-month study found no significant difference in brain lesions on MRI or newly formed plaques. |
| Treatment Discontinuation | Higher | Lower | DMF-treated patients were more likely to discontinue therapy due to intolerability, particularly gastrointestinal side effects. |
Table 2: Fumarates vs. Teriflunomide
| Efficacy Outcome | Fumarates (DMF) | Teriflunomide | Key Findings & Citations |
| Annualized Relapse Rate (ARR) | Lower | Higher | A nationwide cohort study found a 42% lower relapse rate in patients treated with DMF compared to teriflunomide. Another study showed a significant decrease in ARR after switching from teriflunomide to DMF. |
| Disability Progression (EDSS) | No significant difference | No significant difference | Real-world data suggests no significant difference in EDSS worsening between the two treatments. |
| MRI Activity (New T2 Lesions) | Lower | Higher | A significantly lower proportion of patients on DMF had new T2 lesions after two years compared to those on teriflunomide. |
| Discontinuation due to Lack of Efficacy | Lower | Higher | Discontinuation due to disease breakthrough was lower for DMF-treated patients. |
Table 3: Fumarates vs. Glatiramer Acetate
| Efficacy Outcome | Fumarates (DMF) | Glatiramer Acetate | Key Findings & Citations |
| Annualized Relapse Rate (ARR) | Lower | Higher | A study on patients switching from glatiramer acetate to DMF due to suboptimal response showed a significant reduction in ARR. |
| Freedom from Inflammatory Disease Activity | Higher | Lower | A post-hoc analysis of the CONFIRM study showed that a higher proportion of patients on DMF were free of inflammatory disease activity (relapse, Gd+ lesions, or new/enlarging T2 lesions) compared to glatiramer acetate. |
| B-cell Antigen Presentation | Modulates | Modulates | Both drugs have been shown to modulate B-cell antigen presentation. |
Signaling Pathways and Mechanisms of Action
The immunomodulatory effects of this compound (via MMF) and the comparator drugs are mediated through distinct signaling pathways.
Fumarates (MMF)
MMF's primary mechanism of action involves the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway. MMF modifies cysteine residues on Keap1, leading to the dissociation and nuclear translocation of Nrf2. In the nucleus, Nrf2 promotes the transcription of antioxidant and cytoprotective genes. Additionally, MMF has been shown to inhibit the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.
Fingolimod
Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator. Its active metabolite, fingolimod-phosphate, binds to S1P receptors on lymphocytes, leading to their sequestration in lymph nodes. This prevents their infiltration into the central nervous system.
Teriflunomide
Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition primarily affects rapidly proliferating cells like activated lymphocytes, reducing their proliferation and function.
Glatiramer Acetate
Glatiramer acetate is a synthetic polypeptide that mimics myelin basic protein. Its mechanism is thought to involve acting as a decoy for the immune system, inducing a shift from a pro-inflammatory Th1 to an anti-inflammatory Th2 immune response, and promoting the generation of regulatory T cells. It also modulates the function of antigen-presenting cells.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative efficacy analysis.
Clinical Trial Methodologies for Multiple Sclerosis
-
Annualized Relapse Rate (ARR): The ARR is a primary efficacy endpoint in MS clinical trials. It is calculated by dividing the total number of confirmed relapses by the total number of patient-years of follow-up. A relapse is typically defined as the appearance of new or the worsening of pre-existing neurological symptoms lasting for at least 24-48 hours, in the absence of fever or infection, and accompanied by objective neurological changes.
-
Expanded Disability Status Scale (EDSS): The EDSS is used to quantify disability in MS. It is an ordinal scale ranging from 0 (normal neurological exam) to 10 (death due to MS) in 0.5-point increments. The score is determined by a neurologist based on a neurological examination of eight functional systems, with a focus on ambulation at higher scores.
-
Magnetic Resonance Imaging (MRI) for Lesion Activity: MRI is used to assess disease activity by detecting new or enlarging T2-hyperintense lesions and gadolinium-enhancing (Gd+) lesions. Gd+ lesions indicate areas of active inflammation where the blood-brain barrier is disrupted. Standardized MRI protocols are used in clinical trials to ensure consistency.
In Vitro Assay Protocols
-
Nrf2 Activation Assay:
-
Objective: To measure the activation of the Nrf2 pathway by a test compound.
-
Methodology: Human peripheral blood mononuclear cells (PBMCs) or astrocyte cell lines are treated with varying concentrations of the test compound (e.g., MMF). After a specified incubation period (e.g., 24 hours), RNA is isolated from the cells. The expression levels of Nrf2 target genes, such as NADPH:quinone oxidoreductase-1 (NQO1) and heme-oxygenase-1 (HO1), are quantified using quantitative real-time PCR (qRT-PCR) with specific TaqMan® assays. An increase in the expression of these genes indicates Nrf2 pathway activation.
-
-
Cytokine Profiling Assay:
-
Objective: To determine the effect of an immunomodulatory drug on the production of various cytokines.
-
Methodology: Human PBMCs are isolated and cultured. The cells are stimulated with a mitogen (e.g., lipopolysaccharide [LPS] or phytohemagglutinin [PHA]) in the presence or absence of the test drug. After an incubation period (e.g., 48 hours), the cell culture supernatant is collected. The concentrations of multiple cytokines (e.g., TNF-α, IL-1β, IFN-γ, IL-10) are measured simultaneously using a multiplex bead-based immunoassay, such as the Luminex platform.
-
-
T-Cell Proliferation Assay:
-
Objective: To assess the impact of a drug on T-cell proliferation.
-
Methodology: PBMCs or isolated T-cells are labeled with a fluorescent dye, such as carboxyfluorescein succinimidyl ester (CFSE). The cells are then stimulated with anti-CD3 and anti-CD28 antibodies to induce proliferation, in the presence of varying concentrations of the test drug. After several days of culture, the cells are analyzed by flow cytometry. As the cells divide, the CFSE dye is distributed equally between daughter cells, resulting in a stepwise reduction in fluorescence intensity. The degree of proliferation is quantified by the percentage of cells that have undergone division.
-
Experimental Workflow Diagram
Conclusion
This compound, through its active metabolite monomethyl fumarate, exerts its immunomodulatory effects primarily via the Nrf2 pathway. Comparative efficacy data from studies on the MMF prodrug, dimethyl fumarate, suggest that fumarates offer a potent therapeutic option for relapsing-remitting multiple sclerosis. In direct comparisons, fumarates have demonstrated superior or comparable efficacy to other established immunomodulatory drugs such as fingolimod, teriflunomide, and glatiramer acetate, particularly in reducing relapse rates and MRI lesion activity. The choice of therapy will ultimately depend on the individual patient's disease characteristics, tolerability profile, and treatment history. This guide provides a foundational understanding for researchers and clinicians to make informed decisions and to guide future drug development efforts in the field of immunomodulation.
References
Unraveling the Molecular Nuances: A Comparative Guide to Monoethyl Fumarate's Specificity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunomodulatory and neuroprotective therapies, fumaric acid esters (FAEs) have carved a significant niche. While dimethyl fumarate (DMF) has been a cornerstone, its active metabolite, monomethyl fumarate (MMF), and a related compound, monoethyl fumarate (MEF), are gaining increasing attention for their therapeutic potential and distinct molecular interactions. Diroximel fumarate (DRF), a newer prodrug, is designed to deliver MMF with improved gastrointestinal tolerability. This guide provides an in-depth comparison of the molecular specificity of this compound against other key fumarates, supported by experimental data and detailed protocols to aid in research and development.
Comparative Analysis of Molecular Interactions
The therapeutic effects of FAEs are primarily attributed to their interaction with key cellular signaling pathways, most notably the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. Furthermore, their interaction with the Hydroxycarboxylic Acid Receptor 2 (HCAR2) contributes to their pharmacological profile. The following table summarizes the quantitative data on the interactions of MEF and its counterparts with these molecular targets.
| Molecule | Molecular Target | Type of Interaction | Quantitative Data | Key Findings |
| This compound (MEF) | Keap1 (Kelch-like ECH-associated protein 1) | Covalent modification (succination) of cysteine residues | Less robust modification compared to DMF.[1][2][3] Preferentially modifies Cys151.[1][2] | MEF exhibits a more targeted interaction with Keap1, leading to a potentially more nuanced activation of Nrf2. |
| Nrf2 | Indirect activation via Keap1 inhibition | Induces nuclear translocation and transcriptional activity, but to a lesser magnitude than DMF at higher concentrations. | MEF is an effective activator of the Nrf2 pathway, though its potency relative to DMF can be concentration-dependent. | |
| NF-κB | Inhibition | Does not significantly inhibit NF-κB signaling at equivalent doses to DMF. | MEF shows limited direct inhibitory effects on the NF-κB pathway, suggesting a different anti-inflammatory mechanism compared to DMF. | |
| HCAR2 | Agonist | EC50: ~26 µM (in a Ca2+ mobilization assay). | MEF is a less potent agonist of HCAR2 compared to MMF. | |
| Dimethyl Fumarate (DMF) | Keap1 | Covalent modification (succination) of cysteine residues | Robust modification of multiple cysteine residues. | DMF's broad reactivity with Keap1 cysteines leads to a strong Nrf2 activation. |
| Nrf2 | Indirect activation via Keap1 inhibition | Potent inducer of Nrf2 nuclear translocation and target gene expression. | DMF is a well-established and potent activator of the Nrf2 antioxidant response pathway. | |
| NF-κB | Inhibition | Inhibits NF-κB-driven cytokine production and nuclear translocation of p65. IC50 for mammosphere formation (NF-κB dependent) ~20 µM. | DMF directly inhibits the NF-κB pathway, contributing significantly to its anti-inflammatory effects. | |
| HCAR2 | Agonist (via its metabolite MMF) | MMF EC50: ~9.4 µM (in a Ca2+ mobilization assay). | The primary interaction with HCAR2 is through its active metabolite, MMF. | |
| Diroximel Fumarate (DRF) | Nrf2 | Indirect activation (via its active metabolite MMF) | Elicits Nrf2-dependent therapeutic effects. | As a prodrug of MMF, DRF's primary mechanism of action is the activation of the Nrf2 pathway. |
| NF-κB | Inhibition (via its active metabolite MMF) | MMF does not significantly inhibit NF-κB signaling. | Similar to MEF, the anti-inflammatory effects of DRF are likely less dependent on direct NF-κB inhibition compared to DMF. | |
| HCAR2 | Agonist (via its active metabolite MMF) | MMF is a potent agonist. | DRF, through MMF, effectively activates HCAR2. |
Experimental Protocols
Nrf2 Activation: Luciferase Reporter Gene Assay
This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a reporter gene (luciferase) under the control of an Antioxidant Response Element (ARE).
Methodology:
-
Cell Culture and Transfection:
-
Plate human embryonic kidney (HEK293T) cells or a relevant cell line (e.g., astrocytes) in a 96-well plate.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing ARE sequences and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of MEF, DMF, or MMF (the active metabolite of DRF). Include a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After 16-24 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of ARE-luciferase activity relative to the vehicle control.
-
Determine the EC50 values by plotting the fold induction against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
NF-κB Inhibition: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of the NF-κB transcription factor to its consensus DNA sequence, which is inhibited by effective NF-κB inhibitors.
Methodology:
-
Nuclear Extract Preparation:
-
Culture cells (e.g., human astrocytes or splenocytes) and treat them with an NF-κB activator (e.g., TNF-α or LPS) in the presence or absence of various concentrations of MEF, DMF, or MMF.
-
Isolate nuclear extracts from the cells using a nuclear extraction kit.
-
-
Probe Labeling:
-
Synthesize a double-stranded DNA oligonucleotide containing the NF-κB consensus binding site and label it with a non-radioactive tag (e.g., biotin or a fluorescent dye).
-
-
Binding Reaction:
-
Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to prevent non-specific binding.
-
-
Electrophoresis:
-
Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
-
Detection:
-
Transfer the separated complexes to a nylon membrane and detect the labeled probe using a streptavidin-HRP conjugate (for biotin) and chemiluminescence, or by direct fluorescence imaging.
-
-
Data Analysis:
-
Quantify the band intensities of the NF-κB-DNA complexes. A decrease in intensity in the presence of the compound indicates inhibition of NF-κB DNA binding.
-
Keap1 Modification: Mass Spectrometry-Based Proteomics
This method identifies and quantifies the covalent modification of specific cysteine residues on the Keap1 protein by fumarates.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells overexpressing Keap1 with MEF, DMF, or a vehicle control.
-
Lyse the cells and immunoprecipitate the Keap1 protein.
-
-
Protein Digestion:
-
Reduce and alkylate the cysteine residues of the immunoprecipitated Keap1, followed by digestion with trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against a protein database to identify peptides.
-
Identify and quantify the succinated peptides (modified by the addition of the fumarate moiety) by looking for a characteristic mass shift.
-
Determine the percentage of modification for specific cysteine residues by comparing the intensity of the modified peptide to the total intensity of the modified and unmodified peptides.
-
Visualizations
References
Safety Operating Guide
Navigating the Safe Disposal of Monoethyl Fumarate in a Laboratory Setting
A comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and disposal of monoethyl fumarate, ensuring laboratory safety and regulatory compliance.
This compound, a widely utilized compound in research and pharmaceutical development, requires meticulous handling and disposal due to its classification as a hazardous chemical. Adherence to proper disposal protocols is paramount to protect laboratory personnel and the environment from potential harm. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with general laboratory chemical waste guidelines.
Immediate Safety and Handling Precautions
This compound is categorized as a skin and eye irritant[1][2]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors[3]. An eyewash station and safety shower should be readily accessible[1].
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through a designated hazardous waste program. It is crucial to never dispose of this chemical down the sink or in regular trash.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including unused product, contaminated materials (e.g., weighing paper, gloves), and empty containers, as hazardous waste.
-
Segregate this compound waste from other waste streams to prevent accidental mixing of incompatible substances. Specifically, keep it separate from strong oxidizing agents and bases.
-
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container for collecting this compound waste. The container must be compatible with the chemical, in good condition, and have a secure, tight-fitting lid.
-
The container should be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is kept closed at all times, except when adding waste.
-
-
Disposal Request and Pickup:
-
Once the container is full or the waste is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Empty Container Disposal
Even "empty" containers that held this compound must be handled as hazardous waste unless properly decontaminated. A container is generally considered "empty" if all waste has been removed by standard practices and no more than one inch of residue remains. However, it is best practice to treat all containers that held this chemical as hazardous waste to ensure full compliance and safety. If your institution's policy allows for the disposal of triple-rinsed containers in regular trash, the rinsate must be collected and disposed of as hazardous waste.
Waste Minimization
To reduce the volume of hazardous waste generated, laboratories should adopt waste minimization practices. This includes ordering only the necessary quantities of this compound, keeping an accurate inventory to avoid expired and unused chemicals, and designing experiments to use the smallest possible scale.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Time Limit | Up to 12 months from the start of accumulation. | |
| SAA Volume Limit | Up to 55 gallons of non-acute hazardous waste or 1 quart of acute hazardous waste. | |
| Container Headspace | Leave at least one inch of headroom to allow for expansion. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
